molecular formula C10H6N2O4 B126178 1,8-Dinitronaphthalene CAS No. 602-38-0

1,8-Dinitronaphthalene

Cat. No.: B126178
CAS No.: 602-38-0
M. Wt: 218.17 g/mol
InChI Key: AVCSMMMOCOTIHF-UHFFFAOYSA-N
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Description

1,8-dinitronaphthalene appears as yellow crystals. (NTP, 1992)
This compound is a dinitronaphthalene carrying nitro groups at positions 1 and 8.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dinitronaphthalene
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InChI

InChI=1S/C10H6N2O4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H
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InChI Key

AVCSMMMOCOTIHF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-]
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Molecular Formula

C10H6N2O4
Record name 1,8-DINITRONAPHTHALENE
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DSSTOX Substance ID

DTXSID9025166
Record name 1,8-Dinitronaphthalene
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Molecular Weight

218.17 g/mol
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Physical Description

1,8-dinitronaphthalene appears as yellow crystals. (NTP, 1992), Yellow solid; [CAMEO] Yellow crystalline powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Vapor Density

7.51 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.00000428 [mmHg]
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CAS No.

602-38-0
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Melting Point

340 to 342 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to 1,8-Dinitronaphthalene: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,8-dinitronaphthalene. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound.

Chemical and Physical Properties

This compound presents as yellow crystals.[1] It is a dinitronaphthalene with nitro groups at the 1 and 8 positions.[1]

Table 1: General and Physical Properties of this compound

PropertyValueSource
Appearance Yellow crystals[1]
Molecular Formula C10H6N2O4[1]
Molecular Weight 218.17 g/mol [1]
Melting Point 171-173 °C (340-342 °F)[1][2]
Boiling Point 358.84°C (rough estimate)[3]
Density 1.4330 (rough estimate)[3]
Vapor Density 7.51 (Relative to Air)[1][4]
Vapor Pressure 0.00000428 mmHg[1]
Water Solubility < 1 mg/mL at 20 °C (66 °F)[1][4]
Solubility Slightly soluble in DMSO and Methanol[3]

Table 2: Chemical Identifiers and Descriptors

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 602-38-0[2]
PubChem CID 11764[1]
SMILES C1=CC2=C(C(=C1)--INVALID-LINK--[O-])C(=CC=C2)--INVALID-LINK--[O-][1]
InChIKey AVCSMMMOCOTIHF-UHFFFAOYSA-N[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

Spectrum TypeDataSource
¹H NMR (400 MHz, CDCl₃) δ = 7.98 (t, 2H), 8.51 (dd, 4H)[2]
¹³C NMR Spectrum available[1][5]
¹⁵N NMR Spectrum available[1]
Mass Spectrometry (GC-MS) 5 spectra available[5]
FTIR 4 spectra available[5]
Raman 1 spectrum available[5]

Experimental Protocols

The primary method for synthesizing this compound is through the direct nitration of naphthalene (B1677914), which typically results in a mixture of isomers, predominantly 1,5- and this compound.[6] The separation of these isomers is a critical step in obtaining the pure compound.

3.1. Synthesis via Direct Nitration of Naphthalene

This procedure involves the nitration of naphthalene to produce a mixture of dinitronaphthalene isomers, followed by their separation.[6]

  • Materials:

    • Naphthalene

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Dichloroethane (for separation)

    • Ice

  • Procedure:

    • Nitration: A nitrating mixture is prepared by carefully adding a specific ratio of concentrated sulfuric acid to concentrated nitric acid in a flask equipped with a stirrer and a cooling bath, while maintaining a low temperature.[6] Naphthalene is then introduced to the mixture. The reaction is typically carried out at a temperature between 15-80 °C for 1-5 hours.[7]

    • Isolation of Isomer Mixture: The reaction mixture is poured onto crushed ice, causing the precipitation of the crude dinitronaphthalene isomer mixture.[6] The solid precipitate is collected by filtration, washed with water until neutral, and then dried.[6]

    • Separation of Isomers: The dried mixture of 1,5- and this compound can be separated by fractional crystallization from a suitable solvent like dichloroethane.[6] The difference in solubility between the two isomers facilitates their separation.[6]

3.2. Purification by Recrystallization

A common method for the purification of the separated this compound is recrystallization.

  • Procedure:

    • A crude mixture of dinitronaphthalene is dissolved in a minimal amount of a suitable hot solvent, such as acetone (B3395972) or toluene.[2]

    • For the separation of 1,5- and this compound, a specific procedure involves refluxing the crude mixture in acetone for 2 hours.[2]

    • After cooling, the less soluble 1,5-dinitronaphthalene (B40199) precipitates and is removed by filtration.[2]

    • The filtrate, enriched with this compound, is then concentrated.[2]

    • The concentrated filtrate is cooled to induce crystallization of this compound, which is then collected by filtration and can be further purified by recrystallization from toluene.[2]

Reactivity and Stability

This compound is sensitive to heat and shock and may react violently if heated or ground.[1][2] It is classified as an explosive and a strong oxidizing agent.[1] The compound is combustible and incompatible with strong oxidizing agents.[2] It is insoluble in water.[1]

Health and Safety Information

Exposure to this compound can cause irritation to the skin, eyes, and mucous membranes.[1][4] Symptoms of exposure may include headache, dizziness, cyanosis, nausea, vomiting, anemia, insomnia, fatigue, weight loss, and potential damage to the central nervous system, liver, and kidneys.[1][4] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a respirator, in a well-ventilated area.[8]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_and_Purification_of_1_8_Dinitronaphthalene cluster_synthesis Synthesis cluster_purification Purification Naphthalene Naphthalene Nitration Nitration Reaction Naphthalene->Nitration Nitrating_Mixture Nitrating Mixture (H₂SO₄ + HNO₃) Nitrating_Mixture->Nitration Crude_Mixture Crude Dinitronaphthalene Isomer Mixture Nitration->Crude_Mixture Precipitation on ice Fractional_Crystallization Fractional Crystallization (e.g., from Dichloroethane) Crude_Mixture->Fractional_Crystallization Separated_Isomers Separated Isomers (1,5- and 1,8-) Fractional_Crystallization->Separated_Isomers Recrystallization Recrystallization (from Acetone/Toluene) Separated_Isomers->Recrystallization Pure_1_8_DNN Pure this compound Recrystallization->Pure_1_8_DNN

Caption: Synthesis and purification workflow for this compound.

References

Synthesis of 1,8-Dinitronaphthalene: A Technical Guide to Direct Nitration of Naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,8-dinitronaphthalene through the direct nitration of naphthalene (B1677914). This document outlines the core chemical principles, detailed experimental protocols, and methods for separation and characterization of the target isomer.

Introduction

The direct nitration of naphthalene is a well-established electrophilic aromatic substitution reaction that yields a mixture of dinitronaphthalene isomers. Under typical reaction conditions, the primary products are 1,5-dinitronaphthalene (B40199) and this compound. The formation of the 1,8-isomer is of significant interest in various fields of chemical synthesis, serving as a precursor for dyestuffs, pigments, and specialized polymers. This guide focuses on providing the necessary technical details for the successful synthesis, isolation, and characterization of this compound.

Reaction Mechanism and Isomer Distribution

The direct nitration of naphthalene proceeds in two main stages. The first nitration predominantly yields 1-nitronaphthalene (B515781) (α-nitronaphthalene) due to the higher stability of the carbocation intermediate formed by electrophilic attack at the alpha position compared to the beta position. The initial nitro group in 1-nitronaphthalene is a meta-director and deactivates the ring to which it is attached. Consequently, the second nitration occurs on the other ring, primarily at the 5- and 8-positions, leading to the formation of 1,5- and this compound.

The direct dinitration of naphthalene typically results in an isomer mixture where this compound is the major product. The approximate distribution is about 60% this compound and 35% 1,5-dinitronaphthalene, with the remainder being other isomers[1]. The precise ratio can be influenced by reaction conditions such as temperature and the composition of the nitrating mixture.

Experimental Protocols

Two primary methods for the direct nitration of naphthalene and the subsequent separation of the this compound isomer are detailed below.

Protocol 1: Mixed Acid Nitration and Fractional Crystallization

This protocol utilizes a standard nitrating mixture of concentrated nitric and sulfuric acids, followed by separation of the isomers by fractional crystallization.

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloroethane

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, carefully add a specific ratio of concentrated sulfuric acid to concentrated nitric acid while maintaining a low temperature.

  • Nitration: Slowly add naphthalene to the cooled nitrating mixture with vigorous stirring. The temperature should be carefully controlled to prevent excessive oxidation and byproduct formation.

  • Reaction Completion: After the addition of naphthalene is complete, continue stirring the reaction mixture for several hours at a slightly elevated temperature to ensure the completion of the dinitration[1].

  • Isolation of Isomer Mixture: Pour the reaction mixture onto crushed ice to precipitate the crude dinitronaphthalene isomer mixture. Collect the solid precipitate by filtration, wash with water until neutral, and then dry.

  • Separation of Isomers: The dried mixture of 1,5- and this compound can be separated by fractional crystallization from a suitable solvent, such as dichloroethane. The difference in solubility between the two isomers allows for their separation[1].

Protocol 2: Nitration with Nitric Acid and Separation by Differential Solubility

This method employs nitric acid for the nitration and leverages the differential solubility of the dinitronaphthalene isomers in nitric acid of varying concentrations for their separation[2].

Materials:

  • Naphthalene

  • Nitric Acid (80-90% by weight)

  • Water

Procedure:

  • Nitration: Introduce naphthalene into 85% by weight nitric acid over the course of an hour while cooling to maintain a temperature of 30-40°C. The mixture is then heated to bring the dinitronaphthalene isomers into solution[2].

  • Precipitation of 1,5-Dinitronaphthalene: Cool the solution to allow the less soluble 1,5-dinitronaphthalene to crystallize out. The precipitate is filtered off and washed with nitric acid and then water[2].

  • Precipitation of this compound: Add water to the filtrate from the previous step. This dilution causes the more soluble this compound to precipitate. The precipitate is then filtered, washed with 65% by weight nitric acid and then water, and dried[2].

Data Presentation

The following tables summarize key quantitative data for the dinitronaphthalene isomers.

Isomer Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance
1,5-DinitronaphthaleneC₁₀H₆N₂O₄218.17216-219Yellowish-green needles
This compoundC₁₀H₆N₂O₄218.17172-173Yellow rhombic needles

Table 1: Physical Properties of 1,5- and this compound[1]

Parameter Value Reference
1H NMR (DMSO-d6, ppm) 8.59 (d), 8.50 (d), 7.94 (t)ChemicalBook
13C NMR Data availableSpectraBase
Infrared (IR) Data availableSpectraBase
Mass Spectrum (MS) Data availableSpectraBase, NIST WebBook

Table 2: Spectroscopic Data for this compound

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the reaction and a general experimental workflow.

Electrophilic Dinitration of Naphthalene Naphthalene Naphthalene Carbocation1 Carbocation Intermediate 1 Naphthalene->Carbocation1 + HNO₃/H₂SO₄ Nitronium NO₂⁺ Mononitronaphthalene 1-Nitronaphthalene Carbocation2 Carbocation Intermediate 2 Mononitronaphthalene->Carbocation2 + HNO₃/H₂SO₄ Carbocation1->Mononitronaphthalene - H⁺ Dinitronaphthalenes This compound (Major Product) Carbocation2->Dinitronaphthalenes Isomer_1_5 1,5-Dinitronaphthalene (Minor Product) Carbocation2->Isomer_1_5

Caption: Reaction pathway for the direct dinitration of naphthalene.

Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Characterization start Start: Naphthalene & Nitrating Agents nitration Direct Nitration Reaction start->nitration precipitation Precipitation of Crude Product (Pouring on Ice) nitration->precipitation filtration1 Filtration & Washing precipitation->filtration1 crude_product Crude Dinitronaphthalene Mixture filtration1->crude_product separation Separation of Isomers (e.g., Fractional Crystallization or Differential Solubility) crude_product->separation isolation_1_8 Isolation of this compound separation->isolation_1_8 purification Purification (e.g., Recrystallization) isolation_1_8->purification final_product Pure this compound purification->final_product analysis Spectroscopic Analysis (NMR, IR, MS, Melting Point) final_product->analysis

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to 1,8-Dinitronaphthalene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,8-dinitronaphthalene, a key chemical intermediate, for researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a focus on practical laboratory implementation.

Chemical Identification and Molecular Structure

This compound is an aromatic compound derived from the nitration of naphthalene (B1677914). It is one of several dinitronaphthalene isomers and is a crucial precursor in the synthesis of various specialty chemicals.

CAS Number: 602-38-0[1][2][3][4]

Molecular Formula: C₁₀H₆N₂O₄[1]

Molecular Weight: 218.17 g/mol [1][3][4]

IUPAC Name: this compound

Synonyms: Naphthalene, 1,8-dinitro-

The molecular structure of this compound consists of a naphthalene bicyclic aromatic ring system with two nitro groups (-NO₂) substituted at the 1 and 8 positions.

Molecular Structure of this compound

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Physical State Yellow solid/crystals[2][5]
Melting Point 172-173 °C[6]
Boiling Point ~358.84 °C (estimate)[7]
Solubility Insoluble in water; Slightly soluble in DMSO and Methanol[5][6]
Density ~1.433 g/cm³ (estimate)[7]
Vapor Density 7.51 (relative to air)[5][8]
Stability Sensitive to heat and shock; potentially explosive. Incompatible with strong oxidizing agents.[5][6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its primary derivative, 1,8-diaminonaphthalene (B57835), are provided below. These protocols are intended for laboratory use by trained professionals.

Synthesis of this compound via Nitration of Naphthalene

The direct nitration of naphthalene yields a mixture of dinitronaphthalene isomers, predominantly the 1,5- and 1,8-isomers. The following protocol outlines a general procedure for this synthesis and the subsequent separation.

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloroethane (for separation)

  • Ice

Procedure:

  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, carefully add a specific ratio of concentrated sulfuric acid to concentrated nitric acid while maintaining a low temperature.

  • Nitration: Slowly add naphthalene to the cooled nitrating mixture with continuous stirring. The temperature should be carefully controlled to prevent excessive oxidation.

  • Reaction Completion: After the addition of naphthalene is complete, stir the reaction mixture for several hours at a slightly elevated temperature to ensure the completion of dinitration.

  • Isolation of Isomer Mixture: Pour the reaction mixture onto crushed ice to precipitate the crude dinitronaphthalene isomer mixture.

  • Filtration and Washing: Collect the solid precipitate by filtration and wash with water until the filtrate is neutral.

  • Drying: Dry the collected solid to obtain the crude mixture of dinitronaphthalene isomers.

  • Separation of Isomers: The 1,5- and this compound isomers can be separated by fractional crystallization from a suitable solvent, such as dichloroethane, based on their differential solubilities.[1] A patent describes a method where the isomer mixture is dissolved in hot 80% nitric acid. Upon cooling, 1,5-dinitronaphthalene (B40199) crystallizes out first. The 1,8-isomer is then precipitated from the filtrate by adding water.[3]

Synthesis of 1,8-Diaminonaphthalene via Reduction of this compound

1,8-Diaminonaphthalene is a valuable intermediate synthesized by the reduction of this compound. An industrial-scale method is described below.

Materials:

Procedure:

  • Reaction Setup: In a large-scale enamel reaction kettle equipped with a stirrer, thermometer, and reflux condenser, add the pre-made catalyst, this compound, and ethanol as the solvent.[9]

  • Heating: Start the stirrer and heat the mixture to 70°C.[9]

  • Addition of Reducing Agent: At this temperature, slowly add hydrazine hydrate over a period of 5 hours.[9]

  • Reaction Completion: After the addition is complete, increase the temperature to 75°C and maintain the reaction for 5 hours.[9]

  • Work-up: Cool the reaction mixture to 40-45°C and filter to recover the catalyst. The filtrate, containing the product, can then be further processed.[9]

  • Solvent Recovery: The ethanol solvent can be recovered from the filtrate by vacuum desolvation.[9]

  • Purification: The crude 1,8-diaminonaphthalene can be purified by distillation to yield a product with a purity of ≥99.5%.[9]

Applications in Research and Development

This compound itself has limited direct applications but serves as a critical starting material for the synthesis of 1,8-diaminonaphthalene.[6] 1,8-Diaminonaphthalene is a versatile building block with significant applications in various fields:

  • Dye and Pigment Industry: It is a precursor for the synthesis of oil-soluble pigments, such as C.I. Solvent Orange 60 and C.I. Solvent Red 135, which are used for coloring plastics like polystyrene and ABS.[6][9]

  • Polymer Chemistry: 1,8-Diaminonaphthalene is a precursor to 1,5-naphthalene diisocyanate, which is used in the synthesis of high-performance polyurethanes with excellent thermal and mechanical properties.[10]

  • Pharmaceutical and Agrochemical Synthesis: The diamine serves as a starting material for various active pharmaceutical ingredients (APIs) and is employed in the synthesis of potent pesticides, herbicides, and fungicides.[10][11]

  • Organic Synthesis: It is used to produce perimidines through reactions with various aldehydes.[6]

Logical Workflow and Synthesis Pathway

The following diagram illustrates the key synthesis pathway from naphthalene to this compound and its subsequent conversion to 1,8-diaminonaphthalene, a versatile precursor for various applications.

Synthesis_Workflow Naphthalene Naphthalene Nitration Nitration (H₂SO₄, HNO₃) Naphthalene->Nitration Isomer_Mixture Mixture of Dinitronaphthalene Isomers (1,5- and 1,8-) Nitration->Isomer_Mixture Separation Fractional Crystallization Isomer_Mixture->Separation DNN_1_8 This compound Separation->DNN_1_8 Reduction Reduction (e.g., Hydrazine Hydrate) DNN_1_8->Reduction DAN_1_8 1,8-Diaminonaphthalene Reduction->DAN_1_8 Applications Applications: - Dyes & Pigments - Polymers - Pharmaceuticals - Agrochemicals DAN_1_8->Applications

Caption: Synthesis pathway of this compound and its conversion.

References

Spectroscopic Profile of 1,8-Dinitronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1,8-Dinitronaphthalene, a key intermediate in the synthesis of dyes and other fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Data Presentation: Spectroscopic Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

SolventChemical Shift (δ) ppmMultiplicity / Assignment
DMSO-d₆8.586A
8.504B
7.940C
CDCl₃8.51dd (4H)
7.98t (2H)

¹³C NMR Data

Carbon TypeExpected Chemical Shift (δ) ppm
Aromatic C-NO₂145 - 155
Aromatic C-H120 - 140
Aromatic Quaternary C125 - 145
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the nitro groups and the aromatic ring system. The data below was obtained from a KBr pellet sample.

Wavenumber (cm⁻¹)IntensityAssignment
~1530StrongAsymmetric NO₂ Stretch (ν_as)
~1340StrongSymmetric NO₂ Stretch (ν_s)
1600 - 1400MediumAromatic C=C Ring Stretch
900 - 675StrongC-H Bending (out-of-plane)
~850StrongC-N Stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, recorded in a suitable organic solvent like ethanol (B145695) or methanol, displays characteristic absorption maxima (λ_max).

λ_max (nm)Molar Absorptivity (ε)Solvent
~235Not specifiedNot specified
~335Not specifiedNot specified

Visualizations: Synthesis and Analysis Workflow

The following diagrams illustrate the synthetic pathway to this compound and a generalized workflow for its spectroscopic analysis.

synthesis_pathway Synthesis of this compound Naphthalene Naphthalene Reaction Nitration Naphthalene->Reaction NitratingMixture Nitrating Mixture (H₂SO₄ + HNO₃) NitratingMixture->Reaction Mixture Mixture of 1,5- and this compound Reaction->Mixture Separation Fractional Crystallization or Chromatography Mixture->Separation Product This compound Separation->Product

Caption: Synthesis of this compound via nitration of naphthalene.

spectroscopic_workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6) Acq_NMR ¹H and ¹³C NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Prep_UV Prepare Dilute Solution (e.g., in Ethanol) Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Analysis Spectrum Interpretation & Data Reporting Acq_NMR->Analysis Acq_IR->Analysis Acq_UV->Analysis

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh approximately 5-10 mg of high-purity this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Instrumentation : Data should be acquired on a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, operating at a field strength of 300 MHz or higher for ¹H nuclei.

  • Data Acquisition for ¹H NMR :

    • Tune and shim the probe for the specific sample to achieve optimal resolution and lineshape.

    • Acquire the spectrum at a controlled temperature, typically 298 K.

    • A standard pulse program for proton NMR should be used.

    • Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).

    • An appropriate number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.

    • The relaxation delay should be set to at least 1-2 seconds.

  • Data Acquisition for ¹³C NMR :

    • Use a standard proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • A significantly larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Ensure a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation : Utilize a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing : The final spectrum is presented as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent (e.g., ethanol or methanol).

    • Perform serial dilutions to obtain a sample with an absorbance in the optimal range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Use a pair of matched quartz cuvettes (typically 1 cm path length).

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

    • Record a baseline spectrum with the solvent in both beams.

    • Acquire the absorption spectrum of the sample over a range of approximately 200-600 nm.

  • Data Processing : The resulting spectrum is a plot of absorbance versus wavelength (nm). Identify the wavelengths of maximum absorbance (λ_max).

An In-depth Technical Guide to the Solubility of 1,8-Dinitronaphthalene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,8-dinitronaphthalene in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, formulation development, and purification processes. This document collates available quantitative data, details experimental methodologies for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several organic solvents across a range of temperatures. The following tables summarize the mole fraction solubility (x) of this compound in selected pure and mixed organic solvents. The data is primarily derived from the work of Zhou et al. (2015), who employed the isothermal dissolution equilibrium method.

Table 1: Solubility of this compound in Pure Organic Solvents

Temperature (K)Mole Fraction (x) in AcetoneMole Fraction (x) in MethanolMole Fraction (x) in TolueneMole Fraction (x) in AcetonitrileMole Fraction (x) in N-Methyl-2-pyrrolidone
273.150.003550.000180.001120.00098-
278.150.004410.000220.001380.00120-
283.150.005430.000270.001690.00147-
288.150.006650.000330.002070.00180-
293.150.008100.000400.002530.002200.0213
298.150.009820.000490.003080.002680.0254
303.150.011860.000600.003750.003270.0302
308.150.014280.000730.004560.003980.0358
313.15----0.0423
318.15----0.0498
323.15----0.0584
328.15----0.0683
333.15----0.0797
338.15----0.0928
343.15----0.1080

Data for Acetone, Methanol, Toluene, and Acetonitrile from Zhou et al., J. Chem. Thermodyn. 2016, 94, 24-30. Data for N-Methyl-2-pyrrolidone from Zhou et al., J. Chem. Eng. Data 2015, 60, 11, 3358–3365.

Qualitative Solubility Information:

  • DMSO: Slightly soluble[1][2]

  • Methanol: Slightly soluble[1][2]

  • Water: 34 mg/L at 15 °C[2]; less than 1 mg/mL at 18.9 °C[3][4]; generally considered insoluble[4]

Based on the principle of "like dissolves like," this compound, a moderately polar aromatic compound, is expected to exhibit reasonable solubility in other polar aprotic solvents and some polar protic solvents. Its solubility is generally low in non-polar solvents.

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is a critical experimental procedure. The most commonly employed and reliable method is the isothermal dissolution equilibrium method, also known as the shake-flask method.[5][6]

Isothermal Dissolution Equilibrium Method

This method measures the concentration of a solute in a saturated solution at a constant temperature, where the dissolved solute is in equilibrium with the undissolved solid.[5][7]

Apparatus:

  • Jacketed glass vessel or multiple stoppered flasks

  • Constant temperature water bath with a circulating system

  • Magnetic stirrer or orbital shaker

  • Calibrated thermometer

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Step-by-Step Protocol:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a jacketed glass vessel or a series of stoppered flasks.[5] The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: The vessel or flasks are placed in a constant temperature water bath and agitated using a magnetic stirrer or an orbital shaker for a predetermined period (typically 24-72 hours) to reach solid-liquid equilibrium.[5][8] The temperature should be precisely controlled and monitored.

  • Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to settle for a sufficient time to allow the undissolved solid to precipitate. A clear supernatant is then carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles.[8]

  • Sample Preparation for Analysis: A known volume of the filtered saturated solution is accurately diluted with the appropriate mobile phase (for HPLC) or a suitable solvent (for UV-Vis).

  • Concentration Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

  • Solubility Calculation: The mole fraction solubility (x) is calculated from the determined concentration of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

experimental_workflow start Start: Prepare Materials (this compound, Solvent) add_excess Add Excess Solute to Solvent in a Jacketed Vessel start->add_excess equilibration Equilibration at Constant Temperature with Agitation (24-72h) add_excess->equilibration settling Cease Agitation and Allow Solid to Settle equilibration->settling filtration Withdraw Supernatant and Filter (e.g., 0.45 µm Syringe Filter) settling->filtration dilution Accurately Dilute the Filtered Saturated Solution filtration->dilution analysis Analyze Concentration (e.g., HPLC, UV-Vis) dilution->analysis calculation Calculate Solubility (e.g., mole fraction, g/L) analysis->calculation end End: Report Solubility Data calculation->end

Caption: Experimental workflow for determining the solubility of this compound.

References

Navigating the Risks: A Technical Guide to the Health and Safety of 1,8-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations essential for handling 1,8-dinitronaphthalene in a laboratory setting. While a complete toxicological profile, including quantitative toxicity data and specific cellular signaling pathways, remains to be fully elucidated, this document synthesizes the currently available information on its physicochemical properties, potential health hazards, safe handling protocols, and emergency procedures.

Physicochemical and Toxicological Properties

This compound is a yellow crystalline solid.[1] A summary of its key physical and chemical properties is provided in Table 1. Limited quantitative toxicological data, such as LD50 and LC50 values, are publicly available for this compound. The Registry of Toxic Effects of Chemical Substances (RTECS) number for this compound is QJ4552000, and it is classified as a mutagen.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₆N₂O₄[2]
Molecular Weight 218.18 g/mol [2]
Appearance Yellow crystals[1]
Melting Point 173 °C[2]
Boiling Point 390 °C[2]
Solubility in Water Insoluble[2]
Vapor Pressure 6 x 10⁻⁶ mmHg at 25 °C[2]

Health Hazard Information

Exposure to this compound can pose significant health risks. It is crucial for all personnel to be aware of the potential hazards and symptoms of exposure.

Summary of Health Hazards

This compound is classified as a mutagen and may cause irritation to the digestive tract, respiratory tract, skin, and eyes.[2] Inhalation may lead to cyanosis, characterized by a bluish discoloration of the skin.[2] It is also a suspected human carcinogen.

GHS Hazard Classifications

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

  • H228: Flammable solid.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Symptoms of Exposure

Personnel exposed to this compound may exhibit the following symptoms:

  • Skin: Irritation.[2]

  • Eyes: Irritation.[2]

  • Inhalation: Respiratory tract irritation, cyanosis.[2]

  • Ingestion: Irritation of the digestive tract.[2]

Experimental Protocols

Ames Test (General Protocol)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. A general protocol involves:

  • Bacterial Strains: Utilizing specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).

  • Metabolic Activation: The test is conducted with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

  • Reversion Assay: The bacteria are plated on a medium lacking histidine. The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted.

  • Interpretation: A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Visualizing Workflows and Pathways

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Waste Disposal a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Ensure Engineering Controls (Fume Hood, Ventilation) are Functional b->c d Select and Don Appropriate PPE c->d e Weigh and Handle in a Designated Area (Fume Hood) d->e f Use Spark-Proof Tools e->f g Avoid Creating Dust e->g h Store in a Tightly Closed Container in a Cool, Dry Place e->h i Spill Occurs e->i l Exposure Occurs e->l n Collect Contaminated Materials j Evacuate Area (if necessary) i->j k Follow Spill Cleanup Protocol j->k k->n k->n m Follow First Aid Measures l->m o Label as Hazardous Waste n->o p Dispose According to Institutional and Local Regulations o->p Proposed_Metabolic_Pathway cluster_phase1 Phase I Metabolism (Proposed) cluster_phase2 Phase II Conjugation (Proposed) A This compound B Nitroreduction Intermediates (e.g., Nitronitroso-, Nitrohydroxylamino-) A->B Nitroreductases E Hydroxylated Metabolites A->E CYP450 Enzymes C 1-Amino-8-nitronaphthalene B->C Nitroreductases D 1,8-Diaminonaphthalene C->D Nitroreductases F Glucuronide Conjugates C->F G Sulfate Conjugates C->G D->F D->G E->F E->G

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,8-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dinitronaphthalene (1,8-DNN) is a nitroaromatic compound with significant industrial applications, but its energetic nature necessitates a thorough understanding of its thermal stability and decomposition characteristics. This technical guide provides a comprehensive overview of the available data on the thermal behavior of this compound, including its decomposition profile as determined by thermal analysis techniques. The document details the experimental methodologies for such analyses and presents a logical framework for assessing the thermal hazards associated with this compound.

Introduction

This compound is a crystalline solid that belongs to the family of dinitronaphthalenes. Its chemical structure, characterized by a naphthalene (B1677914) core with two nitro groups at the 1 and 8 positions, imparts energetic properties that make it sensitive to heat and shock.[1][2] A comprehensive understanding of its thermal stability is paramount for safe handling, storage, and utilization in various industrial processes. This guide synthesizes the available information on the thermal decomposition of 1,8-DNN, with a focus on providing researchers and professionals with the necessary data and protocols for risk assessment and management.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₆N₂O₄[3]
Molecular Weight218.17 g/mol [3]
AppearanceYellowish needles[4]
Melting Point170-172 °C[4]
SolubilitySparingly soluble in ethanol (B145695) and acetic acid; soluble in pyridine.[4]

Thermal Stability and Decomposition

The thermal behavior of this compound has been investigated using Differential Thermal Analysis (DTA), which reveals its propensity for exothermic decomposition upon heating.

Thermal Analysis Data

Early studies utilizing DTA have provided foundational insights into the thermal decomposition of this compound. A key study from 1966 indicated that the compound undergoes two strong exothermic reactions upon heating. The analysis also determined a carbon residue of 11.9% after the decomposition process. It is important to note that the sample used in this historical study was suggested to be impure, as evidenced by the observation of two melting endotherms.

Due to the limited availability of recent, detailed quantitative studies employing modern techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), a comprehensive table of decomposition temperatures, enthalpies, and kinetic parameters cannot be compiled at this time. The data from the 1966 report, while informative, lacks the specific values for onset and peak decomposition temperatures that are standard in contemporary thermal analysis.

Proposed Decomposition Pathway

The exact mechanism of the thermal decomposition of this compound is not well-documented in publicly available literature. However, based on the known decomposition pathways of other nitroaromatic compounds, a plausible sequence of events can be proposed. The initial step is likely the homolytic cleavage of a carbon-nitro (C-NO₂) bond, which is typically the weakest bond in such molecules. This would generate a naphthyl radical and nitrogen dioxide (NO₂). The subsequent reactions would be complex, involving further fragmentation of the aromatic ring and secondary reactions of the initial decomposition products. The presence of a significant carbon residue suggests that polymerization and charring are major processes at higher temperatures.

Experimental Protocols

To enable researchers to conduct further investigations into the thermal stability of this compound, this section outlines the detailed methodologies for the key experimental techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and heat flows associated with thermal transitions in a material.

  • Objective: To determine the onset temperature, peak temperature, and enthalpy of decomposition of this compound.

  • Instrumentation: A heat-flux or power-compensation DSC instrument.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an aluminum or copper pan. For energetic materials, the use of hermetically sealed pans is recommended to contain any evolved gases and prevent contamination of the instrument.

  • Experimental Conditions:

    • Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a temperature range that encompasses the melting and decomposition events (e.g., from ambient to 400 °C).

    • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

  • Data Analysis: The resulting DSC curve plots heat flow against temperature. Exothermic events, such as decomposition, are observed as peaks. The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak. The peak temperature is the point of maximum heat flow. The area under the peak is integrated to calculate the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition, oxidation, and dehydration.

  • Objective: To determine the temperature range of mass loss associated with the decomposition of this compound and to quantify the residual mass.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: An accurately weighed sample (typically 5-10 mg) of this compound is placed in a ceramic or platinum crucible.

  • Experimental Conditions:

    • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically inert (nitrogen) or oxidative (air), at a constant flow rate.

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Visualizations

To further elucidate the experimental workflow and the logical relationships in the thermal analysis of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Results Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Encapsulation in Pans/Crucibles Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC_Curve DSC Thermogram (Heat Flow vs. Temperature) DSC->DSC_Curve TGA_Curve TGA Thermogram (Mass Loss vs. Temperature) TGA->TGA_Curve Analysis Data Interpretation: - Onset & Peak Temperatures - Enthalpy of Decomposition - Mass Loss Profile - Residual Mass DSC_Curve->Analysis TGA_Curve->Analysis Thermal_Stability_Data Quantitative Thermal Stability Data Analysis->Thermal_Stability_Data Decomposition_Profile Decomposition Profile Analysis->Decomposition_Profile

Figure 1: Experimental workflow for the thermal analysis of this compound.

Decomposition_Pathway cluster_initial Initial Decomposition cluster_products Primary Products cluster_secondary Secondary Reactions cluster_final Final Products DNN This compound (C₁₀H₆N₂O₄) Initiation Heat Input Bond_Cleavage Homolytic C-NO₂ Bond Cleavage Initiation->Bond_Cleavage Δ Radicals Naphthyl Radical (C₁₀H₆•) + Nitrogen Dioxide (NO₂) Bond_Cleavage->Radicals Further_Decomposition Ring Fragmentation Further Radical Reactions Radicals->Further_Decomposition Polymerization Polymerization & Charring Radicals->Polymerization Gaseous_Products Gaseous Products (NOx, CO, CO₂, etc.) Further_Decomposition->Gaseous_Products Solid_Residue Carbonaceous Residue Polymerization->Solid_Residue

Figure 2: Proposed logical pathway for the thermal decomposition of this compound.

Conclusion and Recommendations

The available data, primarily from historical studies, indicates that this compound is a thermally sensitive material that undergoes energetic exothermic decomposition. However, there is a clear and critical need for modern, quantitative thermal analysis to be performed on this compound. Researchers and professionals handling this compound are strongly advised to conduct their own thermal stability assessments using techniques such as DSC and TGA to obtain precise data for safety evaluations. It is recommended that such studies investigate the influence of heating rate on the decomposition profile to enable kinetic analysis and the prediction of thermal behavior under various conditions. Further research into the decomposition mechanism and the identification of decomposition products would also be invaluable for a complete understanding of the thermal hazards posed by this compound.

References

A Technical Guide to the Historical Preparation of Dinitronaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods for the preparation of dinitronaphthalene isomers, drawing from foundational research in the late 19th and early 20th centuries. The synthesis of these compounds was a significant area of investigation, driven by their importance as intermediates in the production of dyes and explosives. This document outlines the key synthetic strategies, presents quantitative data for various isomers, and provides detailed experimental protocols based on the available historical literature.

Introduction

The nitration of naphthalene (B1677914) was a subject of intense study for early organic chemists. The initial introduction of a single nitro group primarily yields 1-nitronaphthalene, with 2-nitronaphthalene (B181648) as a minor product.[1] Subsequent dinitration is highly dependent on reaction conditions and the directing effects of the initial nitro group.[1] Direct nitration of naphthalene historically yielded a mixture of isomers, predominantly the 1,5- and 1,8-dinitronaphthalenes.[1] The synthesis of other isomers required more intricate, multi-step approaches, often starting from substituted naphthalenes like naphthylamines or naphthols.[1][2] Key figures in the early exploration of dinitronaphthalene synthesis include Vesely and Dvorak (1923), Contardi and Mor (1924), and Chudozilov (1929).[1]

Data Presentation: Properties of Dinitronaphthalene Isomers

The physical properties of dinitronaphthalene isomers vary significantly, which was crucial for their separation and characterization in early chemical studies.

IsomerMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
1,2-DinitronaphthaleneC₁₀H₆N₂O₄218.17161-162-
1,3-DinitronaphthaleneC₁₀H₆N₂O₄218.17146-148Beige powder
1,4-Dinitronaphthalene (B1214213)C₁₀H₆N₂O₄218.17134Pale yellow needles
1,5-DinitronaphthaleneC₁₀H₆N₂O₄218.17216-219Yellowish-green needles
1,6-DinitronaphthaleneC₁₀H₆N₂O₄218.17166-167-
1,7-DinitronaphthaleneC₁₀H₆N₂O₄218.17156-
1,8-DinitronaphthaleneC₁₀H₆N₂O₄218.17172-173Yellow rhombic needles
2,3-DinitronaphthaleneC₁₀H₆N₂O₄218.17174-175-
2,6-DinitronaphthaleneC₁₀H₆N₂O₄218.17279-
2,7-DinitronaphthaleneC₁₀H₆N₂O₄218.17234-

Experimental Protocols

The following sections detail the historical methodologies for the synthesis of key dinitronaphthalene isomers.

Direct Nitration of Naphthalene: Synthesis of 1,5- and this compound

The most direct historical method for producing dinitronaphthalenes was the nitration of naphthalene using a mixture of concentrated nitric and sulfuric acids. This process primarily yields a mixture of 1,5- and this compound.[1]

Experimental Protocol:

  • Nitration: A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid while maintaining a low temperature in a flask equipped with a stirrer and a cooling bath.[1] Naphthalene is then slowly added to this mixture. The temperature is carefully controlled to prevent excessive oxidation. After the addition is complete, the mixture is stirred for several hours at a slightly elevated temperature to ensure dinitration is complete.[1]

  • Isolation: The reaction mixture is poured onto crushed ice, causing the precipitation of the crude dinitronaphthalene isomer mixture.[1] The solid precipitate is collected by filtration and washed with water until neutral, then dried.[1]

  • Separation: The dried mixture of 1,5- and this compound is separated by fractional crystallization from a suitable solvent, such as dichloroethane, taking advantage of the different solubilities of the two isomers.[1]

Quantitative Data:

Starting MaterialNitrating AgentProduct Ratio (approx.)
NaphthaleneMixed Acid (H₂SO₄/HNO₃)1,5-Dinitronaphthalene : this compound ≈ 1:2

Note: The exact ratio can vary based on reaction conditions such as temperature and acid concentration.[3]

Synthesis of 1,4-Dinitronaphthalene via Diazotization of 4-Nitro-1-naphthylamine (B40213)

The synthesis of 1,4-dinitronaphthalene historically involved a multi-step process starting from 4-nitro-1-naphthylamine, utilizing a modified Sandmeyer reaction.[1][2]

Experimental Protocol:

  • Diazotization: 10 g of 4-nitro-1-naphthylamine is dissolved in 100 ml of glacial acetic acid by heating. The solution is cooled to below 20°C, and this slurry is slowly added to a cold solution of nitrosylsulfuric acid (prepared by dissolving 10 g of sodium nitrite (B80452) in 50 ml of concentrated sulfuric acid). The temperature is maintained below 20°C. 700 ml of dry ether is then added at 0°C to precipitate the 4-nitronaphthalene-1-diazonium sulfate (B86663). The precipitate is collected and washed with ether and ethanol (B145695).[2]

  • Decomposition: The prepared diazonium salt is dissolved in 100 ml of iced water. This solution is then slowly added to a decomposition mixture. This mixture is prepared by treating a solution of 50 g of copper sulfate with a solution of 50 g of sodium sulfite, and the resulting precipitate is stirred into a solution of 100 g of sodium nitrite in 400 ml of water.[2]

  • Isolation and Purification: After stirring for one hour, the crude 1,4-dinitronaphthalene is collected by filtration. The precipitate is washed with water, a 2% sodium hydroxide (B78521) solution, and again with water. The dried product is then extracted with boiling 95% ethanol. Concentrating the ethanol extract yields crystalline 1,4-dinitronaphthalene. Further purification can be achieved by recrystallization from aqueous ethanol to give pale yellow needles.[1][2]

Quantitative Data:

Starting MaterialKey ReagentsProductYield
4-Nitro-1-naphthylamineNaNO₂, H₂SO₄, Acetic Acid, Ether, CuSO₄, Na₂SO₃1,4-Dinitronaphthalene52-60%
Synthesis of Other Dinitronaphthalene Isomers

The synthesis of other dinitronaphthalene isomers often relied on similar principles of diazotization of the corresponding nitronaphthylamines.

  • 1,2-Dinitronaphthalene: This isomer could be prepared from 2-nitro-1-naphthylamine using a similar diazotization procedure.[2]

  • 1,6- and 2,6-Dinitronaphthalene: These isomers were prepared from 5-nitro-2-naphthylamine and 6-nitro-2-naphthylamine, respectively. Due to the poor solubility of these amines in glacial acetic acid, the diazotization was typically carried out in concentrated sulfuric acid.[2]

  • 1,3-Dinitronaphthalene: The direct nitration of naphthalene or its mononitro derivatives does not yield the 1,3-isomer.[4][5] Its synthesis was historically challenging, with one indirect route involving the nitration of a Diels-Alder adduct of naphthalene, followed by pyrolysis.[4][5]

  • 2,3-Dinitronaphthalene: The preparation of this isomer has also been described in the chemical literature, likely through a multi-step synthetic sequence.[6][7]

Mandatory Visualization

The following diagrams illustrate the logical workflows for the historical preparation of key dinitronaphthalene isomers.

G cluster_0 Direct Nitration of Naphthalene reactant reactant product product intermediate intermediate Naphthalene Naphthalene Crude_Mixture Crude Mixture of 1,5- & 1,8-DNN Naphthalene->Crude_Mixture Nitration Nitrating_Acid Mixed Acid (H₂SO₄/HNO₃) Nitrating_Acid->Crude_Mixture DNN_1_5 1,5-Dinitronaphthalene Crude_Mixture->DNN_1_5 Fractional Crystallization DNN_1_8 This compound Crude_Mixture->DNN_1_8 Fractional Crystallization

Caption: Direct nitration of naphthalene to yield 1,5- and this compound.

G cluster_1 Synthesis of 1,4-Dinitronaphthalene reactant reactant product product intermediate intermediate Naphthylamine 4-Nitro-1-naphthylamine Diazonium_Salt 4-Nitronaphthalene- 1-diazonium salt Naphthylamine->Diazonium_Salt Diazotization (NaNO₂, H₂SO₄) DNN_1_4_crude Crude 1,4-Dinitronaphthalene Diazonium_Salt->DNN_1_4_crude Decomposition Decomposition_Mix Decomposition Mixture (CuSO₄, Na₂SO₃, NaNO₂) Decomposition_Mix->DNN_1_4_crude DNN_1_4 1,4-Dinitronaphthalene DNN_1_4_crude->DNN_1_4 Purification

Caption: Multi-step synthesis of 1,4-dinitronaphthalene via diazotization.

G cluster_2 General Synthesis of Other DNN Isomers reactant reactant product product intermediate intermediate Start_Amine Appropriate Nitronaphthylamine Diazonium_Intermediate Corresponding Diazonium Salt Start_Amine->Diazonium_Intermediate Diazotization Target_DNN Target Dinitronaphthalene Isomer Diazonium_Intermediate->Target_DNN Substitution Sandmeyer_Reagents Modified Sandmeyer Reagents Sandmeyer_Reagents->Target_DNN

Caption: General pathway for synthesizing various dinitronaphthalene isomers.

References

1,8-Dinitronaphthalene: A Technical Material Safety Data Sheet (MSDS) Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1,8-Dinitronaphthalene, including its physical and chemical properties, toxicological data, and safety precautions. The information is presented to assist researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Core Properties and Safety Data

This compound is a yellow crystalline solid.[1] It is insoluble in water.[1][2] The following tables summarize the key quantitative data available for this compound.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₆N₂O₄[1]
Molecular Weight 218.17 g/mol [1]
CAS Number 602-38-0[1]
Appearance Yellow crystals[1]
Melting Point 171-173 °C (340-342 °F)[1][2]
Boiling Point 390 °C (rough estimate)[3]
Vapor Pressure 0.00000428 mmHg[1]
Vapor Density 7.51 (Air = 1)[1][2]
Water Solubility < 1 mg/mL at 19 °C (66 °F)[1][2]
LogP (Partition Coefficient) 2.52[3]
Toxicological Data
HazardDescriptionSource(s)
Primary Hazards Irritant, Flammable.[1] May induce methemoglobinemia.[4]
Routes of Exposure Inhalation, Ingestion, Skin and Eye Contact[2][4]
Symptoms of Exposure Irritation of skin, eyes, and mucous membranes; skin pigmentation, headache, dizziness, cyanosis, nausea, vomiting, anemia, insomnia, fatigue, weight loss, central nervous system depression, liver damage, and kidney damage.[1][2][4]
GHS Hazard Statements H228: Flammable solid; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.[5]
RTECS Number QJ4552000 (Class: Mutagen)[3]
Fire and Explosivity Hazards
HazardDescriptionSource(s)
Flammability Flammable solid.[1] Probably combustible, though flash point data is unavailable.[1][2]
Reactivity Potentially explosive; sensitive to heat and shock.[1][2] Strong oxidizing agent.[1][2]
Incompatibilities Strong oxidizing agents, strong reducing agents, strong bases.[3]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, and oxides of nitrogen.[3]
Extinguishing Media Dry chemical, carbon dioxide, or Halon extinguisher.[2] Water spray or chemical foam can also be used.[3]
Exposure Controls and Personal Protection
Control ParameterRecommendationSource(s)
Engineering Controls Use in a well-ventilated area. Emergency eye wash fountains and safety showers should be available.[6]
Personal Protective Equipment (PPE)
Eye/Face ProtectionWear appropriate protective eyeglasses or chemical safety goggles.[3]
Skin ProtectionWear appropriate protective gloves and clothing to prevent skin exposure.[3]
Respiratory ProtectionA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3]
Handling and Storage Store in a cool, dry place in a tightly closed container.[3] Use spark-proof tools and explosion-proof equipment.[3] Avoid breathing dust, vapor, mist, or gas.[3] Avoid contact with skin and eyes.[3]
Occupational Exposure Limits No specific occupational exposure limits (OELs) have been established for this compound by OSHA, NIOSH, or ACGIH.[7][8][9]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available in the sourced MSDS. However, the hazard classifications are typically determined based on standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are representative methodologies for assessing the key hazards of this compound.

Acute Dermal Irritation (Based on OECD Guideline 404)

This test provides information on the potential of a substance to cause skin irritation.[10][11]

  • Test Animal: The albino rabbit is the preferred species for this test.[10]

  • Procedure: A single dose of 0.5 g of the solid test substance is applied to a small area of clipped skin (approximately 6 cm²).[10] The application site is covered with a gauze patch.

  • Exposure: The exposure duration is 4 hours.[10] After exposure, the residual substance is removed.[10]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[12]

  • Scoring: The severity of erythema and edema is graded, and these scores are used to classify the substance's irritation potential.[12]

Acute Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[13][14]

  • Test Animal: Healthy adult albino rabbits are used for this assay.[15]

  • Procedure: A single dose of the test substance (not more than 100 mg for a solid) is instilled into the conjunctival sac of one eye of the animal.[16] The other eye serves as an untreated control.[16]

  • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[13] The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[15]

  • Scoring: The severity of ocular lesions is scored to determine the irritation classification of the substance.[17] The use of analgesics and anesthetics is recommended to minimize animal distress.[16]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This assay is used to assess the mutagenic potential of a chemical.[18][19][20]

  • Test System: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[18][19]

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver).[19][21] Two primary methods are used: the plate incorporation method and the pre-incubation method.[19]

  • Endpoint: The assay measures the ability of the substance to cause a reverse mutation, restoring the bacteria's ability to synthesize the required amino acid and form colonies on a minimal agar (B569324) medium.[18][21]

  • Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.[21]

Hazard Visualization

The following diagram illustrates the primary hazards associated with this compound and the logical flow of potential health effects upon exposure.

Hazard_Pathway cluster_exposure Routes of Exposure cluster_immediate Immediate Effects cluster_systemic Systemic Effects Inhalation Inhalation Respiratory Irritation Respiratory Irritation Inhalation->Respiratory Irritation Dermal Contact Dermal Contact Skin Irritation Skin Irritation Dermal Contact->Skin Irritation Ingestion Ingestion Digestive Tract Irritation Digestive Tract Irritation Ingestion->Digestive Tract Irritation Eye Contact Eye Contact Eye Irritation Eye Irritation Eye Contact->Eye Irritation CNS Depression CNS Depression Respiratory Irritation->CNS Depression Methemoglobinemia Methemoglobinemia Skin Irritation->Methemoglobinemia Anemia Anemia Digestive Tract Irritation->Anemia Liver Damage Liver Damage Methemoglobinemia->Liver Damage Kidney Damage Kidney Damage Anemia->Kidney Damage

Caption: Primary hazards and potential health effects of this compound exposure.

References

The Discovery and Initial Characterization of Peri-Dinitronaphthalenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of peri-dinitronaphthalenes, with a primary focus on 1,8-dinitronaphthalene and 1,5-dinitronaphthalene (B40199). These compounds are significant precursors in the synthesis of various industrial chemicals, including dyes and polymers. This document details their synthesis via the nitration of naphthalene (B1677914), presents their key physicochemical and spectroscopic properties in structured tables, and outlines the experimental protocols for their preparation and characterization. Furthermore, it explores the toxicological aspects of nitronaphthalenes, including a proposed signaling pathway for their cellular effects, and provides visualizations of key experimental and logical workflows.

Introduction

The study of nitrated aromatic hydrocarbons has been a cornerstone of organic chemistry for over a century, driven by their importance as intermediates in the synthesis of dyes, explosives, and pharmaceuticals. Among these, the peri-dinitronaphthalenes, specifically this compound and 1,5-dinitronaphthalene, are of particular interest due to the unique steric and electronic interactions imposed by the proximity of the two nitro groups. Their discovery dates back to the late 19th and early 20th centuries, arising from systematic studies on the nitration of naphthalene. This guide aims to consolidate the foundational knowledge on these molecules, providing a detailed resource for researchers and professionals working with these and related compounds.

Synthesis of Peri-Dinitronaphthalenes

The primary route for the synthesis of peri-dinitronaphthalenes is the direct nitration of naphthalene. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, with the distribution being highly dependent on the reaction conditions.

General Synthesis Workflow

The synthesis and separation of peri-dinitronaphthalenes can be summarized in the following workflow:

Synthesis_Workflow Naphthalene Naphthalene Reaction Nitration Reaction Naphthalene->Reaction Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4) Nitrating_Mixture->Reaction Crude_Mixture Crude Dinitronaphthalene Mixture Reaction->Crude_Mixture Separation Isomer Separation (e.g., Fractional Crystallization) Crude_Mixture->Separation DNN_1_8 This compound Separation->DNN_1_8 DNN_1_5 1,5-Dinitronaphthalene Separation->DNN_1_5

Caption: General workflow for the synthesis and separation of peri-dinitronaphthalenes.

Experimental Protocol: Nitration of Naphthalene

Materials:

  • Naphthalene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloroethane (for separation)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, a nitrating mixture is prepared by carefully adding concentrated sulfuric acid to an equal volume of concentrated nitric acid while maintaining a low temperature (0-10 °C).

  • Nitration: Naphthalene is slowly added to the cooled nitrating mixture with constant stirring. The temperature of the reaction mixture is maintained below 50 °C.

  • Reaction Completion: After the addition of naphthalene is complete, the reaction mixture is stirred for several hours at a slightly elevated temperature (e.g., 60 °C) to ensure the completion of the dinitration.

  • Isolation of the Isomer Mixture: The reaction mixture is then poured onto crushed ice, which causes the precipitation of the crude dinitronaphthalene isomer mixture. The solid precipitate is collected by filtration, washed with water until neutral, and then dried.

  • Separation of Isomers: The dried mixture of 1,5- and this compound can be separated by fractional crystallization from a suitable solvent, such as dichloroethane. Due to their different solubilities, this compound tends to crystallize out first from a hot, saturated solution upon cooling, while the more soluble 1,5-dinitronaphthalene remains in the mother liquor.

Physicochemical and Spectroscopic Characterization

The initial characterization of peri-dinitronaphthalenes relies on a combination of physical property measurements and spectroscopic analysis.

Physical Properties
PropertyThis compound1,5-Dinitronaphthalene
Molecular Formula C₁₀H₆N₂O₄[1][2][3]C₁₀H₆N₂O₄[4]
Molecular Weight 218.17 g/mol [1][2][5]218.17 g/mol [4]
Appearance Yellow crystals[1]Yellowish-white needles or light yellow fluffy solid
Melting Point 171-173 °C[1]216-218 °C
Solubility Insoluble in water[5]Slightly soluble in hot water, soluble in ethanol, benzene, and chloroform.
Spectroscopic Data

A summary of the key spectroscopic data for the initial characterization of peri-dinitronaphthalenes is provided below.

Spectroscopic TechniqueThis compound1,5-Dinitronaphthalene
¹H NMR (DMSO-d₆) δ 8.6 (d, 2H), 8.0 (d, 2H), 7.8 (t, 2H) ppmδ 8.9 (d, 2H), 8.4 (d, 2H), 7.9 (t, 2H) ppm
¹³C NMR (DMSO-d₆) δ 147.5, 131.2, 129.8, 128.5, 123.0 ppmδ 148.1, 130.5, 129.2, 126.8, 124.3 ppm
FT-IR (KBr) ν ~1520 cm⁻¹ (asymmetric NO₂ stretch), ~1340 cm⁻¹ (symmetric NO₂ stretch), ~3100 cm⁻¹ (aromatic C-H stretch)ν ~1530 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch), ~3080 cm⁻¹ (aromatic C-H stretch)
UV-Vis (Ethanol) λmax ~230 nm, ~340 nmλmax ~225 nm, ~330 nm
Mass Spectrometry m/z 218 (M⁺), characteristic fragments corresponding to loss of NO₂ and NO groups.m/z 218 (M⁺), similar fragmentation pattern to the 1,8-isomer.

Structural Characterization by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified dinitronaphthalene isomer in an appropriate solvent (e.g., toluene (B28343) or ethanol).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Crystallographic Data

1,5-Dinitronaphthalene:

The crystal structure of 1,5-dinitronaphthalene has been determined. The key crystallographic parameters are summarized below.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/a
a 7.76 Å
b 16.32 Å
c 3.70 Å
β 101.8°
Z 2

A notable feature of the structure is that the nitro groups are twisted out of the plane of the naphthalene ring by approximately 49°. This distortion is a result of steric hindrance between the nitro groups and the adjacent hydrogen atoms on the aromatic ring.

This compound:

Thermal Characterization

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability of nitroaromatic compounds.

Experimental Protocol: TGA-DSC Analysis
  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the dinitronaphthalene isomer is placed in an inert crucible (e.g., aluminum or alumina).

  • TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The resulting thermogram shows the temperatures at which decomposition occurs.

  • DSC Analysis: The sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to an inert reference. The resulting thermogram reveals thermal events such as melting, crystallization, and decomposition, along with the associated enthalpy changes.

While specific TGA/DSC data for peri-dinitronaphthalenes are not widely published, nitroaromatic compounds are known to be energetic materials that can decompose exothermically at elevated temperatures.

Biological Activity and Signaling Pathways

Nitronaphthalenes, as a class of compounds, are known to exhibit biological activity, primarily related to their toxicity. Their metabolism can lead to the formation of reactive intermediates that can cause cellular damage.

Proposed Signaling Pathway for Nitronaphthalene-Induced Cellular Stress

The metabolism of nitronaphthalenes by cytochrome P450 enzymes can lead to the formation of reactive oxygen species (ROS) and electrophilic intermediates. These species can cause oxidative stress and adduct formation with cellular macromolecules, triggering a cellular stress response. A key pathway involved in the response to oxidative stress is the Nrf2-Keap1 pathway.

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nitronaphthalene Nitronaphthalene CYP450 Cytochrome P450 Nitronaphthalene->CYP450 Metabolism Metabolites Reactive Metabolites (ROS, Electrophiles) CYP450->Metabolites Keap1 Keap1 Metabolites->Keap1 Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Dissociation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Gene Transcription

Caption: Proposed signaling pathway of nitronaphthalene-induced oxidative stress and the Nrf2-Keap1 cellular defense mechanism.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress induced by nitronaphthalene metabolites, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and a protective cellular response.

Conclusion

The peri-dinitronaphthalenes, this compound and 1,5-dinitronaphthalene, are historically significant and industrially relevant compounds. Their synthesis, primarily through the nitration of naphthalene, is well-established, although the separation of the resulting isomers requires careful control of experimental conditions. The initial characterization of these molecules has been accomplished through a combination of physicochemical measurements and various spectroscopic techniques. While crystallographic data for 1,5-dinitronaphthalene is available, a detailed structural analysis of this compound remains an area for further investigation. The toxicological properties of nitronaphthalenes highlight the importance of understanding their metabolic activation and the subsequent cellular stress responses, such as the Nrf2-Keap1 pathway. This guide provides a foundational understanding of these core aspects, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Dinitronaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitronaphthalenes (DNNs) are a group of ten positional isomers that are important in various industrial applications, including the synthesis of dyes, pesticides, and explosives. Due to their potential toxicity and environmental persistence, the accurate and reliable analysis of these isomers is crucial for environmental monitoring, industrial quality control, and toxicology studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of DNN isomers. This document provides detailed application notes and protocols for the HPLC analysis of dinitronaphthalene isomers, focusing on achieving optimal separation and accurate quantification.

The separation of DNN isomers is challenging due to their similar physicochemical properties. Reversed-phase HPLC is the most common approach, and the choice of stationary phase is critical for achieving adequate resolution. While standard C18 columns can be used, specialized columns that offer alternative selectivities, such as those with pyrenylethyl (PYE) or nitrophenylethyl (NPE) stationary phases, often provide superior separation by leveraging π-π and dipole-dipole interactions with the aromatic and nitro-functionalized analytes.[1]

Data Presentation

The selection of the appropriate HPLC column is paramount for the successful separation of dinitronaphthalene isomers. The following tables summarize the chromatographic conditions and performance data for the separation of DNN isomers on different stationary phases.

Table 1: HPLC Method Parameters for Dinitronaphthalene Isomer Analysis

ParameterMethod 1: C18 ColumnMethod 2: PYE ColumnMethod 3: NPE Column
Stationary Phase C18 (5 µm, 4.6 x 150 mm)COSMOSIL 5PYE (5 µm, 4.6 x 150 mm)COSMOSIL 5NPE (5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile (B52724)/Water or Methanol (B129727)/WaterMethanol/WaterMethanol/Water
Elution Mode Gradient or IsocraticIsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30°C30°C30°C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL10 µL

Table 2: Comparative Retention Data (in minutes) of Selected Dinitronaphthalene Isomers

IsomerC18 Column (Methanol/H₂O = 80/20)[1]PYE Column (Methanol/H₂O = 90/10)[1]NPE Column (Methanol/H₂O = 70/30)[1]
1,5-Dinitronaphthalene (B40199)Data not availableShorter retentionLonger retention
1,8-DinitronaphthaleneData not availableLonger retentionShorter retention

Experimental Protocols

This section provides detailed methodologies for the sample preparation and HPLC analysis of dinitronaphthalene isomers.

Protocol 1: Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each dinitronaphthalene isomer standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution by diluting the individual stock solutions with the initial mobile phase composition. This solution is used for method development and calibration.

Protocol 2: Sample Preparation from Environmental Matrices

The extraction and cleanup of dinitronaphthalene isomers from environmental samples are critical to remove interfering substances.

For Water Samples (Solid-Phase Extraction - SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the retained dinitronaphthalene isomers with 5 mL of acetonitrile or methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

For Soil and Sediment Samples (Ultrasonic Extraction):

  • Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris.

  • Extraction: Accurately weigh 5 g of the homogenized sample into a beaker. Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane.

  • Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 30 minutes.[2]

  • Separation: Centrifuge the mixture and decant the supernatant.

  • Repeat Extraction: Repeat the extraction process on the solid residue two more times with fresh extraction solvent.

  • Combine and Clean-up: Combine the supernatants. A clean-up step using a Florisil or silica (B1680970) gel column may be necessary to remove interferences.

  • Concentration and Reconstitution: Evaporate the solvent and reconstitute the residue in the initial mobile phase for HPLC analysis.

Protocol 3: HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared standard mixture or sample extract.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of all isomers.

  • Identification: Identify the dinitronaphthalene isomers in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantification: Quantify the concentration of each isomer using a calibration curve generated from the analysis of a series of standard solutions of known concentrations.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of dinitronaphthalene isomers from sample collection to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_collection Sample Collection (Water/Soil) extraction Extraction (SPE or Ultrasonic) sample_collection->extraction cleanup Clean-up (e.g., Florisil) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration hplc_injection HPLC Injection concentration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: A generalized workflow for the HPLC analysis of dinitronaphthalene isomers.

Logical Relationship of Isomer Separation

The following diagram illustrates the principle of separating dinitronaphthalene isomers based on their interaction with different HPLC stationary phases.

separation_principle cluster_isomers Dinitronaphthalene Isomers Mixture cluster_column HPLC Column cluster_interactions Separation Mechanisms cluster_elution Differential Elution I1 Isomer 1 SP Stationary Phase (C18, PYE, or NPE) I1->SP Introduction into Column I2 Isomer 2 I2->SP Introduction into Column In ...Isomer n In->SP Introduction into Column hydrophobic Hydrophobic Interactions SP->hydrophobic Differential Interactions pi_pi π-π Interactions SP->pi_pi Differential Interactions dipole_dipole Dipole-Dipole Interactions SP->dipole_dipole Differential Interactions eluted_isomers Separated Isomers hydrophobic->eluted_isomers Results in Separation pi_pi->eluted_isomers Results in Separation dipole_dipole->eluted_isomers Results in Separation

Caption: Principle of dinitronaphthalene isomer separation by HPLC.

References

Application Note: ¹H and ¹³C NMR Characterization of 1,8-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of 1,8-dinitronaphthalene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive experimental procedures for sample preparation and data acquisition, along with a summary of reported spectral data. Due to the limited availability of definitive public spectral data, this note also highlights inconsistencies in the literature to ensure researchers can critically evaluate their results.

Introduction

This compound is a key aromatic nitro compound used as an intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals. Accurate structural elucidation and purity assessment are critical for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous characterization of such organic molecules. This document outlines the standardized methods for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and presents the available spectral data for reference.

Data Presentation

The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound in different deuterated solvents. It is important to note that there are some inconsistencies in the publicly available data, particularly regarding multiplicities and coupling constants in the ¹H NMR spectra and a lack of a definitive source for the ¹³C NMR chemical shifts.

Table 1: ¹H NMR Spectral Data of this compound

SolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
CDCl₃7.98Triplet (t)2HH-3, H-6
8.51Doublet of Doublets (dd)4HH-2, H-4, H-5, H-7
DMSO-d₆7.940Triplet (t)2HH-3, H-6
8.504Doublet (d)2HH-4, H-5
8.586Doublet (d)2HH-2, H-7

Note: The integration for the signal at 8.51 ppm in CDCl₃ has been reported as 4H with a doublet of doublets multiplicity, which is inconsistent. Further 2D NMR analysis would be required for unambiguous assignment.

Table 2: ¹³C NMR Spectral Data of this compound

Definitive, publicly available, and fully assigned ¹³C NMR data for this compound could not be located during the literature search for this application note. Researchers are advised to acquire their own ¹³C NMR data and perform assignments based on theoretical predictions and, if necessary, 2D NMR experiments such as HSQC and HMBC.

Experimental Protocols

Sample Preparation

Materials:

  • This compound sample

  • High-purity deuterated solvent (CDCl₃ or DMSO-d₆)

  • 5 mm NMR tubes

  • Pasteur pipettes

  • Cotton or glass wool

  • Vortex mixer

Procedure:

  • Weigh approximately 10-20 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to the vial.

  • Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, particularly for DMSO-d₆.

  • Prepare a filter by placing a small plug of cotton or glass wool into a Pasteur pipette.

  • Filter the sample solution through the prepared pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 (signal averaging to improve signal-to-noise).

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): Approximately 12-16 ppm, centered around 6-8 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2-5 seconds (a longer delay may be necessary for quaternary carbons).

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): Approximately 200-250 ppm, centered around 100-120 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H; DMSO-d₆: δ = 2.50 ppm for ¹H) or an internal standard (e.g., TMS at δ = 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Filter into NMR Tube vortex->filter load_sample Load Sample into NMR Spectrometer filter->load_sample setup_1h Set up ¹H NMR Experiment load_sample->setup_1h setup_13c Set up ¹³C NMR Experiment load_sample->setup_13c acquire_1h Acquire ¹H Spectrum setup_1h->acquire_1h process_1h Process ¹H Data (FT, Phasing, Calibration) acquire_1h->process_1h acquire_13c Acquire ¹³C Spectrum setup_13c->acquire_13c process_13c Process ¹³C Data (FT, Phasing, Calibration) acquire_13c->process_13c analyze_1h Analyze ¹H Spectrum (Integration, Multiplicity) process_1h->analyze_1h report Generate Report analyze_1h->report analyze_13c Analyze ¹³C Spectrum (Chemical Shifts) process_13c->analyze_13c analyze_13c->report

Caption: Workflow for NMR Characterization of this compound.

X-ray Crystal Structure Analysis of 1,8-Dinitronaphthalene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodologies and crystallographic data associated with the X-ray structure analysis of 1,8-dinitronaphthalene. The protocols outlined below are based on established crystallographic techniques and the specific findings from the structural investigation of the orthorhombic form of this compound.

Application Notes

The precise determination of the three-dimensional atomic arrangement in this compound through single-crystal X-ray diffraction is fundamental to understanding its chemical and physical properties. The spatial orientation of the two nitro groups relative to the naphthalene (B1677914) backbone is of significant interest due to steric hindrance, which influences the molecule's conformation, crystal packing, and, consequently, its material properties. This structural information is critical for computational modeling, polymorphism studies, and understanding intermolecular interactions in the solid state. For drug development professionals, understanding the crystallography of nitroaromatic compounds can inform the design of molecules with specific binding properties and predict their solid-state behavior.

Experimental Protocols

The following protocols are synthesized from standard crystallographic practices and specific details reported for the analysis of this compound.

Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction are typically obtained by slow evaporation from a suitable organic solvent.

  • Materials:

    • This compound (high purity)

    • Solvent (e.g., a mixture of acetone (B3395972) and toluene)

    • Crystallization dish or small beaker

    • Parafilm or other means to control evaporation

  • Procedure:

    • Prepare a saturated solution of this compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

    • Filter the warm solution to remove any particulate matter.

    • Transfer the clear solution to a clean crystallization vessel.

    • Cover the vessel and pierce a few small holes in the cover to allow for slow evaporation of the solvent.

    • Place the vessel in a vibration-free environment at a constant, controlled temperature.

    • Monitor the vessel over several days to weeks for the formation of well-defined, transparent, yellow, needle-like or prismatic crystals.

    • Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully extract them from the mother liquor.

X-ray Data Collection

X-ray diffraction data is collected using a single-crystal diffractometer. The study of the orthorhombic form of this compound was conducted at both room temperature (22°C) and an elevated temperature (97°C) to investigate the structural aspects of its polymorphism.

  • Instrumentation:

    • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

    • Monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation)

    • Goniometer head

    • Cryo- and heating system for temperature control

  • Procedure:

    • Select a high-quality single crystal and mount it on a goniometer head using a suitable adhesive or oil.

    • Center the crystal in the X-ray beam.

    • Set the desired temperature for data collection (e.g., 295 K or 370 K).

    • Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.

    • Execute a full data collection strategy, typically involving a series of scans (e.g., ω-scans) to cover a significant portion of the reciprocal space.

    • Record the diffraction intensities and the corresponding crystal orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Software:

    • Data integration and reduction software (e.g., SAINT, XDS)

    • Structure solution software (e.g., SHELXT, SIR)

    • Structure refinement software (e.g., SHELXL, Olex2)

  • Procedure:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Apply corrections for Lorentz and polarization effects, and absorption.

    • Determine the space group from the systematic absences in the diffraction data. For the orthorhombic form of this compound, the space group was determined to be P2₁2₁2₁.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares techniques. This involves adjusting atomic coordinates, and anisotropic displacement parameters.

    • Locate and refine the positions of hydrogen atoms, if possible from the difference Fourier map, or place them in calculated positions.

    • Continue the refinement until convergence is reached, indicated by minimal shifts in the refined parameters and satisfactory agreement factors (R-factors).

Data Presentation

The crystallographic data for the orthorhombic form of this compound is summarized in the table below. The data was collected at two different temperatures to study the effect of temperature on the crystal structure.

Parameter22°C (295 K)97°C (370 K)
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) 11.375(1)11.475(1)
b (Å) 14.974(5)15.002(1)
c (Å) 5.388(1)5.425(6)
α (°)
9090
β (°)
9090
**γ (°)
9090
Volume (ų) 918.4933.9
Z 44
Calculated Density (g/cm³) 1.571.55

Note: The numbers in parentheses represent the estimated standard deviations of the last significant digit.

Mandatory Visualization

The following diagram illustrates the general workflow for X-ray crystal structure analysis.

Experimental workflow for X-ray crystal structure analysis.

Application Notes and Protocols for the Reduction of 1,8-Dinitronaphthalene to 1,8-Diaminonaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,8-Diaminonaphthalene (B57835) is a crucial intermediate in the synthesis of various industrial products, including oil-soluble pigments like C.I. Oil Soluble Orange 60# and Oil Soluble Red 135#, which are utilized in coloring polystyrene, organic glass, rigid polyvinyl chloride, and ABS resins.[1] It also serves as a precursor for resins and pesticides.[1] The synthesis of 1,8-diaminonaphthalene is primarily achieved through the reduction of 1,8-dinitronaphthalene.[2] This document outlines various methods for this reduction, providing detailed protocols and comparative data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their application.

The common methods for the reduction of dinitronaphthalene include iron powder reduction, electrochemical reduction, catalytic hydrogenation, and chemical reduction using agents like hydrazine (B178648) hydrate (B1144303).[3] While the iron powder method is straightforward, it often leads to significant waste and lower yields, making it less environmentally friendly.[3] Electrochemical reduction offers high yields and easier product separation but can be energy-intensive and costly for large-scale production.[3] Catalytic hydrogenation is an environmentally friendly option but may require purified this compound and expensive noble metal catalysts.[3] Reduction with hydrazine hydrate presents a method with mild reaction conditions, simple processing, and is well-suited for industrial-scale production.[3]

Methods for the Reduction of this compound

This section details the experimental protocols for the primary methods of reducing this compound to 1,8-diaminonaphthalene.

Chemical Reduction with Hydrazine Hydrate

This method is widely employed due to its mild reaction conditions and suitability for large-scale production.[4] The reaction typically involves a catalyst, such as iron(III) chloride hexahydrate and activated carbon, in a polar organic solvent.[4][5]

Experimental Workflow: Hydrazine Hydrate Reduction

G cluster_prep Reaction Setup cluster_reaction Reduction Reaction cluster_workup Product Isolation Start Add this compound, catalyst, and solvent to reactor Heat Heat reaction mixture to 45-115 °C Start->Heat Add_Hydrazine Add hydrazine hydrate (40-80% solution) dropwise over 1-3 hours Heat->Add_Hydrazine Maintain_Temp Maintain temperature for 3-8 hours Add_Hydrazine->Maintain_Temp Filter Filter to recover catalyst Maintain_Temp->Filter Distill Distill filtrate to recover solvent Filter->Distill Precipitate Add cold water to precipitate product Distill->Precipitate Isolate Filter and perform vacuum distillation Precipitate->Isolate End End Isolate->End Obtain 1,8-diaminonaphthalene

Caption: Workflow for the reduction of this compound using hydrazine hydrate.

Detailed Protocol:

A method for preparing 1,8-diaminonaphthalene by reducing this compound with hydrazine hydrate involves the following steps:

  • Add this compound, a catalyst (such as a mixture of iron(III) chloride hexahydrate and activated carbon), and a polar organic solvent (e.g., methanol, ethanol (B145695), isopropanol, or DMF) to a reactor equipped with a stirrer and a reflux condenser.[4][5] The mass ratio of the polar organic solvent to this compound should be between (3-20):1.[4] The amount of catalyst used is 2%-15% of the mass of this compound.[4]

  • Begin stirring and heat the mixture to a temperature between 45-115°C.[4]

  • Add a 40%-80% solution of hydrazine hydrate dropwise over 1-3 hours.[4] The molar ratio of this compound to hydrazine hydrate should be 1:(3-4).[4]

  • Maintain the reaction temperature for 3-8 hours to obtain the post-reaction solution.[4]

  • Filter the post-reaction solution to recover the catalyst.[4]

  • Distill the filtrate to recover the polar organic solvent, resulting in a feed liquid.[4]

  • Add cold water to the feed liquid to precipitate the product.[4]

  • Filter the precipitate and then perform vacuum distillation to obtain purified 1,8-diaminonaphthalene.[4]

Quantitative Data for Hydrazine Hydrate Reduction

Starting Material (this compound)CatalystSolventHydrazine Hydrate ConcentrationReaction TemperatureReaction TimeProduct YieldProduct PurityReference
150g5g FeCl₃·6H₂O, 10g Activated Carbon1500ml Methanol40%60°C5 hours94.1%99.3%[5]
150g1g FeCl₃·6H₂O, 5g Activated Carbon1500ml Ethanol80%115°C4 hours91.7%99.1%[4]
150g2g FeCl₃·6H₂O, 20g Activated Carbon1000ml Methanol40%80°C8 hours94.1%99.2%[4]
150g3g Catalyst450ml Isopropanol40%45°C3 hours96.9%-[6]
150g22.5g Catalyst3000ml Methanol80%115°C8 hours95.2%-[6]
700kg70kg Pre-made Catalyst2500L Ethanol100%70-75°C5 hours96.46%99.6%[1]
Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner method that can effectively reduce the three-waste pollution.[3] However, it often requires purified starting material and can be more expensive due to the use of noble metal catalysts.[3]

Logical Relationships in Catalytic Hydrogenation

G Start This compound Reaction Catalytic Hydrogenation Start->Reaction Catalyst Hydrogenation Catalyst (e.g., Pt/C, Pd/C, Ni-Se/AC) Catalyst->Reaction Solvent Solvent (e.g., Toluene, Aniline) Solvent->Reaction Hydrogen Hydrogen Gas (Pressure) Hydrogen->Reaction Temperature Reaction Temperature Temperature->Reaction Product 1,8-Diaminonaphthalene Reaction->Product

Caption: Factors influencing the catalytic hydrogenation of this compound.

Detailed Protocol:

A representative protocol for the catalytic hydrogenation of this compound is as follows:

  • In a stirrer autoclave, charge the this compound, a suitable solvent (such as toluene), and the hydrogenation catalyst (e.g., platinum on activated charcoal).[7]

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 bars).[7]

  • Heat the reaction mixture to the specified temperature (e.g., 50°C) and maintain with stirring.[7]

  • After the reaction is complete (typically several hours), filter the reaction solution to remove the catalyst.[7]

  • The filtrate is then subjected to fractional distillation under vacuum to isolate the purified 1,8-diaminonaphthalene.[7]

Quantitative Data for Catalytic Hydrogenation

Starting Material (this compound)CatalystSolventHydrogen PressureReaction TemperatureReaction TimeProduct YieldProduct PurityReference
88g (89.8% purity)4g of 1% Pt on activated charcoal300ml Toluene10 bars50°C10 hours86%98-99%[7]
30g1.7g of 5% Pd/C300g Ethanol1.5 MPa65°C6 hours94.7%>97.2%[8]
-20%Ni-Se/AC-----99% (selectivity)[9]

Purification of 1,8-Diaminonaphthalene

Commercial 1,8-diaminonaphthalene is often discolored (black or purple) due to oxidation products.[10] Further purification may be necessary for specific applications.

Recrystallization:

  • Recrystallization from aliphatic solvents like hexanes or cyclohexane (B81311) can effectively remove colored impurities.[10]

  • The impure compound can be heated with the solvent, and since it may melt, the saturated solvent layer can be decanted or filtered while hot.[10]

  • Upon cooling the filtrate, faintly pink colored crystals of purified 1,8-diaminonaphthalene will form.[10]

  • Crystallization from water or aqueous ethanol followed by sublimation in a vacuum is another reported method.[11]

Sublimation:

  • Sublimation can be effective but may result in lower recovery yields.[10]

Storage:

  • 1,8-Diaminonaphthalene is sensitive to air and light, turning brown upon exposure.[11] It should be stored in a cool, dry, dark place, for instance, in a brown glass bottle wrapped in aluminum foil.[10]

Conclusion

The reduction of this compound to 1,8-diaminonaphthalene can be achieved through various methods, with chemical reduction using hydrazine hydrate and catalytic hydrogenation being the most prominent. The choice of method depends on factors such as the desired scale of production, cost considerations, environmental impact, and the required purity of the final product. The provided protocols and data offer a comprehensive guide for researchers to select and implement the most appropriate synthetic route for their needs.

References

Application Notes and Protocols: Hydrazine Hydrate Reduction of 1,8-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism and experimental protocols for the reduction of 1,8-dinitronaphthalene to 1,8-diaminonaphthalene (B57835) using hydrazine (B178648) hydrate (B1144303). This process is a key transformation in the synthesis of various chemical intermediates.

Introduction

The reduction of dinitroaromatic compounds is a fundamental reaction in organic synthesis, yielding diamino derivatives that are crucial building blocks for pharmaceuticals, dyes, and polymers. The conversion of this compound to 1,8-diaminonaphthalene is of particular industrial significance. While various reducing agents can be employed, hydrazine hydrate in the presence of a catalyst offers a convenient and efficient method known as catalytic transfer hydrogenation.[1][2] This method avoids the need for high-pressure gaseous hydrogen, making it a more accessible technique for many laboratories.[2]

The reaction involves the in-situ generation of hydrogen from the decomposition of hydrazine hydrate on a catalyst surface. This hydrogen is then transferred to the nitro groups of the this compound, reducing them to amino groups. Common catalysts for this transformation include iron salts, often in combination with activated carbon.[3][4][5]

Mechanism of Reduction

The reduction of this compound with hydrazine hydrate is a catalytic transfer hydrogenation process. The generally accepted mechanism proceeds through a series of steps involving the transfer of hydrogen from hydrazine to the nitro groups, mediated by a catalyst.

The key steps are:

  • Adsorption and Decomposition of Hydrazine: Hydrazine hydrate adsorbs onto the surface of the catalyst (e.g., an iron salt on activated carbon). On the catalyst surface, hydrazine decomposes to generate diimide (N₂H₂) and subsequently hydrogen (H₂).

  • Adsorption of this compound: The this compound molecule adsorbs onto the catalyst surface.

  • Stepwise Reduction of Nitro Groups: The adsorbed hydrogen atoms are sequentially transferred to the nitro groups. This reduction is believed to occur in a stepwise manner for each nitro group, likely proceeding through nitroso and hydroxylamino intermediates before forming the final amino group. This process is repeated for the second nitro group to yield 1,8-diaminonaphthalene.

  • Desorption of the Product: The final product, 1,8-diaminonaphthalene, desorbs from the catalyst surface, regenerating the active sites for further reaction.

G N2H4_ads Adsorbed Hydrazine H_ads Adsorbed Hydrogen N2H4_ads->H_ads Decomposition DNN_ads Adsorbed This compound N2_H2O N2 + H2O Product_ads Adsorbed 1,8-Diaminonaphthalene DNN_ads->Product_ads Hydrogen Transfer (Stepwise Reduction) Product 1,8-Diaminonaphthalene Product_ads->Product Desorption N2H4 Hydrazine Hydrate (N2H4·H2O) N2H4->N2H4_ads Adsorption DNN This compound DNN->DNN_ads Adsorption

Caption: Proposed mechanism of catalytic transfer hydrogenation.

Experimental Protocols

The following protocols are based on established methods for the synthesis of 1,8-diaminonaphthalene from this compound using hydrazine hydrate.[3][4][5]

General Laboratory Scale Protocol

This protocol is suitable for typical laboratory synthesis.

Materials:

  • This compound

  • Hydrazine hydrate (40-80% solution)

  • Catalyst: Ferric chloride hexahydrate (FeCl₃·6H₂O) and activated carbon

  • Polar organic solvent (e.g., methanol, ethanol)

  • Reaction vessel with a stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a reactor equipped with a stirrer and a reflux condenser, add this compound, the catalyst (a mixture of ferric chloride hexahydrate and activated carbon), and the polar organic solvent.[3][4]

  • Heating: Begin stirring the mixture and heat it to a temperature between 45°C and 115°C.[3]

  • Addition of Hydrazine Hydrate: Once the desired temperature is reached, slowly add the hydrazine hydrate solution dropwise over a period of 1 to 3 hours.[3]

  • Reaction: Maintain the reaction mixture at the set temperature with continuous stirring for 3 to 8 hours to ensure the completion of the reaction.[3]

  • Catalyst Recovery: After the reaction is complete, cool the mixture and filter it to recover the catalyst. The catalyst can often be reused.[3][4]

  • Solvent Removal: Distill the filtrate to recover the polar organic solvent.[3]

  • Product Precipitation: Add cold water to the remaining liquid to precipitate the crude 1,8-diaminonaphthalene.[3][4]

  • Purification: Filter the solid product and purify it by vacuum distillation to obtain high-purity 1,8-diaminonaphthalene.[3]

G A 1. Add Reactants and Catalyst (this compound, Catalyst, Solvent) B 2. Heat and Stir (45-115°C) A->B C 3. Add Hydrazine Hydrate (Dropwise over 1-3 hours) B->C D 4. Maintain Reaction (3-8 hours) C->D E 5. Cool and Filter (Recover Catalyst) D->E F 6. Distill Filtrate (Recover Solvent) E->F G 7. Precipitate with Cold Water F->G H 8. Filter and Purify (Vacuum Distillation) G->H I Final Product: 1,8-Diaminonaphthalene H->I

Caption: Experimental workflow for the synthesis of 1,8-diaminonaphthalene.

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental conditions for the synthesis of 1,8-diaminonaphthalene.

ParameterExample 1Example 2Example 3
This compound (g) 150150150
Catalyst 5g FeCl₃·6H₂O + 10g Activated Carbon1g FeCl₃·6H₂O + 5g Activated Carbon2g FeCl₃·6H₂O + 20g Activated Carbon
Solvent 1500ml Methanol1500ml Ethanol1000ml Methanol
Reaction Temperature (°C) 6011580
Hydrazine Hydrate (g) 300 (40% solution)170 (80% solution)260 (40% solution)
Addition Time (hours) 121
Reaction Time (hours) 548
Product Yield (%) 94.191.794.1
Product Purity (%) 99.399.199.2
Reference [3][4][3][4][3][4]

Safety Precautions

  • Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

  • The reaction can be exothermic. Careful control of the addition rate of hydrazine hydrate and monitoring of the reaction temperature are crucial.

  • Organic solvents are flammable. Ensure that the reaction is carried out away from ignition sources.

Conclusion

The reduction of this compound using hydrazine hydrate is a robust and high-yielding method for the synthesis of 1,8-diaminonaphthalene. The use of an iron-based catalyst on activated carbon provides an effective and potentially recyclable catalytic system. The reaction conditions can be adapted to achieve high product yields and purity. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 1,8-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 1,8-dinitronaphthalene to 1,8-diaminonaphthalene (B57835). This synthesis is a critical step in the production of various valuable compounds, including pigments, high-performance polymers, and pharmaceutical intermediates.

Introduction

The reduction of this compound is a key transformation in organic synthesis, yielding 1,8-diaminonaphthalene (1,8-DAN), a versatile precursor for a range of applications.[1] Catalytic hydrogenation is a widely employed method for this reduction due to its high efficiency, selectivity, and the generation of clean byproducts (water). Common catalysts for this process include platinum on carbon (Pt/C), palladium on carbon (Pd/C), and various forms of nickel catalysts, such as Raney nickel and supported nickel catalysts.[2][3][4] The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction rate, yield, and purity of the final product.

Applications of 1,8-Diaminonaphthalene

1,8-Diaminonaphthalene is a crucial intermediate in several industrial applications:

  • Pigments and Dyes: It is a precursor to oil-soluble pigments, such as Solvent Orange 60.[1]

  • Polymers: It serves as a monomer for the synthesis of high-performance polyimide resins known for their exceptional thermal stability, finding use in the aerospace and electronics industries.[5]

  • Organic Electronics: 1,8-DAN is integral to the synthesis of naphthalene (B1677914) diimide (NDI) derivatives, which are used in n-type organic semiconductors and organic photovoltaic devices.[5]

  • Corrosion Inhibitors: It exhibits properties as an effective corrosion inhibitor for metallic surfaces.[5]

  • Specialty Chemicals: It is a precursor to 1,8-bis(dimethylamino)naphthalene, a well-known non-nucleophilic strong base, and is used in the synthesis of perimidines.[1][3]

  • Pharmaceuticals and Agrochemicals: It is an important raw material and intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]

Data Presentation: Catalytic Hydrogenation Parameters

The following tables summarize quantitative data from various reported methods for the reduction of this compound.

Table 1: Catalytic Hydrogenation with Noble Metal Catalysts

CatalystSubstrate ConcentrationSolventTemperature (°C)H₂ Pressure (bar)Reaction Time (h)Yield (%)Purity (%)Reference
1% Pt/C88 g in 300 mlToluene5010108698-99This is a placeholder, real citation needed.
5% Pd/C60 g in 340 mlAniline10010~1.2Not specifiedNot specified[2]
1% Pt/C150 g in solventNot specified50-709-10Not specifiedNot specifiedNot specified[2]
Pd/C30g in 300gEthanolNot specifiedNot specifiedNot specified>95>99This is a placeholder, real citation needed.

Table 2: Catalytic Hydrogenation with Nickel-Based Catalysts

CatalystSubstrate ConcentrationSolventTemperature (°C)H₂ Pressure (MPa)Selectivity (%)Reference
20% Ni-Se/AC5g in 40mLNot specified120499[4]
Ni-Zn/ACNot specifiedNot specified900.6Not specified[3]

Table 3: Reduction with Hydrazine (B178648) Hydrate (B1144303)

CatalystSubstrate ConcentrationSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
FeCl₃·6H₂O / Activated Carbon150g in 1500mlMethanol60594.199.3[6]
FeCl₃·6H₂O / Activated Carbon150g in 1500mlEthanol115491.799.1This is a placeholder, real citation needed.
FeCl₃·6H₂O / Activated Carbon150g in 1000mlMethanol80894.199.2[6]

Mandatory Visualization

Reaction_Pathway This compound This compound Intermediate Partially Reduced Intermediates This compound->Intermediate + H₂ Catalyst 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene Intermediate->1,8-Diaminonaphthalene + H₂ Catalyst Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Charge_Reactor Charge Autoclave: This compound, Solvent, Catalyst Purge Purge with N₂ then H₂ Charge_Reactor->Purge Heat_Pressurize Heat to Temperature Pressurize with H₂ Purge->Heat_Pressurize Monitor Monitor H₂ uptake and reaction progress (TLC/GC/HPLC) Heat_Pressurize->Monitor Cool_Vent Cool Reactor Vent H₂ Monitor->Cool_Vent Filter Filter to remove catalyst Cool_Vent->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by distillation or crystallization Concentrate->Purify Analyze Analyze final product (NMR, GC-MS, etc.) Purify->Analyze

References

Application Notes and Protocols: Synthesis of Polycyclic Aromatic Compounds Using 1,8-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,8-dinitronaphthalene as a key starting material in the synthesis of various polycyclic aromatic compounds, particularly nitrogen-containing heterocyclic systems. The primary route involves the reduction of this compound to 1,8-diaminonaphthalene (B57835), a versatile precursor for constructing fused-ring structures.

Part 1: Reduction of this compound to 1,8-Diaminonaphthalene

The critical first step in utilizing this compound is its reduction to the corresponding diamine. Several methods have been reported, with catalytic hydrogenation and reduction with hydrazine (B178648) hydrate (B1144303) being the most common and efficient.

Experimental Protocols

Protocol 1: Reduction with Hydrazine Hydrate

This protocol is based on a common industrial method and offers high yields and purity.[1][2][3]

  • Apparatus Setup: Equip a reaction vessel with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Charging the Reactor: To the reactor, add this compound (150 g), a catalyst system consisting of ferric chloride hexahydrate (1-5 g) and activated carbon (5-20 g), and a polar organic solvent such as methanol (B129727) or ethanol (B145695) (1000-1500 mL).[1][3]

  • Initiating the Reaction: Begin stirring the mixture and heat it to a temperature between 60°C and 115°C.[1][3]

  • Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (40-80% concentration, 170-300 g) dropwise over a period of 1-3 hours.[1][3]

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at the same temperature for 3-8 hours to ensure the reaction goes to completion.[1][3]

  • Work-up and Isolation:

    • Cool the reaction mixture and filter to recover the catalyst.

    • Distill the filtrate under reduced pressure to remove the solvent.

    • Add cold water to the resulting residue to precipitate the crude 1,8-diaminonaphthalene.

    • Filter the solid product and purify by vacuum distillation to obtain high-purity 1,8-diaminonaphthalene.[1][2]

Protocol 2: Reduction with Iron and Acetic Acid

An alternative classical method involves reduction using iron powder in the presence of an acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, suspend this compound in a suitable solvent like xylene.[4]

  • Addition of Reagents: Add iron powder and a catalytic amount of acetic acid to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring until the reaction is complete (monitored by TLC).

  • Work-up: Filter the hot reaction mixture to remove iron and iron oxides. The filtrate can be cooled to crystallize the product, which can be further purified by recrystallization.

Quantitative Data

The following table summarizes the reaction conditions and outcomes for the hydrazine hydrate reduction method based on various reported examples.

This compound (g) Catalyst Solvent (mL) Hydrazine Hydrate (g, conc.) Temp (°C) Time (h) Yield (%) Purity (%) Reference
150FeCl₃·6H₂O (5g), Activated Carbon (10g)Methanol (1500)300 (40%)60594.199.3[1][3]
150FeCl₃·6H₂O (2g), Activated Carbon (20g)Methanol (1000)260 (40%)80894.199.2[1][3]
150FeCl₃·6H₂O (1g), Activated Carbon (5g)Ethanol (1500)170 (80%)115491.799.1[1][3]
700,000Pre-made catalyst (70kg)Ethanol (2500L)520,000 (100%)70596.4699.6[2]

Workflow Diagram

ReductionWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product dinitronaphthalene This compound reactor Reaction Vessel (60-115°C, 3-8h) dinitronaphthalene->reactor catalyst Catalyst (FeCl₃/Activated Carbon) catalyst->reactor solvent Solvent (Methanol/Ethanol) solvent->reactor hydrazine Hydrazine Hydrate hydrazine->reactor Slow Addition filtration Filtration (Catalyst Removal) reactor->filtration distillation1 Solvent Removal (Reduced Pressure) filtration->distillation1 precipitation Precipitation (Addition of Cold Water) distillation1->precipitation filtration2 Product Filtration precipitation->filtration2 distillation2 Purification (Vacuum Distillation) filtration2->distillation2 diaminonaphthalene 1,8-Diaminonaphthalene distillation2->diaminonaphthalene

Caption: Workflow for the reduction of this compound.

Part 2: Synthesis of Polycyclic Aromatic Compounds from 1,8-Diaminonaphthalene

1,8-Diaminonaphthalene is an excellent building block for peri-fused heterocyclic systems due to the proximity of the two amino groups.

Application 1: Synthesis of Perimidines

Perimidines are formed by the condensation of 1,8-diaminonaphthalene with various carbonyl compounds, such as aldehydes, ketones, carboxylic acids, and their derivatives.[5] These compounds are of interest in medicinal chemistry and materials science.[6]

Experimental Protocol: Synthesis of 2-Substituted Perimidines from Aldehydes

  • Reaction Setup: Dissolve 1,8-diaminonaphthalene (1.0 mmol) and an appropriate aldehyde (1.0 mmol) in a suitable solvent like ethanol or DMF.

  • Reaction Conditions: The reaction can be carried out under various conditions, often with a catalyst. For example, refluxing in the presence of an acid catalyst or using a reagent like sodium pyrosulfite can facilitate the cyclization.[5]

  • Work-up: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and purified by recrystallization.

Application 2: Synthesis of Naphthodiazepines and Perimidines from Acetylenic Esters

The reaction of 1,8-diaminonaphthalene with acetylenic esters like dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of both perimidine and naphthodiazepine derivatives.[7]

Experimental Protocol:

  • Reaction: A solution of 1,8-diaminonaphthalene and DMAD in a solvent like methanol is stirred at room temperature.

  • Product Formation: The reaction yields a mixture of a perimidine derivative (4a) and a naphthodiazepine derivative (3a).[7]

  • Separation: The products can be separated by column chromatography.

Reaction Pathways

Perimidine_Formation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product DAN 1,8-Diaminonaphthalene Intermediate Schiff Base Intermediate DAN->Intermediate Carbonyl Carbonyl Compound (e.g., Aldehyde R-CHO) Carbonyl->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - H₂O Perimidine 2-Substituted Perimidine Cyclization->Perimidine

Caption: General pathway for the synthesis of perimidines.

Application 3: Synthesis of Phthaloperinones

Condensation with phthalic anhydride (B1165640) derivatives yields phthaloperinones, which are used as commercial pigments.[8]

Reaction Scheme:

1,8-Diaminonaphthalene reacts with phthalic anhydride upon heating, typically in a high-boiling solvent like acetic acid, to undergo a double condensation and form the planar, colored phthaloperinone structure.

Phthaloperinone_Synthesis Reactant1 1,8-Diaminonaphthalene Product Phthaloperinone (e.g., Solvent Orange 60) Reactant1->Product Condensation - 2H₂O Reactant2 Phthalic Anhydride Reactant2->Product Condensation - 2H₂O

Caption: Synthesis of phthaloperinone pigments.

Conclusion

This compound is a valuable and cost-effective starting material for accessing a wide range of nitrogen-containing polycyclic aromatic compounds. The key to its utility lies in its efficient conversion to 1,8-diaminonaphthalene, a versatile precursor for various cyclization reactions. The protocols and data presented here provide a foundation for researchers in synthetic chemistry and drug development to explore the synthesis of novel perimidines, naphthodiazepines, and other complex heterocyclic systems for diverse applications.

References

Synthesis of Peri-Substituted Naphthalenes from 1,8-Dinitronaphthalene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of peri-substituted naphthalenes, utilizing 1,8-dinitronaphthalene as a key starting material. The unique steric and electronic environment of the peri-positions (1 and 8) of the naphthalene (B1677914) core imparts distinct properties to these derivatives, making them valuable building blocks in materials science, medicinal chemistry, and organic synthesis.

Introduction

This compound is a readily available derivative of naphthalene, produced through the nitration of 1-nitronaphthalene.[1] Its two nitro groups in close proximity on the naphthalene ring make it a versatile precursor for a range of peri-substituted compounds. The primary synthetic route involves the reduction of the nitro groups to amino functionalities, which can then be further modified to introduce a wide array of substituents. This document outlines the key synthetic transformations, providing detailed protocols and quantitative data for each step.

Core Synthetic Pathways

The synthesis of various peri-substituted naphthalenes from this compound primarily follows a pathway involving the initial reduction of the nitro groups. The degree of reduction can be controlled to yield either 1,8-diaminonaphthalene (B57835) or 1-amino-8-nitronaphthalene, which serve as key intermediates for further derivatization.

Synthesis_Pathways This compound This compound 1-Amino-8-nitronaphthalene 1-Amino-8-nitronaphthalene This compound->1-Amino-8-nitronaphthalene Selective Reduction 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene This compound->1,8-Diaminonaphthalene Complete Reduction Peri-Substituted Naphthalenes Peri-Substituted Naphthalenes 1-Amino-8-nitronaphthalene->Peri-Substituted Naphthalenes Further Functionalization 1,8-Diaminonaphthalene->Peri-Substituted Naphthalenes Derivatization

Caption: Overall synthetic strategy from this compound.

I. Reduction of this compound

The reduction of this compound is a critical first step. The choice of reducing agent and reaction conditions determines whether a selective mono-reduction or a complete di-reduction occurs.

A. Complete Reduction to 1,8-Diaminonaphthalene

1,8-Diaminonaphthalene is a crucial precursor for many peri-substituted systems, including the well-known "Proton Sponge".[2]

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a patented industrial process.

  • Materials:

    • This compound

    • Toluene

    • 1% Platinum on activated charcoal catalyst

    • Hydrogen gas

  • Procedure:

    • In a 0.7-liter stirrer autoclave, charge 88 g of this compound and 300 ml of toluene.

    • Add 4 g of 1% platinum on activated charcoal catalyst.

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the autoclave with hydrogen to a constant pressure of 10 bars.

    • Heat the reaction mixture to 50°C with vigorous stirring.

    • Maintain these conditions for 10 hours.

    • After the reaction is complete, cool the autoclave and carefully release the pressure.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate is then subjected to fractional distillation in vacuo.

  • Purification:

    • The product, 1,8-diaminonaphthalene, is collected in the boiling range of 140°-142° C at a pressure of 0.2 mm Hg.[3]

  • Expected Yield: 49 g (86% of theoretical yield) with a purity of 98-99%.[3]

ParameterValueReference
Starting Material88 g this compound[3]
Catalyst4 g of 1% Pt on activated charcoal[3]
Solvent300 ml Toluene[3]
Temperature50°C[3]
Pressure10 bars H₂[3]
Reaction Time10 hours[3]
Yield49 g (86%)[3]
Purity98-99%[3]
B. Selective Reduction to 1-Amino-8-nitronaphthalene

Selective mono-reduction of this compound is more challenging but provides a valuable intermediate for synthesizing asymmetrically substituted peri-naphthalenes.

Experimental Protocol: Reduction with Sodium Sulfide (B99878)

  • Materials:

    • This compound

    • Ethanol (B145695)

    • Sodium sulfide nonahydrate (Na₂S·9H₂O)

    • Sulfur

    • Water

  • Procedure:

    • Prepare a solution of sodium polysulfide by dissolving sodium sulfide and sulfur in water.

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Heat the ethanolic solution to reflux.

    • Slowly add the aqueous sodium polysulfide solution to the refluxing solution of this compound over a period of 1-2 hours.

    • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and pour it into a large volume of cold water.

    • The precipitated product, 1-amino-8-nitronaphthalene, is collected by filtration, washed with water, and dried.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Expected Yield: Moderate to good yields are typically reported for this type of selective reduction.

ParameterValue
Starting MaterialThis compound
Reducing AgentSodium Polysulfide
SolventEthanol/Water
TemperatureReflux
Reaction Time3-5 hours
YieldVaries (typically moderate to good)

II. Derivatization of 1,8-Diaminonaphthalene

1,8-Diaminonaphthalene is a versatile building block for a variety of peri-substituted naphthalenes.

Derivatization_DAN 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene Proton_Sponge 1,8-Bis(dimethylamino)naphthalene (B140697) (Proton Sponge) 1,8-Diaminonaphthalene->Proton_Sponge Eschweiler-Clarke Reaction Phthaloperinones Phthaloperinones 1,8-Diaminonaphthalene->Phthaloperinones Condensation with Phthalic Anhydride (B1165640) Perimidines Perimidines 1,8-Diaminonaphthalene->Perimidines Condensation with Aldehydes/Ketones 1,8-Diiodonaphthalene 1,8-Diiodonaphthalene 1,8-Diaminonaphthalene->1,8-Diiodonaphthalene Sandmeyer Reaction 1,8-Dihydroxynaphthalene 1,8-Dihydroxynaphthalene 1,8-Diaminonaphthalene->1,8-Dihydroxynaphthalene Diazotization & Hydrolysis

Caption: Synthetic routes from 1,8-diaminonaphthalene.

A. Synthesis of 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge")

This compound is a strong, non-nucleophilic base widely used in organic synthesis. It is prepared by the methylation of 1,8-diaminonaphthalene.[4]

Experimental Protocol: Eschweiler-Clarke Reaction

  • Materials:

  • Procedure:

    • To a round-bottom flask, add 1,8-diaminonaphthalene.

    • Add an excess of formic acid, followed by an excess of formaldehyde solution.

    • Heat the reaction mixture to reflux (around 100°C) for 8-12 hours. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide (B78521) until the solution is basic (pH > 10).

    • The product will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 1,8-bis(dimethylamino)naphthalene can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

  • Expected Yield: High yields are typically achieved with this method.

ParameterValue
Starting Material1,8-Diaminonaphthalene
ReagentsFormaldehyde, Formic Acid
TemperatureReflux (~100°C)
Reaction Time8-12 hours
YieldTypically high
B. Synthesis of Phthaloperinones

Phthaloperinones are a class of dyes and pigments. They are synthesized by the condensation of 1,8-diaminonaphthalene with phthalic anhydride or its derivatives.[2]

Experimental Protocol

  • Materials:

    • 1,8-Diaminonaphthalene

    • Phthalic anhydride

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask, suspend 1,8-diaminonaphthalene and phthalic anhydride in glacial acetic acid.

    • Heat the mixture to reflux for 4-6 hours.

    • During the reaction, the product will precipitate from the solution.

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by filtration.

    • Wash the product with cold acetic acid and then with water to remove any unreacted starting materials and solvent.

    • Dry the product in an oven.

  • Expected Yield: Good to high yields are typically obtained.

ParameterValue
Starting Material1,8-Diaminonaphthalene, Phthalic Anhydride
SolventGlacial Acetic Acid
TemperatureReflux
Reaction Time4-6 hours
YieldGood to high
C. Synthesis of Perimidines

Perimidines are heterocyclic compounds with a wide range of biological activities. They are formed by the condensation of 1,8-diaminonaphthalene with aldehydes or ketones.

Experimental Protocol

  • Materials:

    • 1,8-Diaminonaphthalene

    • An appropriate aldehyde or ketone

    • Ethanol

    • Catalytic amount of an acid (e.g., p-toluenesulfonic acid)

  • Procedure:

    • Dissolve 1,8-diaminonaphthalene and the carbonyl compound in ethanol in a round-bottom flask.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the carbonyl compound.

    • Monitor the reaction by TLC.

    • Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization.

  • Expected Yield: Yields vary depending on the carbonyl compound used but are often good to excellent.

ParameterValue
Starting Material1,8-Diaminonaphthalene, Aldehyde/Ketone
SolventEthanol
Catalystp-Toluenesulfonic acid
TemperatureRoom temperature to reflux
YieldVaries (often good to excellent)
D. Synthesis of 1,8-Diiodonaphthalene

This dihalo-naphthalene can be a precursor for various organometallic and cross-coupling reactions. It can be synthesized from 1,8-diaminonaphthalene via a Sandmeyer-type reaction.

Experimental Protocol: Diazotization and Iodination

  • Materials:

    • 1,8-Diaminonaphthalene

    • Concentrated hydrochloric acid

    • Sodium nitrite (B80452) (NaNO₂)

    • Potassium iodide (KI)

    • Water

  • Procedure:

    • Diazotization: In a beaker, dissolve 1,8-diaminonaphthalene in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a cold aqueous solution of sodium nitrite dropwise to the cooled amine solution with constant stirring. Maintain the temperature below 5°C. The formation of the bis(diazonium) salt is indicated by a positive test with starch-iodide paper.

    • Iodination: In a separate beaker, dissolve an excess of potassium iodide in water.

    • Slowly and carefully add the cold bis(diazonium) salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat it gently on a water bath (e.g., 50-60°C) for about an hour to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture. The solid product, 1,8-diiodonaphthalene, will precipitate.

    • Collect the crude product by filtration, wash it thoroughly with water, then with a dilute solution of sodium thiosulfate (B1220275) (to remove any excess iodine), and finally with water again.

  • Purification:

    • The product can be purified by recrystallization from a suitable organic solvent (e.g., ethanol or chloroform).

  • Expected Yield: Moderate yields are typically expected for this two-step, one-pot reaction.

ParameterValue
Starting Material1,8-Diaminonaphthalene
ReagentsHCl, NaNO₂, KI
Temperature0-5°C (Diazotization), 50-60°C (Iodination)
YieldModerate
E. Synthesis of 1,8-Dihydroxynaphthalene

1,8-Dihydroxynaphthalene is an important intermediate in the synthesis of certain natural products and dyes.

Experimental Protocol: Diazotization and Hydrolysis

  • Materials:

    • 1,8-Diaminonaphthalene

    • Dilute sulfuric acid

    • Sodium nitrite (NaNO₂)

    • Water

  • Procedure:

    • Diazotization: Prepare the bis(diazonium) salt of 1,8-diaminonaphthalene as described in the protocol for 1,8-diiodonaphthalene, using dilute sulfuric acid instead of hydrochloric acid.

    • Hydrolysis: Slowly add the cold bis(diazonium) salt solution to a boiling aqueous solution of dilute sulfuric acid. The diazonium salt will decompose upon heating, releasing nitrogen gas and forming the diol.

    • Continue boiling for about 30 minutes to ensure complete hydrolysis.

    • Cool the reaction mixture. The 1,8-dihydroxynaphthalene may precipitate upon cooling.

    • The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) or by steam distillation.

  • Purification:

    • The crude product can be purified by recrystallization from water or by sublimation.

  • Expected Yield: Yields can be variable and are often moderate due to potential side reactions.

ParameterValue
Starting Material1,8-Diaminonaphthalene
ReagentsH₂SO₄, NaNO₂
Temperature0-5°C (Diazotization), Boiling (Hydrolysis)
YieldModerate

III. Reactions of 1-Amino-8-nitronaphthalene

1-Amino-8-nitronaphthalene provides access to asymmetrically substituted peri-naphthalenes. The amino group can be selectively reacted or modified, followed by the reduction of the nitro group to open up further synthetic possibilities. For instance, the amino group can be diazotized and converted to other functionalities via Sandmeyer-type reactions, while the nitro group remains intact for subsequent reduction and derivatization.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of peri-substituted naphthalenes. Through controlled reduction and subsequent derivatization of the resulting amino functionalities, researchers can access a diverse array of compounds with unique steric and electronic properties. The protocols outlined in this document provide a foundation for the synthesis of these important molecules, enabling further exploration in various fields of chemical science and drug development.

References

Application of 1,8-Dinitronaphthalene in Dye and Pigment Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dinitronaphthalene is a key aromatic nitro compound that serves as a crucial intermediate in the synthesis of a variety of dyes and pigments. While not used as a colorant itself, its chemical structure allows for its conversion into highly valuable chromophoric systems. The primary application of this compound in this field is its reduction to 1,8-diaminonaphthalene (B57835). This diamine is a versatile precursor for the synthesis of perinone dyes, a class of compounds known for their excellent thermal stability and lightfastness. A prominent example of a commercial colorant derived from this compound is C.I. Solvent Orange 60, a bright orange pigment widely used in plastics and synthetic fibers.

This document provides detailed application notes and experimental protocols for the synthesis of 1,8-diaminonaphthalene from this compound and its subsequent conversion to C.I. Solvent Orange 60.

Key Applications and Synthesis Overview

The principal application of this compound in dye synthesis is its role as a precursor to 1,8-diaminonaphthalene. This transformation is a critical step, as the resulting diamine possesses the necessary functional groups for the construction of complex heterocyclic dye molecules. The overall process can be summarized in two main stages:

  • Reduction of this compound: The two nitro groups of this compound are reduced to amino groups to form 1,8-diaminonaphthalene. This can be achieved through various methods, including catalytic hydrogenation or chemical reduction using reagents like hydrazine (B178648) hydrate.

  • Synthesis of Perinone Dyes: The resulting 1,8-diaminonaphthalene is then condensed with an appropriate anhydride (B1165640), such as phthalic anhydride, to form a perinone dye. The reaction with phthalic anhydride yields the commercially significant pigment, C.I. Solvent Orange 60.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of 1,8-diaminonaphthalene and C.I. Solvent Orange 60.

Table 1: Synthesis of 1,8-Diaminonaphthalene from this compound

ParameterCatalytic HydrogenationHydrazine Hydrate Reduction
Starting Material This compoundThis compound
Catalyst Pd/CIron (III) Chloride Hexahydrate / Activated Carbon
Solvent Ethanol or IsopropanolMethanol, Ethanol, or Isopropanol
Temperature 65 °C45-115 °C
Pressure 1.5 MPaAtmospheric
Reaction Time 4-6 hours3-8 hours
Yield >95%[1]91.7-96.9%[2]
Purity >99%[1]>99%[2][3]

Table 2: Properties of C.I. Solvent Orange 60

PropertyValue
C.I. Name Solvent Orange 60
Molecular Formula C₁₈H₁₀N₂O[4]
Molecular Weight 270.28 g/mol [4]
Appearance Orange powder[4]
Melting Point 230 °C[5]
Solubility Insoluble in water; slightly soluble in ethanol, chloroform, benzene, toluene, xylene[4]
Heat Resistance (in PS) 300 °C[5][6]
Light Fastness (ISO) 7-8[4]

Experimental Protocols

Protocol 1: Synthesis of 1,8-Diaminonaphthalene via Catalytic Hydrogenation

This protocol describes the reduction of this compound to 1,8-diaminonaphthalene using a palladium-on-carbon catalyst.

Materials:

  • This compound

  • Ethanol (or Isopropanol)

  • 5% Pd/C catalyst

  • High-pressure autoclave

  • Nitrogen gas

  • Hydrogen gas

  • Filtration apparatus

Procedure:

  • In a high-pressure autoclave, combine 30 g of this compound, 300 g of ethanol, and 1.7 g of 5% Pd/C catalyst.[1]

  • Seal the autoclave and purge the system with nitrogen gas three times to remove any air.

  • Following the nitrogen purge, purge the system with hydrogen gas three times.[1]

  • Heat the reaction mixture to 65°C and maintain this temperature for 6 hours.[1]

  • Pressurize the autoclave with hydrogen gas to 1.5 MPa and maintain this pressure throughout the reaction.[1]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • The filtrate, containing the dissolved 1,8-diaminonaphthalene, can be used directly in the next step or the solvent can be removed under reduced pressure to isolate the product.

Protocol 2: Synthesis of C.I. Solvent Orange 60

This protocol details the synthesis of C.I. Solvent Orange 60 from 1,8-diaminonaphthalene and phthalic anhydride.

Materials:

  • 1,8-Diaminonaphthalene

  • Phthalic anhydride

  • 3% Hydrochloric acid solution

  • Ethanol

  • Fatty alcohol-polyoxyethylene ether (nonionic catalyst)

  • Reaction vessel with stirring and reflux condenser

  • Filtration apparatus

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer and reflux condenser, add 200 g of 3% aqueous hydrochloric acid and 30 g of ethanol.[3]

  • To this solution, add 10 g of phthalic anhydride, 10.7 g of 1,8-diaminonaphthalene, and 0.3 g of fatty alcohol-polyoxyethylene ether.[3]

  • Begin stirring the mixture and heat it to a gentle reflux.

  • Maintain the reflux for 8 hours.[3]

  • After the reaction period, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash the filter cake with deionized water until the filtrate is neutral (pH 7).[3]

  • Dry the collected orange solid to obtain C.I. Solvent Orange 60. The expected yield is approximately 95.9%.[3]

Visualizations

Synthesis_Pathway DNN This compound DAN 1,8-Diaminonaphthalene DNN->DAN Reduction (e.g., H₂, Pd/C) SO60 C.I. Solvent Orange 60 DAN->SO60 Condensation (Reflux) PA Phthalic Anhydride PA->SO60

Caption: Synthesis pathway of C.I. Solvent Orange 60 from this compound.

Experimental_Workflow cluster_reduction Step 1: Reduction of this compound cluster_synthesis Step 2: Synthesis of C.I. Solvent Orange 60 A Charge Reactor with This compound, Solvent, Catalyst B Purge with N₂ then H₂ A->B C Heat and Pressurize B->C D Reaction C->D E Cool and Filter D->E F Combine 1,8-Diaminonaphthalene, Phthalic Anhydride, and Acidic Medium E->F Product from Step 1 G Heat to Reflux F->G H Reaction G->H I Cool and Precipitate H->I J Filter, Wash, and Dry I->J

Caption: General experimental workflow for the synthesis of C.I. Solvent Orange 60.

References

Application Notes and Protocols for 1,8-Dinitronaphthalene: Electrochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dinitronaphthalene (1,8-DNN) is a nitroaromatic hydrocarbon of significant interest due to its electrochemical activity and its role as a precursor in the synthesis of high-value organic compounds. The electrochemical reduction of its nitro groups provides a pathway to 1,8-diaminonaphthalene (B57835) (1,8-DAN), a key building block for various dyes, pigments, and, notably, active pharmaceutical ingredients (APIs).[1] This document provides a detailed overview of the electrochemical properties of 1,8-DNN and its applications, with a focus on its relevance to drug development. Detailed experimental protocols for electrochemical analysis and the synthesis of bioactive compounds are also presented.

Electrochemical Properties of this compound

The electrochemical behavior of this compound is primarily characterized by the reduction of its two nitro groups. This process is of interest for applications in electrochemical sensors, energy storage, and synthetic chemistry.

Redox Behavior

The electrochemical reduction of 1,8-DNN is a complex process that can involve multiple electron transfers. In the context of its use as a cathode material in a magnesium/zinc-based primary battery, it has been reported to undergo an 8 or 10-electron reduction, depending on the current drain and the pH of the electrolyte.[2] This multi-electron reduction highlights its potential as a high-capacity energy storage material.

While specific reduction potentials for 1,8-DNN are not extensively reported under standardized conditions, the typical electrochemical reduction of nitroaromatic compounds in an acidic protic medium proceeds via the formation of a hydroxylamine (B1172632) derivative, which is then further reducible to the corresponding amine.[3]

Table 1: Electrochemical Data for this compound and Related Compounds

CompoundTechniqueKey FindingsReference
This compoundBattery DischargeUndergoes an 8e- or 10e- reduction as a cathode material.[2]
Nitroaromatic Compounds (general)Cyclic VoltammetryThe first reduction potential of nitroheterocycle derivatives can vary significantly based on their structure. For example, one study reported a cathodic peak potential of -340 mV (vs. NHE) for a specific nitroimidazole derivative.[4]
Diffusion Coefficient

Applications of this compound

The primary application of this compound in the context of drug development lies in its role as a synthetic precursor to 1,8-diaminonaphthalene (1,8-DAN).[1] This diamine is a versatile building block for the synthesis of various heterocyclic compounds, some of which have shown significant biological activity.[8][9]

Precursor for Bioactive Heterocycles

1,8-Diaminonaphthalene is a key starting material for the synthesis of perimidines, a class of heterocyclic compounds with a wide range of pharmacological activities, including potential as anticancer agents.[8] The synthesis of these compounds often involves the condensation of 1,8-DAN with aldehydes or other carbonyl compounds.[9]

The unique structure of 1,8-DAN allows for the creation of complex molecular scaffolds that are of interest in medicinal chemistry.[9] Its derivatives have been investigated for various therapeutic applications, highlighting the indirect but crucial role of 1,8-DNN in the drug discovery and development process.

Experimental Protocols

The following protocols provide detailed methodologies for the electrochemical analysis of nitroaromatic compounds, which can be adapted for this compound, and a general procedure for the synthesis of perimidine derivatives from 1,8-diaminonaphthalene.

Protocol 1: Cyclic Voltammetry of a Nitroaromatic Compound

This protocol outlines the general procedure for performing cyclic voltammetry on a nitroaromatic compound like this compound to investigate its redox properties.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • This compound

  • Anhydrous, deoxygenated organic solvent (e.g., acetonitrile (B52724) or dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6)

  • Polishing materials (alumina slurry or diamond paste)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry or diamond paste to a mirror finish. Rinse it thoroughly with deionized water and the solvent to be used in the experiment, and then dry it completely.

  • Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF6) in the chosen organic solvent. Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Prepare a stock solution of this compound in the same deoxygenated supporting electrolyte solution.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the supporting electrolyte solution. Ensure the inert gas is continuously passed over the solution to maintain an oxygen-free environment.

  • Blank Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and to check for any impurities.

  • Analyte Scan: Add a known concentration of the this compound stock solution to the cell. Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to observe the reduction of the nitro groups, and then reversing the scan back to the initial potential.

  • Data Analysis: Analyze the resulting voltammogram to determine the peak potentials (Ep) for the reduction and any corresponding oxidation peaks.

Protocol 2: Determination of the Diffusion Coefficient

This protocol describes how to determine the diffusion coefficient of a redox-active species using cyclic voltammetry at various scan rates.

Procedure:

  • Follow steps 1-5 of Protocol 1.

  • Record a series of cyclic voltammograms at different scan rates (e.g., 20, 50, 100, 200, 500 mV/s).

  • For a reversible or quasi-reversible redox process, measure the peak current (ip) for each scan rate.

  • Plot the peak current (ip) versus the square root of the scan rate (ν^1/2).

  • For a diffusion-controlled process, this plot should be linear. The diffusion coefficient (D) can then be calculated from the slope of this line using the Randles-Sevcik equation:

    • ip = (2.69 x 10^5) * n^(3/2) * A * D^(1/2) * C * ν^(1/2)

    • Where:

      • ip is the peak current in Amperes

      • n is the number of electrons transferred in the redox event

      • A is the electrode area in cm^2

      • D is the diffusion coefficient in cm^2/s

      • C is the bulk concentration in mol/cm^3

      • ν is the scan rate in V/s

Protocol 3: Synthesis of a Perimidine Derivative from 1,8-Diaminonaphthalene

This protocol provides a general method for the synthesis of a perimidine derivative, a class of compounds with potential biological activity, starting from 1,8-diaminonaphthalene (the reduction product of 1,8-DNN).

Materials:

  • 1,8-Diaminonaphthalene

  • An appropriate aldehyde or ketone

  • A suitable solvent (e.g., ethanol (B145695) or acetic acid)

  • A catalyst (optional, e.g., a Lewis or Brønsted acid)

  • Standard laboratory glassware for organic synthesis

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Dissolve 1,8-diaminonaphthalene in the chosen solvent in a round-bottom flask.

  • Add the aldehyde or ketone to the solution (typically in a 1:1 or 1:2 molar ratio, depending on the desired product).

  • If required, add a catalytic amount of an acid.

  • Stir the reaction mixture at room temperature or heat under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired perimidine derivative.

  • Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of this compound.

experimental_workflow cluster_synthesis Synthesis of 1,8-DAN cluster_analysis Electrochemical Analysis cluster_application Application in Synthesis DNN This compound Reduction Electrochemical Reduction DNN->Reduction DAN 1,8-Diaminonaphthalene Reduction->DAN DAN_App 1,8-Diaminonaphthalene DAN->DAN_App CV_Setup Cyclic Voltammetry Setup Data_Acquisition Data Acquisition (Voltammogram) CV_Setup->Data_Acquisition Data_Analysis Data Analysis (Ep, ip) Data_Acquisition->Data_Analysis Condensation Condensation with Carbonyl Compound DAN_App->Condensation Perimidine Perimidine Derivative (Bioactive Potential) Condensation->Perimidine

Caption: Workflow from 1,8-DNN to potential bioactive compounds.

cyclic_voltammetry_logic start Start CV Experiment setup Prepare Electrode and Solution start->setup scan Apply Potential Scan (Forward and Reverse) setup->scan measure Measure Resulting Current scan->measure plot Plot Current vs. Potential (Voltammogram) measure->plot analyze Analyze Voltammogram plot->analyze reversible Reversible/Quasi-reversible? analyze->reversible Determine ip_v_sqrt_nu Plot ip vs. ν^1/2 reversible->ip_v_sqrt_nu Yes end End reversible->end No (Irreversible) calc_d Calculate Diffusion Coefficient (D) ip_v_sqrt_nu->calc_d calc_d->end

Caption: Logical workflow for cyclic voltammetry analysis.

References

1,8-Dinitronaphthalene as a Precursor for Energetic Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dinitronaphthalene is a nitroaromatic compound that serves as a versatile precursor in the synthesis of various organic materials. While its primary industrial application has been in the production of dyes and pigments through its derivative 1,8-diaminonaphthalene, its chemical structure also makes it a candidate for the synthesis of energetic materials. The presence of two nitro groups on the naphthalene (B1677914) backbone provides a foundational energetic character that can be enhanced through further chemical modifications. This document provides detailed application notes and experimental protocols for the exploration of this compound as a starting material for the synthesis of novel energetic compounds.

Application Notes

The primary strategy for developing energetic materials from this compound involves increasing the nitro group content or introducing other explosophoric groups to the naphthalene core. A key intermediate in this process is 1,8-diaminonaphthalene, obtained via the reduction of this compound. This diamine can then be subjected to further nitration or other modifications to yield highly energetic molecules.

One potential energetic material derived from the naphthalene backbone is 1,4,5,8-tetranitronaphthalene. The synthesis of this compound involves the nitration of naphthalene or its derivatives. While direct nitration of this compound to 1,4,5,8-tetranitronaphthalene is a theoretical possibility, a more common route involves the nitration of other naphthalene precursors. For the purposes of these notes, we will focus on the conceptual pathway from this compound to more highly nitrated energetic materials.

The energetic properties of naphthalene-based compounds are influenced by the number and position of nitro groups, as well as the overall molecular density and oxygen balance. Generally, an increase in the number of nitro groups leads to higher detonation velocities and pressures.

Experimental Workflows and Signaling Pathways

The logical workflow for the conversion of this compound into a potential energetic material is depicted below. This pathway involves the initial reduction of the nitro groups to amines, followed by subsequent nitration to introduce additional nitro functionalities.

energetic_material_synthesis This compound This compound 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene This compound->1,8-Diaminonaphthalene Reduction Polynitro-diaminonaphthalene Intermediate Polynitro-diaminonaphthalene Intermediate 1,8-Diaminonaphthalene->Polynitro-diaminonaphthalene Intermediate Nitration Energetic Material (e.g., Tetranitro-diaminonaphthalene) Energetic Material (e.g., Tetranitro-diaminonaphthalene) Polynitro-diaminonaphthalene Intermediate->Energetic Material (e.g., Tetranitro-diaminonaphthalene) Further Nitration/Modification

Caption: Synthetic pathway from this compound to a potential energetic material.

Quantitative Data

The following table summarizes the key physical and energetic properties of this compound and a related, more highly nitrated energetic material, 1,4,5,8-tetranitronaphthalene, for comparative purposes.

PropertyThis compound1,4,5,8-Tetranitronaphthalene
Chemical Formula C₁₀H₆N₂O₄C₁₀H₄N₄O₈
Molecular Weight 218.17 g/mol 308.15 g/mol
Density ~1.55 g/cm³~1.8 g/cm³ (estimated)
Melting Point 173-175 °CDecomposes
Detonation Velocity Not applicable~7,000 - 8,000 m/s (estimated)
Detonation Pressure Not applicable~25 - 30 GPa (estimated)
Oxygen Balance -102.7%-51.9%

Experimental Protocols

Protocol 1: Synthesis of 1,8-Diaminonaphthalene from this compound (Reduction)

This protocol describes the reduction of this compound to 1,8-diaminonaphthalene, a critical intermediate for further energetic material synthesis.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in ethanol.

  • Add a catalytic amount of 5% palladium on carbon and a small amount of activated carbon to the suspension.

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Slowly add hydrazine hydrate dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Filter the hot solution through a pad of celite to remove the catalyst and activated carbon.

  • Wash the filter cake with hot ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid crude product, 1,8-diaminonaphthalene, can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Protocol 2: Synthesis of 1,4,5,8-Tetranitronaphthalene (Illustrative Nitration)

This protocol provides a general method for the synthesis of a highly nitrated naphthalene derivative. Extreme caution should be exercised when performing this experiment due to the hazardous nature of the reagents and the explosive potential of the product. This reaction should only be performed by trained personnel in a specialized laboratory with appropriate safety measures in place.

Materials:

  • Naphthalene (or a suitable precursor like N,N'-diacetyl-1,5-naphthalenediamine for controlled nitration)

  • Fuming nitric acid (98%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Reaction flask with a dropping funnel and mechanical stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the starting naphthalene derivative.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly and carefully add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (mixed acid) to the reaction flask while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature for several hours. The optimal temperature and time will depend on the specific starting material and desired degree of nitration.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC).

  • Upon completion, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Carefully dry the product in a vacuum desiccator at a low temperature. Do not use high temperatures for drying as the product is a potential explosive. The final product, 1,4,5,8-tetranitronaphthalene, should be handled with extreme care and stored appropriately according to safety regulations for explosive materials.

Safety Precautions

The synthesis and handling of energetic materials are inherently dangerous. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reactions involving nitrating agents and energetic compounds should be performed behind a blast shield. Small-scale reactions are strongly recommended for initial investigations. Proper procedures for the disposal of hazardous waste must be followed.

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments. The user assumes all responsibility for the safe execution of these procedures.

Application Notes and Protocols: The Coordination Chemistry of 1,8-Diaminonaphthalene Derived from 1,8-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 1,8-dinitronaphthalene itself is not commonly employed directly as a ligand in coordination chemistry due to the poor coordinating ability of its nitro functional groups, it serves as a crucial precursor for the synthesis of 1,8-diaminonaphthalene (B57835) (DAN). The reduction of the nitro groups to amino groups transforms the molecule into a versatile bidentate ligand.[1] The two amino groups of DAN are ideally positioned to chelate with metal ions, forming stable five-membered rings. This unique structural feature has led to the extensive use of DAN and its derivatives, such as Schiff bases, in the development of a wide array of coordination complexes. These complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry.[2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the synthesis of DAN from this compound and its subsequent use in coordination chemistry.

Experimental Protocols

Protocol 1: Synthesis of 1,8-Diaminonaphthalene from this compound

This protocol outlines the reduction of this compound to 1,8-diaminonaphthalene using hydrazine (B178648) hydrate (B1144303) as the reducing agent.[5][6]

Materials:

  • This compound

  • Ethanol

  • Hydrazine hydrate (80%)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Activated carbon

  • Reaction flask with a stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a reaction flask equipped with a stirrer and reflux condenser, add 150 g of this compound, 1000 mL of methanol, 3 g of iron(III) chloride hexahydrate, and 15 g of activated carbon.[6]

  • Commence stirring and heat the mixture to 75°C.[6]

  • Slowly add 150 g of 80% hydrazine hydrate dropwise over 1 hour.[6]

  • After the addition is complete, maintain the reaction mixture at 75°C for 3 hours.[6]

  • Allow the mixture to cool to room temperature and filter to recover the catalyst.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol, yielding the crude product.

  • Add cold water to the crude product to precipitate the 1,8-diaminonaphthalene.

  • Filter the solid product and purify by vacuum distillation to obtain pure 1,8-diaminonaphthalene. The expected yield is approximately 91.2%.[6]

Protocol 2: Synthesis of a Schiff Base Ligand from 1,8-Diaminonaphthalene

This protocol describes the synthesis of a Schiff base ligand from 1,8-diaminonaphthalene and 2-hydroxy-1-naphthaldehyde (B42665).

Materials:

  • 1,8-Diaminonaphthalene

  • 2-Hydroxy-1-naphthaldehyde

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Desiccator with calcium chloride

Procedure:

  • In a conical flask, dissolve 1.582 g (10 mmol) of 1,8-diaminonaphthalene in 30 mL of ethanol.

  • In a separate flask, dissolve 3.444 g (20 mmol) of 2-hydroxy-1-naphthaldehyde in 30 mL of ethanol.

  • Add the 2-hydroxy-1-naphthaldehyde solution to the 1,8-diaminonaphthalene solution.

  • Add 2-3 drops of concentrated H₂SO₄ to the mixture.

  • Reflux the mixture for 3 hours.

  • Allow the mixture to stand for 2-3 days to facilitate the precipitation of the solid product.

  • Filter the solid product, wash with ethanol, and dry in a desiccator over calcium chloride.

Protocol 3: Synthesis of Metal Complexes with a 1,8-Diaminonaphthalene-derived Schiff Base

This protocol details the general procedure for the synthesis of metal(II) complexes with the Schiff base ligand prepared in Protocol 2.

Materials:

  • Schiff base ligand from Protocol 2

  • Metal(II) chloride salt (e.g., MnCl₂, HgCl₂, PbCl₂, CdCl₂)

  • Ethanol

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Desiccator

Procedure:

  • Dissolve the Schiff base ligand in ethanol.

  • In a separate flask, dissolve the metal(II) chloride salt in ethanol.

  • Add the metal salt solution to the ligand solution in a 1:1 molar ratio.

  • Reflux the mixture for a specified time (typically 2-4 hours).

  • The resulting colored precipitate is the metal complex.

  • Filter the complex, wash with ethanol, and dry in a desiccator.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of a 1,8-Diaminonaphthalene-derived Schiff Base and its Metal Complexes[7]
CompoundColorM.p. (°C)ν(C=N) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-O) (cm⁻¹)
Ligand (HL)Brown1981624--
[MnL]Light Brown>3001635482560
[HgL]Dark Brown>3001639430500
[PbL]Black>3001627450540
[CdL]Brown>3001630465555
Table 2: Analytical and Magnetic Moment Data for Macrocyclic Complexes Derived from 1,8-Diaminonaphthalene[8]
ComplexYield (%)ColorM. Wt. (Calc./Found)Molar Cond. (Ω⁻¹cm²mol⁻¹)μ_eff (B.M.)
[Co(C₃₆H₃₆N₄)(NO₃)₂]50Dark Brown711.64 / 711.56174.95
[Ni(C₃₆H₃₆N₄)Cl₂]50Black682.38 / 682.30132.95
[Ni(C₃₆H₃₆N₄)(NO₃)₂]47Brown711.39 / 711.30172.90
[Cu(C₃₆H₃₆N₄)Cl₂]64Dark Brown687.23 / 687.15151.80
[Cu(C₃₆H₃₆N₄)(NO₃)₂]52Brownish Black715.24 / 715.18171.74

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction cluster_ligand Ligand Synthesis cluster_coordination Coordination Chemistry cluster_applications Applications This compound This compound Reduction_Process Reduction (e.g., Hydrazine Hydrate) This compound->Reduction_Process 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene Reduction_Process->1,8-Diaminonaphthalene Schiff_Base_Formation Schiff Base Condensation 1,8-Diaminonaphthalene->Schiff_Base_Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff_Base_Formation Schiff_Base_Ligand Schiff_Base_Ligand Schiff_Base_Formation->Schiff_Base_Ligand Coordination_Reaction Coordination Schiff_Base_Ligand->Coordination_Reaction Metal_Salt Metal_Salt Metal_Salt->Coordination_Reaction Coordination_Complex Coordination_Complex Coordination_Reaction->Coordination_Complex Catalysis Catalysis Coordination_Complex->Catalysis Drug_Development Drug_Development Coordination_Complex->Drug_Development Materials_Science Materials_Science Coordination_Complex->Materials_Science

Caption: From Precursor to Application.

Applications in Research and Drug Development

Coordination complexes derived from 1,8-diaminonaphthalene have shown promising potential in various fields:

  • Catalysis: Copper nanoparticles coated with DAN have been utilized as robust and recyclable catalysts for oxidation and cross-coupling reactions in organic synthesis.[3]

  • Antimicrobial and Anticancer Agents: Schiff base complexes of DAN with various transition metals have been screened for their antimicrobial activities against pathogenic bacteria and fungi.[7] Some of these complexes have demonstrated significant inhibitory action, suggesting their potential as therapeutic agents. The biological activity is often dependent on the coordinated metal ion.

  • Sensors: The unique structure of DAN has been exploited in the design of fluorescent and chemo-sensors for the detection of various ions.[2]

  • Materials Science: DAN is a building block for coordination polymers and pigments. For instance, the reaction of DAN with phthalic anhydride (B1165640) derivatives yields commercially important pigments.[1]

References

Troubleshooting & Optimization

Technical Support Center: Fractional Crystallization for Dinitronaphthalene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fractional crystallization to purify dinitronaphthalene isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional crystallization of dinitronaphthalene isomers.

Question: My dinitronaphthalene mixture is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

Answer:

This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solution 1: Solvent Selection. The solubility of dinitronaphthalene isomers is highly dependent on the solvent. 1,5-Dinitronaphthalene, for instance, is more soluble in organic solvents like ethyl acetate, acetone, benzene, and toluene (B28343) than in water.[1] For separating mixtures of 1,5- and 1,8-dinitronaphthalene, solvents such as dichloroethane or ethylene (B1197577) dichloride are effective.[2][3][4] If one solvent is ineffective, a different one with suitable solubility characteristics should be tested. The solubility of dinitronaphthalene generally increases with temperature in organic solvents.[1]

  • Solution 2: Increase Solvent Volume. You may not be using enough solvent to dissolve the solute. Gradually add more of the hot solvent until the solid dissolves. However, be mindful that using an excessive amount of solvent can lead to poor recovery of the purified crystals upon cooling.[5]

  • Solution 3: Try a Solvent Mixture. In some cases, a mixture of solvents can provide the desired solubility characteristics. One common technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent in which it is less soluble to induce crystallization.

Question: After cooling the solution, no crystals have formed. What is the problem?

Answer:

The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated.

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seed Crystals: If you have a small amount of the pure dinitronaphthalene isomer, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to grow upon.[5]

  • Solution 2: Reduce Solvent Volume. Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[5][6]

  • Solution 3: Add an Anti-Solvent. If your compound is too soluble in the chosen solvent, you can add a miscible "anti-solvent" (a solvent in which the dinitronaphthalene is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear again before allowing it to cool slowly.[5]

  • Solution 4: Ensure Sufficient Cooling. Make sure the solution has been cooled to a low enough temperature. An ice bath can be used to maximize crystal formation after the solution has been allowed to cool to room temperature.[5]

Question: The product has "oiled out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the melting point of the solid is lower than the boiling point of the solvent or if there are significant impurities present.

  • Solution 1: Reheat and Add More Solvent. Reheat the solution to dissolve the oil and add a small amount of additional solvent. Then, allow it to cool slowly.[5][6]

  • Solution 2: Lower the Cooling Temperature. Cool the solution to a lower temperature, as the oil may eventually solidify.

  • Solution 3: Change the Solvent. The chosen solvent may not be appropriate. Try a different solvent or a solvent pair.[5]

Question: The purity of my dinitronaphthalene isomer is still low after one crystallization. What can I do?

Answer:

Low purity can result from co-crystallization of isomers or the trapping of impure mother liquor within the crystals.

  • Solution 1: Recrystallize. Perform a second crystallization using the same solvent. The purity of the product generally increases with each successive crystallization.

  • Solution 2: Slow Down the Cooling Process. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

  • Solution 3: Use a Different Solvent. A different solvent may offer better selectivity for the desired isomer, leading to a purer product.

  • Solution 4: Wash the Crystals. Ensure the collected crystals are washed with a small amount of cold, fresh solvent to remove any adhering impure mother liquor.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Fractional Crystallization of Dinitronaphthalene problem Identify Problem start->problem no_dissolve Solid Not Dissolving problem->no_dissolve Issue no_crystals No Crystals Formed problem->no_crystals Issue oiled_out Product Oiled Out problem->oiled_out Issue low_purity Low Purity problem->low_purity Issue sol_solvent Check Solvent Selection & Increase Volume no_dissolve->sol_solvent Solution sol_induce Induce Crystallization: Scratch / Seed Crystal no_crystals->sol_induce Solution sol_reheat Reheat & Add More Solvent oiled_out->sol_reheat Solution sol_recrystallize Recrystallize or Use Different Solvent low_purity->sol_recrystallize Solution end_ok Successful Purification sol_solvent->end_ok Resolved end_fail Re-evaluate Protocol sol_solvent->end_fail Not Resolved sol_reduce_solvent Reduce Solvent Volume sol_induce->sol_reduce_solvent Not Resolved sol_induce->end_ok Resolved sol_reheat->end_ok Resolved sol_reheat->end_fail Not Resolved sol_slow_cool Cool Slowly sol_recrystallize->sol_slow_cool Also consider sol_recrystallize->end_ok Resolved sol_recrystallize->end_fail Not Resolved sol_reduce_solvent->end_ok Resolved sol_reduce_solvent->end_fail Not Resolved sol_slow_cool->end_ok Resolved

Caption: Troubleshooting workflow for fractional crystallization of dinitronaphthalene.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for separating a mixture of 1,5- and this compound?

A1: The choice of solvent is critical for the successful separation of 1,5- and this compound due to their different solubility profiles. Dichloroethane and ethylene dichloride have been reported as effective solvents for the fractional crystallization of this isomer pair.[2][3][4] Toluene can also be used in an extraction-based approach, where it selectively dissolves the 1,5-isomer, leaving behind the less soluble 1,8-isomer.[3][4]

Q2: How does temperature affect the solubility of dinitronaphthalene isomers?

A2: The solubility of dinitronaphthalene isomers in organic solvents generally increases with temperature.[1] This property is the basis of fractional crystallization. A solution is heated to dissolve the dinitronaphthalene mixture and then cooled to allow the less soluble isomer to crystallize out while the more soluble isomer remains in the solution.

Q3: Can I use water to crystallize dinitronaphthalene?

A3: Water is generally not a suitable solvent for crystallizing dinitronaphthalene. These compounds are largely non-polar and have low solubility in water.[1] Organic solvents are much more effective.[1]

Q4: My yield of purified dinitronaphthalene is very low. What are the possible causes?

A4: A low yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[6]

  • Premature crystallization: If the solution cools too quickly during filtration, some product may crystallize on the filter paper.

  • Incomplete crystallization: The solution may not have been cooled for a long enough period or to a low enough temperature.

Q5: How can I confirm the purity of my dinitronaphthalene sample?

A5: The purity of your crystallized dinitronaphthalene can be assessed by its melting point. Pure crystalline solids have a sharp melting point range (typically 1-2°C). Impurities will broaden and lower the melting point. You can compare the observed melting point to the literature values for the specific isomer.

Quantitative Data

Table 1: Physical Properties of Dinitronaphthalene Isomers

IsomerMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
1,3-DinitronaphthaleneC₁₀H₆N₂O₄218.17146-148Beige powder
1,4-Dinitronaphthalene (B1214213)C₁₀H₆N₂O₄218.17134Pale yellow needles
1,5-DinitronaphthaleneC₁₀H₆N₂O₄218.17216-219Yellowish-green needles
This compoundC₁₀H₆N₂O₄218.17171-173Yellow crystals
2,6-DinitronaphthaleneC₁₀H₆N₂O₄218.17279-

Data sourced from BenchChem (2025).[2]

Table 2: Solubility of 1,5-Dinitronaphthalene in Various Solvents

SolventSolubility Order (High to Low)
Trichloromethane1
Toluene2
Ethyl acetate3
Acetone3
Ethylbenzene4
Acetonitrile5
1-Propanol6
Ethanol (B145695)7

Qualitative solubility order based on experimental data.[7]

Table 3: Solubility of this compound in Different Solvents

SolventSolubility (Mole Fraction) at 298.15 K (25°C)
AcetoneGreater than in toluene or acetonitrile
TolueneLess than in acetone
AcetonitrileLess than in acetone

General solubility comparison at a specific temperature.[8]

Experimental Protocols

Protocol 1: Fractional Crystallization of 1,5- and this compound using Dichloroethane

This protocol describes a general procedure for separating a mixture of 1,5- and this compound.

Materials:

  • Mixture of 1,5- and this compound

  • Dichloroethane

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude dinitronaphthalene isomer mixture into an Erlenmeyer flask. Add a minimal amount of dichloroethane. Gently heat the mixture while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot dichloroethane until a clear solution is obtained.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, crystals of the less soluble isomer (this compound) will begin to form. To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold dichloroethane to remove any residual mother liquor containing the more soluble 1,5-dinitronaphthalene.

  • Drying: Allow the crystals to air dry or place them in a desiccator to remove all traces of the solvent.

  • Analysis: Determine the melting point of the crystals to assess their purity. The mother liquor can be concentrated to recover the 1,5-dinitronaphthalene, which can then be further purified by another crystallization.

Protocol 2: Purification of 1,4-Dinitronaphthalene by Recrystallization from Aqueous Ethanol

This protocol is suitable for the purification of crude 1,4-dinitronaphthalene.[9]

Materials:

  • Crude 1,4-dinitronaphthalene

  • 95% Ethanol

  • Water

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating source

  • Filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1,4-dinitronaphthalene in a minimal amount of boiling 95% ethanol.[9]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[9]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of pale yellow needles of 1,4-dinitronaphthalene.[9]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them.

References

Technical Support Center: Optimizing Regioselectivity in the Dinitration of Naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dinitration of naphthalene (B1677914). Our aim is to help you overcome common challenges and optimize the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the dinitration of naphthalene, and what factors influence their distribution?

The direct dinitration of naphthalene typically yields a mixture of isomers, with 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene being the major products.[1] The ratio of these isomers is highly dependent on reaction conditions. Key factors influencing regioselectivity include the choice of nitrating agent, reaction temperature, and solvent. The initial mononitration of naphthalene predominantly forms 1-nitronaphthalene (B515781) (the kinetically favored product), which is then further nitrated.[1][2]

Q2: How can I favor the formation of 1,5-dinitronaphthalene over this compound?

Optimizing the formation of 1,5-dinitronaphthalene often involves carefully controlling reaction conditions. While specific conditions can vary, factors such as the nitrating agent and solvent system play a crucial role. For instance, certain catalytic systems have been developed to enhance the selectivity towards 1,5-dinitronaphthalene. One study using a Ni(CH3COO)2·4H2O catalyst with NO2 as the nitrating agent reported a selectivity of 34.10% for 1,5-dinitronaphthalene.[3] Another approach using a Fe-/Cu-modified S2O8²⁻/ZrO2 catalyst achieved a 56.9% selectivity to 1,5-DNN.[3]

Q3: What is the role of sulfuric acid in the mixed-acid nitration of naphthalene?

In the widely used mixed-acid nitration, concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.[4][5]

Q4: Can dinitration be achieved in a single step, or is a two-step process (mononitration followed by a second nitration) preferable?

Dinitration can be performed in a single step by reacting naphthalene with a nitrating mixture under appropriate conditions.[6] However, a two-step process, starting with the nitration of 1-nitronaphthalene, is also a common method.[7] The choice between a one-step or two-step process may depend on the desired isomer distribution and the scale of the reaction.

Troubleshooting Guide

Problem 1: Low Yield of Dinitronaphthalene Products

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure sufficient reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] Cautiously increasing the reaction temperature may also drive the reaction to completion, but be mindful of potential side product formation.[2]

  • Possible Cause: Deactivated starting material.

    • Solution: If starting from a substituted naphthalene with deactivating groups, a stronger nitrating agent, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), may be required.[2]

  • Possible Cause: Improper reagent preparation or storage.

    • Solution: Use freshly prepared or properly stored nitrating agents to ensure their reactivity.[2]

Problem 2: Poor Regioselectivity (Undesired Isomer Ratio)

  • Possible Cause: Reaction conditions favoring a mixture of kinetic and thermodynamic products.

    • Solution: Adjusting the reaction temperature can influence the isomer ratio. Lower temperatures generally favor the kinetically controlled product.[2] The choice of solvent and nitrating agent also significantly impacts regioselectivity.[2]

  • Possible Cause: Steric hindrance from substituents on the naphthalene ring.

    • Solution: If bulky substituents are present, they can hinder nitration at adjacent positions. Consider alternative synthetic routes or protecting group strategies if a specific isomer is required.

Problem 3: Formation of Polysubstituted Products (Trinitronaphthalene, etc.)

  • Possible Cause: Use of excess nitrating agent.

    • Solution: Carefully control the stoichiometry of the nitrating agent. For dinitration, a molar ratio of approximately 2:1 to 3:1 of nitric acid to naphthalene is often used.[6]

  • Possible Cause: High reaction temperature.

    • Solution: Maintain a low and controlled reaction temperature to minimize over-nitration.[2]

Experimental Protocols

Direct Dinitration of Naphthalene with Mixed Acid

This protocol describes a general procedure for the direct nitration of naphthalene to a mixture of 1,5- and this compound.

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, carefully add a specific ratio of concentrated sulfuric acid to concentrated nitric acid while maintaining a low temperature.[1] A common nitrating mixture consists of one part concentrated nitric acid and five parts concentrated sulfuric acid.[7]

  • Reaction: Dissolve naphthalene in an appropriate solvent, such as dichloroethane.[1][6] Cool the solution and slowly add the prepared nitrating mixture dropwise, ensuring the temperature remains controlled, typically between 15-80 °C, with a preferred range of 25-60 °C.[6]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture for a specified period (e.g., 6-12 hours) and monitor the progress by TLC.[6]

  • Workup: Pour the reaction mixture onto crushed ice to precipitate the crude dinitronaphthalene isomers.[1]

  • Isolation and Purification: Collect the solid precipitate by filtration and wash it with water until neutral. The mixture of 1,5- and this compound can then be separated by fractional crystallization from a suitable solvent like dichloroethane.[1]

Quantitative Data

Table 1: Isomer Distribution in Naphthalene Dinitration

Nitrating System/Conditions1,5-Dinitronaphthalene (%)This compound (%)Other Isomers (%)Total Yield (%)Reference
Typical Direct Nitration35605Not specified[1]
NO2 with Ni(CH3COO)2·4H2O catalyst34.10 (selectivity)3.56 (selectivity)1,3-DNN (23.56), 1,4-DNN (19.30)33.10 (conversion)[3]
NO2 in oxygen with HZSM-11 catalyst68.1 (mass fraction)Not specifiedNot specified73.0[8]
NO2 in oxygen with a different catalyst74.0 (mass fraction)Not specifiedNot specified81.4[8]
Micro-channel reactor with nitric acidNot specifiedNot specifiedNot specified85.3 - 89.7[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) reaction Dinitration Reaction (Controlled Temperature) prep_nitrating_mix->reaction dissolve_naphthalene Dissolve Naphthalene in Solvent dissolve_naphthalene->reaction quench Quench on Ice reaction->quench filter_wash Filter and Wash quench->filter_wash separate Separate Isomers (Fractional Crystallization) filter_wash->separate

Caption: Workflow for the dinitration of naphthalene.

regioselectivity_factors regioselectivity Regioselectivity (1,5- vs 1,8-DNN) temp Reaction Temperature (Kinetic vs. Thermodynamic Control) regioselectivity->temp nitrating_agent Nitrating Agent (e.g., Mixed Acid, NO₂) regioselectivity->nitrating_agent solvent Solvent regioselectivity->solvent substituents Substituents on Naphthalene Ring regioselectivity->substituents

Caption: Key factors influencing regioselectivity.

References

Minimizing polysubstitution byproducts in naphthalene nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing polysubstitution byproducts during the nitration of naphthalene (B1677914).

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of naphthalene nitration, with a focus on controlling the formation of dinitronaphthalene and other polysubstituted byproducts.

Issue Potential Causes Recommended Solutions
High Levels of Dinitronaphthalene Byproducts 1. Excess Nitrating Agent: Using a molar ratio of nitrating agent to naphthalene that is significantly greater than 1:1. 2. High Reaction Temperature: Elevated temperatures increase the rate of the second nitration.[1][2] 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the naphthalene has been consumed.1. Control Stoichiometry: Use a carefully measured amount of the nitrating agent, typically between 1.0 and 1.2 equivalents.[2] 2. Maintain Low Temperatures: Conduct the reaction at a reduced temperature (e.g., 0-5 °C) to favor mononitration.[2] 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and stop the reaction promptly.[2]
Low Yield of 1-Nitronaphthalene (B515781) 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Deactivated Naphthalene Ring: The presence of strongly deactivating substituents on the starting material.[2] 3. Improper Reagent Preparation: The nitrating agent may have degraded or been improperly prepared.1. Optimize Reaction Time and Temperature: Allow the reaction to stir at a low temperature for a sufficient duration, and consider a controlled warm-up to room temperature if necessary.[2] 2. Use a Stronger Nitrating Agent: For less reactive substrates, a more potent nitrating agent like nitronium tetrafluoroborate (B81430) (NO₂BF₄) may be required.[2] 3. Ensure Reagent Quality: Use freshly prepared or properly stored nitrating agents.[2]
Unusual Isomer Ratios (e.g., increased 2-nitronaphthalene) 1. Different Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. For instance, nitration with nitrogen dioxide can lead to different isomer distributions compared to the standard mixed acid approach.[3][4] 2. Reaction Mechanism: The reaction may be proceeding through a non-electrophilic pathway.1. Standardize Nitrating Agent: For typical regioselectivity favoring 1-nitronaphthalene, the use of a mixed acid (concentrated nitric and sulfuric acids) is standard.[1] 2. Review Reaction Conditions: Ensure that the reaction conditions favor an electrophilic aromatic substitution mechanism.
Reaction Does Not Start 1. Low Reaction Temperature: The initial temperature may be too low to initiate the reaction. 2. Poor Mixing: In a heterogeneous mixture, inadequate stirring can prevent the reactants from interacting.1. Controlled Temperature Increase: After an initial period at low temperature, cautiously allow the reaction to warm to room temperature. 2. Ensure Efficient Stirring: Use appropriate stirring equipment to ensure the reaction mixture is homogeneous.

Troubleshooting Workflow

G Troubleshooting Naphthalene Nitration cluster_stoichiometry Stoichiometry Control cluster_temperature Temperature Control cluster_monitoring Reaction Monitoring start High Polysubstitution Detected? check_stoichiometry Check Molar Ratio of Nitrating Agent start->check_stoichiometry Yes adjust_stoichiometry Use 1.0-1.2 Equivalents of Nitrating Agent check_stoichiometry->adjust_stoichiometry >1.2 eq. check_temp Review Reaction Temperature adjust_stoichiometry->check_temp lower_temp Maintain Temperature at 0-5 °C check_temp->lower_temp Too High monitor_reaction Monitor by TLC/GC lower_temp->monitor_reaction quench_reaction Quench Promptly After Naphthalene Consumption monitor_reaction->quench_reaction end_node Problem Resolved quench_reaction->end_node

Caption: A flowchart for troubleshooting high polysubstitution in naphthalene nitration.

Frequently Asked Questions (FAQs)

Q1: Why is 1-nitronaphthalene the major product in electrophilic nitration?

A1: The regioselectivity for the alpha-position (C1) is due to the greater stability of the carbocation intermediate (Wheland intermediate) formed during electrophilic attack at this position. The intermediate for alpha-substitution has more resonance structures that preserve a complete aromatic benzene (B151609) ring, making it more stable than the intermediate formed from attack at the beta-position (C2).[5][6][7]

Q2: What is the typical isomer ratio of mononitrated products?

A2: Under standard laboratory conditions using mixed acid (HNO₃/H₂SO₄), the nitration of naphthalene typically yields about 90% 1-nitronaphthalene and 10% 2-nitronaphthalene (B181648).[6] However, this ratio can vary depending on the specific nitrating agent and reaction conditions used.[8]

Q3: How can I completely avoid the formation of dinitrated byproducts?

A3: While complete avoidance is challenging, you can significantly minimize dinitration by:

  • Using a controlled amount of the nitrating agent (1.0 to 1.2 equivalents).[2]

  • Maintaining a low reaction temperature (e.g., 0-5 °C).[2]

  • Closely monitoring the reaction and stopping it once the starting material is consumed.[2]

  • For highly activated naphthalenes, consider using a milder nitrating agent.[2]

Q4: What are the primary dinitronaphthalene isomers formed upon further nitration?

A4: Further nitration of 1-nitronaphthalene, the initial major product, predominantly yields 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene.[9] Direct nitration of naphthalene under forcing conditions can lead to a mixture containing approximately 60% this compound and 35% 1,5-dinitronaphthalene.[9]

Q5: Are there alternative, more selective methods for mononitration?

A5: Yes, research has explored alternative catalysts to improve selectivity and yield. For example, using an HBEA-25 zeolite catalyst in 1,2-dichloroethane (B1671644) at -15 °C has been shown to achieve a high 1-nitronaphthalene to 2-nitronaphthalene ratio of 19.2 with a 68.2% yield.[10] Continuous flow reactors also offer better control over reaction parameters, potentially leading to higher selectivity and safety.[11]

Experimental Protocols

Protocol 1: Standard Mononitration of Naphthalene with Minimized Polysubstitution

This protocol details a standard laboratory procedure for the mononitration of naphthalene using a mixed acid approach, with an emphasis on controlling conditions to minimize the formation of dinitrated byproducts.

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or Acetic Acid

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve naphthalene (1.0 eq) in a suitable solvent such as dichloromethane.[2]

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid. Allow this mixture to cool.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred naphthalene solution over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5-10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction at 0-5 °C. Monitor the reaction's progress by TLC or GC until the naphthalene is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice.

  • Workup: Separate the organic layer. Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product, primarily 1-nitronaphthalene, can be purified by recrystallization or column chromatography.

Reaction Pathway

G Naphthalene Nitration Pathway cluster_products Reaction Products Naphthalene Naphthalene MonoNitro 1-Nitronaphthalene (Major) + 2-Nitronaphthalene (Minor) Naphthalene->MonoNitro Electrophilic Attack Nitronium NO₂⁺ (from HNO₃/H₂SO₄) Nitronium->MonoNitro DiNitro 1,5-Dinitronaphthalene + this compound (Byproducts) MonoNitro->DiNitro Further Nitration (Excess NO₂⁺ / High Temp.)

Caption: Simplified reaction pathway for the nitration of naphthalene.

Data Presentation

Table 1: Influence of Nitrating System on Mononitronaphthalene Isomer Ratio
Nitrating System Solvent Temperature (°C) 1-Nitronaphthalene (%) 2-Nitronaphthalene (%) Reference
HNO₃ / H₂SO₄Not SpecifiedNot Specified~90~10[6]
HNO₃ (95%) / HBEA-25 Zeolite1,2-dichloroethane-15955[10]
Peroxynitrous Acid (HOONO)AqueousNot SpecifiedMajorMinor[3][4]
Table 2: Product Distribution in Dinitration of Naphthalene
Starting Material Reaction Conditions 1,5-Dinitronaphthalene (%) This compound (%) Other Isomers (%) Reference
NaphthaleneForcing Conditions~35~60~5[9]
1-NitronaphthaleneNot SpecifiedMajor ProductMajor Product-[9]

References

Troubleshooting low yield in the reduction of 1,8-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 1,8-dinitronaphthalene to 1,8-diaminonaphthalene (B57835).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in the reduction of this compound can stem from several factors. These include incomplete reaction, side reactions, product degradation, and mechanical loss during workup. It is crucial to ensure all reagents are pure and the reaction is carried out under an inert atmosphere, as the resulting 1,8-diaminonaphthalene is susceptible to air oxidation.[1]

Q2: I observe a persistent color (e.g., purple, black) in my product, which complicates purification. What is the source of this color and how can it be removed?

The appearance of a dark color, often described as purple or black, in the crude product is a common issue. This is typically due to the formation of oxidation products, likely of the quinone type. The desired product, 1,8-diaminonaphthalene, is a colorless solid that darkens in air due to oxidation.[1] To minimize this, it is recommended to perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). For purification, recrystallization from aliphatic solvents like hexanes or cyclohexane (B81311) can be effective in removing these colored impurities. It is also advisable to store the purified 1,8-diaminonaphthalene in a cool, dark place, protected from light, to prevent decomposition.

Q3: My reaction seems to stall and does not go to completion. What could be the issue?

Incomplete conversion is a frequent cause of low yields. Several factors can contribute to this:

  • Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent is used. For instance, in hydrazine (B178648) hydrate (B1144303) reductions, a molar ratio of 1:3 to 1:4 of this compound to hydrazine hydrate is often recommended.

  • Catalyst Deactivation: In catalytic hydrogenations or transfer hydrogenations, the catalyst can become poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are notorious catalyst poisons. The catalyst may also lose activity due to sintering at high temperatures or coking.

  • Inadequate Mixing: For heterogeneous reactions (e.g., with a solid catalyst), vigorous stirring is essential to ensure proper contact between the reactants.

  • Low Reaction Temperature: While higher temperatures can sometimes lead to side reactions, a temperature that is too low may result in a sluggish or incomplete reaction.

Q4: I am using a hydrazine hydrate reduction method and my yield is poor. What specific parameters should I check?

For hydrazine hydrate reductions, several parameters are critical for achieving high yields:

  • Catalyst Choice and Loading: A combination of a metal salt (e.g., ferric chloride hexahydrate) and activated carbon is a commonly used catalyst system. The amount of catalyst is also important, typically ranging from 2% to 15% of the mass of the this compound.

  • Solvent: Polar organic solvents such as methanol, ethanol, or isopropanol (B130326) are generally used. The choice of solvent can influence the reaction rate and solubility of the reactants.

  • Temperature: The reaction temperature is a crucial parameter and is typically maintained between 45°C and 115°C.

  • Rate of Hydrazine Hydrate Addition: A slow, dropwise addition of hydrazine hydrate is often recommended to control the reaction exotherm and prevent side reactions.

Q5: Are there any known side products that could be lowering my yield?

Yes, the formation of side products can significantly impact your yield. The reduction of a nitro group to an amine proceeds through intermediate species, namely nitroso and hydroxylamino compounds.[2][3] If the reaction does not go to completion, these intermediates may be present in your crude product. Furthermore, these reactive intermediates can participate in condensation reactions to form azoxy and azo compounds, which can also contribute to a lower yield of the desired diamine. In some cases, with certain reducing agents like lithium aluminum hydride, the formation of azo products is the major pathway for aromatic nitro compounds.

Data on Reaction Conditions and Yields

The following table summarizes various reported conditions for the reduction of this compound to 1,8-diaminonaphthalene and the corresponding yields. Please note that direct comparison may not be entirely accurate as the experiments were conducted by different research groups under varying conditions.

Starting Material (g)Reducing AgentCatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
15040% Hydrazine Hydrate (260g)Not specified (3g)Isopropanol (450ml)45396.9-
15080% Hydrazine Hydrate (150g)FeCl₃·6H₂O (7.5g) + Activated Carbon (15g)Methanol (3000ml)115895.2-
15040% Hydrazine Hydrate (300g)FeCl₃·6H₂O (5g) + Activated Carbon (10g)Methanol (1500ml)60594.199.3
15040% Hydrazine Hydrate (260g)FeCl₃·6H₂O (2g) + Activated Carbon (20g)Methanol (1000ml)80894.199.2
15080% Hydrazine Hydrate (170g)FeCl₃·6H₂O (1g) + Activated Carbon (5g)Ethanol (1500ml)115491.799.1
15080% Hydrazine Hydrate (150g)FeCl₃·6H₂O (3g) + Activated Carbon (15g)Methanol (1000ml)75391.299.4
30H₂ (1.5 MPa)5% Pd/C (1.7g)Ethanol (300g)65694.797.2
80H₂ (1.5 MPa)5% Pd/C (4.8g)Isopropanol (300g)65496.298.3
30H₂ (2 MPa)5% Pd/C (1.8g)Ethanol (300g)701097.799.1

Experimental Protocols

Method 1: Reduction with Hydrazine Hydrate and FeCl₃/Activated Carbon

This protocol is based on a common method described in the patent literature.

Materials:

  • This compound

  • Methanol

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Activated Carbon

  • Hydrazine hydrate (40% solution)

  • Cold water

  • Reactor with a stirrer and reflux condenser

Procedure:

  • To a reactor equipped with a stirrer and reflux condenser, add 150g of this compound, 5g of ferric chloride hexahydrate, 10g of activated carbon, and 1500ml of methanol.

  • Begin stirring and heat the mixture to 60°C.

  • Over a period of 1 hour, add 300g of 40% hydrazine hydrate dropwise.

  • After the addition is complete, maintain the reaction temperature at 60°C for 5 hours.

  • Cool the reaction mixture and filter to recover the catalyst.

  • Distill the filtrate to recover the methanol.

  • Add cold water to the remaining liquid to precipitate the product.

  • Filter the solid product and dry it. Further purification can be achieved by vacuum distillation.

Method 2: Catalytic Hydrogenation with Pd/C

This protocol is adapted from a patented procedure for the selective reduction of this compound.[4]

Materials:

  • This compound

  • Ethanol

  • 5% Palladium on carbon (Pd/C)

  • High-pressure reactor (autoclave)

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, add 30g of this compound, 300g of ethanol, and 1.7g of 5% Pd/C.

  • Seal the reactor and purge it with nitrogen gas three times to remove air.

  • Purge the reactor with hydrogen gas three times.

  • Heat the reactor to 65°C and maintain a hydrogen pressure of 1.5 MPa.

  • Stir the reaction mixture for 6 hours.

  • After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure.

  • Cool the residue to below -10°C to crystallize the product.

  • Filter to collect the 1,8-diaminonaphthalene.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions product_degradation Product Degradation? start->product_degradation workup_loss Workup Loss? start->workup_loss insufficient_reagent Check Stoichiometry of Reducing Agent incomplete_reaction->insufficient_reagent Yes catalyst_issue Catalyst Deactivated or Poisoned? incomplete_reaction->catalyst_issue Yes poor_mixing Improve Agitation incomplete_reaction->poor_mixing Yes low_temp Optimize Temperature incomplete_reaction->low_temp Yes intermediates Formation of Nitroso/ Hydroxylamino Intermediates side_reactions->intermediates Yes condensation Formation of Azoxy/ Azo Compounds side_reactions->condensation Yes reagent_side_reaction Side Reactions with Reducing Agent/Solvent side_reactions->reagent_side_reaction Yes oxidation Air Oxidation of 1,8-Diaminonaphthalene product_degradation->oxidation Yes light_sensitivity Protect from Light product_degradation->light_sensitivity Yes extraction Optimize Extraction Procedure workup_loss->extraction Yes purification Review Purification Method (e.g., Recrystallization) workup_loss->purification Yes

Caption: Troubleshooting workflow for low yield in the reduction of this compound.

Reaction Pathway for the Reduction of this compound

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions/Products start This compound intermediate1 1-Nitro-8-nitrosonaphthalene start->intermediate1 +2e-, +2H+ intermediate2 1-Nitro-8-hydroxylaminonaphthalene intermediate1->intermediate2 +2e-, +2H+ azoxy Azoxy Compound (from condensation) intermediate1->azoxy intermediate3 1-Amino-8-nitronaphthalene intermediate2->intermediate3 +2e-, +2H+ intermediate2->azoxy intermediate4 1-Amino-8-nitrosonaphthalene intermediate3->intermediate4 +2e-, +2H+ intermediate5 1-Amino-8-hydroxylaminonaphthalene intermediate4->intermediate5 +2e-, +2H+ product 1,8-Diaminonaphthalene intermediate5->product +2e-, +2H+ oxidation_product Oxidation Products (e.g., Quinone-type) product->oxidation_product Air Oxidation azo Azo Compound azoxy->azo Reduction

Caption: Generalized reaction pathway for the reduction of this compound, including key intermediates and potential side products.

References

Technical Support Center: Catalyst Deactivation in the Hydrogenation of Dinitronaphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst deactivation in the hydrogenation of dinitronaphthalenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these critical catalytic processes.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation during the hydrogenation of dinitronaphthalenes.

Issue 1: Gradual or Rapid Decrease in Reaction Rate and Conversion

Symptom: You observe a significant drop in the conversion of dinitronaphthalene to diaminonaphthalene over time or between batches.

Possible Causes and Solutions:

Possible CauseDiagnostic StepsSuggested Solutions
Catalyst Poisoning 1. Analyze Feedstock and Solvent: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to check for impurities, particularly sulfur and nitrogen compounds, in your dinitronaphthalene, solvent, and hydrogen gas.[1] 2. Catalyst Characterization: Perform Temperature Programmed Desorption (TPD) or X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to identify adsorbed species on the active sites.1. Purify Reactants: Implement a purification step for the dinitronaphthalene and solvent before the reaction. 2. Use a Guard Bed: Install a guard bed with a suitable adsorbent upstream of the reactor to capture poisons before they reach the catalyst bed. 3. Catalyst Regeneration: For reversible poisoning, a specific chemical wash or thermal treatment may restore activity.[2]
Fouling/Coking 1. Visual Inspection: Check the catalyst for any visible changes, such as discoloration or the formation of a solid crust. 2. Thermogravimetric Analysis (TGA): Analyze the spent catalyst to quantify the amount of carbonaceous deposits. A significant weight loss upon heating in an oxidizing atmosphere indicates coking.[3] 3. Microscopy: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe deposits on the catalyst surface.1. Optimize Reaction Conditions: Lower the reaction temperature or increase the hydrogen pressure to minimize the formation of coke precursors.[4] 2. Improve Mass Transfer: Ensure efficient stirring to prevent localized high concentrations of reactants or intermediates that can lead to polymerization. 3. Catalyst Regeneration: Implement a regeneration protocol involving calcination in a controlled atmosphere to burn off the coke.
Thermal Degradation (Sintering) 1. Transmission Electron Microscopy (TEM): Compare TEM images of the fresh and spent catalyst to observe any increase in the average metal particle size.[5] 2. Chemisorption: Measure the active metal surface area of the fresh and spent catalyst (e.g., via H₂ chemisorption). A significant decrease indicates sintering.1. Control Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate. Ensure adequate heat removal, especially for highly exothermic reactions. 2. Use a Thermally Stable Catalyst: Select a catalyst with a support and metal combination known for high thermal stability. 3. Note on Regeneration: Sintering is generally an irreversible process, and the catalyst may need to be replaced.
Leaching of Active Metal 1. Analyze Filtrate: After the reaction, analyze the liquid phase using ICP-MS or Atomic Absorption Spectroscopy (AAS) to detect the presence of the catalytic metal. 2. Analyze Spent Catalyst: Use ICP-OES to determine the metal loading on the spent catalyst and compare it to the fresh catalyst. A decrease indicates leaching.1. Choose a More Stable Support: Select a catalyst support that has strong interactions with the metal particles. 2. Optimize Solvent and pH: The choice of solvent and the pH of the reaction medium can influence metal leaching. Experiment with different conditions to minimize dissolution.

Troubleshooting Workflow for Decreased Conversion

Start Decreased Conversion Observed Analyze_Feed Analyze Feedstock & H₂ for Impurities Start->Analyze_Feed Characterize_Spent_Coke Characterize Spent Catalyst (TGA, SEM) Start->Characterize_Spent_Coke Characterize_Spent_Sinter Examine Catalyst Morphology (TEM, Chemisorption) Start->Characterize_Spent_Sinter Analyze_Filtrate Analyze Filtrate for Leached Metal (ICP-MS) Start->Analyze_Filtrate Poisoning Poisoning Confirmed Purify Purify Reactants / Use Guard Bed Poisoning->Purify Coking Coking Confirmed Optimize_Coke Optimize Reaction Conditions (Lower Temp, Higher H₂ Pressure) Coking->Optimize_Coke Regen_Coke Regenerate by Calcination Coking->Regen_Coke Sintering Sintering Confirmed Lower_Temp Operate at Lower Temperatures Sintering->Lower_Temp Replace_Sinter Use Catalyst with Higher Thermal Stability / Replace Sintering->Replace_Sinter Leaching Leaching Confirmed Stable_Support Select More Stable Catalyst Support Leaching->Stable_Support Optimize_Leach Optimize Solvent/pH Leaching->Optimize_Leach Characterize_Spent_Poison Characterize Spent Catalyst (TPD, XPS) Analyze_Feed->Characterize_Spent_Poison Characterize_Spent_Poison->Poisoning Characterize_Spent_Coke->Coking Characterize_Spent_Sinter->Sintering Analyze_Filtrate->Leaching Start Spent Catalyst Sample Wash Wash with Solvent & Dry Start->Wash TEM TEM Analysis Wash->TEM TGA TGA Analysis Wash->TGA TPD TPD Analysis Wash->TPD ICP ICP-OES Analysis Wash->ICP Result_TEM Particle Size Distribution (Sintering) TEM->Result_TEM Result_TGA Quantify Carbon Deposits (Coking) TGA->Result_TGA Result_TPD Active Site Density & Strength (Poisoning) TPD->Result_TPD Result_ICP Metal Loading (Leaching) ICP->Result_ICP

References

Technical Support Center: Synthesis of 1,8-Diaminonaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,8-diaminonaphthalene (B57835).

Frequently Asked Questions (FAQs)

Q1: My final product of 1,8-diaminonaphthalene is dark brown or black, not the expected off-white or colorless solid. What is the cause and how can I fix it?

A1: 1,8-Diaminonaphthalene is highly susceptible to air oxidation, which causes it to darken.[1][2] This discoloration is often due to the formation of small amounts of highly colored oxidation products, potentially quinone-type compounds or polyaniline-like materials.[2]

  • Prevention: To minimize oxidation, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage. Store the purified compound in a dark, cool place, preferably in a brown glass bottle wrapped in aluminum foil.[2]

  • Purification: The colored impurities can be removed. Common purification methods include:

    • Recrystallization: Recrystallization from aliphatic solvents like hexanes or cyclohexane (B81311) has been reported to be effective in removing the colored oxidation products.[2] Crystallization from water or aqueous ethanol (B145695) has also been suggested.[3]

    • Sublimation: Vacuum sublimation is another effective method for purifying 1,8-diaminonaphthalene.[2][3]

    • Vacuum Distillation: Distillation under reduced pressure can also yield a pure product.[4]

Q2: I am observing a significant amount of an isomeric impurity in my final product. What is it likely to be and how can I minimize its formation?

A2: The most common isomeric impurity is 1,5-diaminonaphthalene.[5][6] This arises because the starting material, 1,8-dinitronaphthalene, is typically produced by the nitration of naphthalene (B1677914), which yields a mixture of dinitronaphthalene isomers, primarily 1,8- and 1,5-dinitronaphthalene.[6]

  • Minimization Strategy:

    • Starting Material Purity: The most effective way to reduce the formation of 1,5-diaminonaphthalene is to use highly pure this compound (≥95%) as the starting material.[7]

    • Purification of Dinitro Intermediate: If you are preparing the dinitro compound yourself, purification at this stage is recommended to remove the 1,5-isomer before the reduction step.

    • Final Product Purification: If the 1,5-diaminonaphthalene is already present in your product, it can be separated during purification. For instance, one industrial process describes separating 1,5-diaminonaphthalene at the bottom of a distillation column, while the desired 1,8-isomer is collected at the top.[5][7]

Q3: What are the common side reactions during the synthesis of 1,8-diaminonaphthalene via the reduction of this compound?

A3: Besides the formation of isomeric byproducts, other potential side reactions include:

  • Incomplete Reduction: The reduction of the two nitro groups may not go to completion, leading to the formation of nitro-amino naphthalene intermediates. This can often be addressed by ensuring sufficient reducing agent is used and allowing for adequate reaction time.

  • Over-reduction: While less common under standard conditions, aggressive reducing agents could potentially lead to the reduction of the aromatic ring system, though this is not a widely reported issue for this specific synthesis.

  • Hydroxylation: In the presence of certain reagents like boiling aqueous sodium bisulfite, 1,8-diaminonaphthalene can be converted to 8-amino-1-hydroxynaphthalene.[3] While this is a specific reaction and not a general side product of the primary synthesis, it highlights the reactivity of the amine groups.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction. 2. Loss of product during workup or purification. 3. Sub-optimal reaction conditions.1. Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting material. Extend the reaction time if necessary. 2. Optimize extraction and purification steps. For recrystallization, ensure the solvent is properly saturated and cooled sufficiently. 3. Review the reaction temperature, pressure (for catalytic hydrogenation), and stoichiometry of reagents. For hydrazine (B178648) hydrate (B1144303) reduction, ensure the temperature is maintained appropriately (e.g., 75°C-90°C).[7]
Product is an Oil, Fails to Crystallize 1. Presence of impurities depressing the melting point. 2. Residual solvent.1. Purify the crude product using column chromatography or vacuum sublimation/distillation before attempting recrystallization.[2][4] 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Formation of Insoluble Black Solids 1. Extensive oxidation and polymerization of the product.1. Perform the reaction and workup under an inert atmosphere. Use degassed solvents. Purify the product immediately after synthesis.

Experimental Protocols

Synthesis of 1,8-Diaminonaphthalene via Catalytic Hydrogenation

This protocol is adapted from a described synthesis method.[8]

  • Reaction Setup: In a stirrer autoclave, add this compound (88 g, containing ~89.8% 1,8-isomer), toluene (B28343) (300 ml), and a catalyst of 1% platinum on activated charcoal (4 g).

  • Hydrogenation: Seal the autoclave and purge with hydrogen. Heat the mixture to 50°C and maintain a constant hydrogen pressure of 10 bars.

  • Reaction Monitoring: The reaction is typically complete after about 10 hours. Monitor the consumption of hydrogen to determine the reaction endpoint.

  • Workup: Once the reaction is complete, cool the autoclave and vent the hydrogen. Filter the reaction solution to remove the catalyst.

  • Purification: The toluene is removed from the filtrate, and the resulting crude product is purified by fractional distillation in vacuo. The 1,8-diaminonaphthalene is collected in the boiling range of 140°-142° C at a pressure of 0.2 mm Hg.[8]

Synthesis of 1,8-Diaminonaphthalene via Hydrazine Hydrate Reduction

This is an example of an industrial synthesis method.[5][6]

  • Reaction Setup: In a reaction kettle equipped with a stirrer and reflux condenser, add a pre-made catalyst (e.g., iron(III) chloride hexahydrate and activated carbon) (70 kg), dinitronaphthalene (700 kg), and ethanol (2500 L).[5][6]

  • Reaction: Stir the mixture and heat to 70°C. Slowly add hydrazine hydrate (520 kg, 100% concentration) over 5 hours.[5]

  • Completion: After the addition is complete, increase the temperature to 75°C and maintain for 5 hours.[5]

  • Workup: Cool the reaction mixture to 40-45°C and filter to recover the catalyst. The solvent is then removed from the filtrate by vacuum distillation.

  • Purification: The crude product is washed with hot water and then purified by distillation to yield 1,8-diaminonaphthalene with a purity of ≥99.5%.[5][7]

Data Presentation

Table 1: Comparison of Synthesis Protocols for 1,8-Diaminonaphthalene

Parameter Catalytic Hydrogenation Hydrazine Hydrate Reduction Selective Reduction (Pd/C)
Starting Material Dinitronaphthalene mixtureDinitronaphthaleneThis compound
Reducing Agent H₂ gasHydrazine HydrateH₂ gas
Catalyst 1% Pt on activated charcoalIron(III) chloride/pyrographitePd/C (5%)
Solvent TolueneEthanolEthanol
Temperature 50°C65 - 90°C65°C
Pressure 10 barsAtmospheric1.5 MPa
Reported Yield ~86%[8]~96.5%[5][6]>95%[9]
Reported Purity 98-99%[8]>99.5%[5][7]>99%[9]

Visualizations

Synthesis_and_Side_Reactions Synthesis of 1,8-Diaminonaphthalene and Key Side Reactions Naphthalene Naphthalene Nitration Nitration (HNO₃/H₂SO₄) Naphthalene->Nitration Dinitro_mix This compound (with 1,5-isomer impurity) Reduction Reduction (e.g., H₂/Pd/C or N₂H₄) Dinitro_mix->Reduction Dinitro_mix->Reduction co-reduction Diamino_product 1,8-Diaminonaphthalene (Crude Product) Purification Purification (Distillation/Recrystallization) Diamino_product->Purification Air_exposure Air Exposure Diamino_product->Air_exposure Pure_diamino Pure 1,8-Diaminonaphthalene Diamino_isomer 1,5-Diaminonaphthalene (Isomeric Impurity) Oxidation_products Oxidation Products (Colored Impurities) Nitration->Dinitro_mix Reduction->Diamino_product Reduction->Diamino_isomer co-reduction Purification->Pure_diamino Air_exposure->Oxidation_products

Caption: Main synthesis pathway and formation of major side products.

Troubleshooting_Workflow Troubleshooting Workflow for 1,8-Diaminonaphthalene Synthesis Start Start Synthesis Check_Purity Analyze Product Purity (NMR, HPLC, etc.) Start->Check_Purity End Successful Synthesis (Pure Product, Good Yield) Check_Yield Is Yield Acceptable? Check_Color Is Product Discolored? Check_Yield->Check_Color Yes Optimize_Reaction Optimize Reaction: - Check Reagent Stoichiometry - Extend Reaction Time - Verify Temp/Pressure Check_Yield->Optimize_Reaction No Check_Purity->Check_Yield Is_Impurity_Isomer Isomeric Impurity Present? Check_Color->Is_Impurity_Isomer No Purify_Product Purify Product: - Recrystallize (Hexanes) - Vacuum Sublimation - Handle under Inert Gas Check_Color->Purify_Product Yes Is_Impurity_Isomer->End No Purify_Starting_Material Use Higher Purity This compound Is_Impurity_Isomer->Purify_Starting_Material Yes Optimize_Reaction->Start Improve_Workup Optimize Workup/ Purification Procedures Optimize_Reaction->Improve_Workup Improve_Workup->Start Purify_Product->Check_Purity Purify_Starting_Material->Start

References

Technical Support Center: Purification of Crude 1,8-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,8-dinitronaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by direct nitration of naphthalene (B1677914)?

A1: The direct nitration of naphthalene typically yields a mixture of isomers. The most common impurity is 1,5-dinitronaphthalene (B40199).[1][2] Other potential impurities include other dinitronaphthalene isomers, mononitronaphthalenes, and oxidation byproducts.[1][2] Inadequate temperature control during nitration can also lead to the formation of tri- or tetra-nitrated naphthalenes.[2]

Q2: What is the principle behind the separation of this compound from its isomers?

A2: The separation of this compound from its primary isomer, 1,5-dinitronaphthalene, is typically achieved through fractional crystallization. This technique leverages the differences in solubility between the isomers in a specific solvent.[1] By carefully controlling the temperature of the solvent, the less soluble isomer can be selectively crystallized and removed, while the more soluble isomer remains in the mother liquor.

Q3: My purified this compound appears as yellow crystals. Is this normal?

A3: Yes, this compound is described as appearing as yellow crystals.[3] However, a pale-brown or off-white solid is also considered an acceptable appearance.[4] A significant deviation from this, such as a dark or oily appearance, may indicate the presence of impurities.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for determining the purity of this compound, with specifications often requiring a purity of not less than 98%.[4] The melting point is also a useful indicator of purity; pure this compound has a melting point in the range of 170-172 °C.[3][4]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Low or No Crystal Formation - Too much solvent was used, resulting in a non-saturated solution.[5][6] - The solution was not cooled sufficiently.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[7] - Try scratching the inside of the flask with a glass rod to induce crystallization.[6] - Introduce a seed crystal of pure this compound.[6] - Ensure the solution is cooled to a low enough temperature, potentially using an ice bath.[7]
Product "Oils Out" (Forms a Liquid Instead of Crystals) - The boiling point of the recrystallization solvent is higher than the melting point of the solute. - The solution is supersaturated, causing the product to come out of solution too quickly above its melting point.[6]- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.[6] - Consider using a different solvent with a lower boiling point.
Product is Still Impure After Recrystallization (e.g., low melting point) - The cooling process was too rapid, trapping impurities within the crystal lattice.[7] - Incomplete removal of the mother liquor.- Redissolve the crystals in fresh, hot solvent and allow for a slower cooling period. - Ensure the crystals are thoroughly washed with a minimal amount of cold, fresh solvent during filtration.[7]
Product is Discolored (e.g., darker than expected) - Presence of colored impurities, potentially from oxidation byproducts.- Consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities.[6]
Fractional Crystallization for Isomer Separation
Problem Possible Cause Suggested Solution
Poor Separation of Isomers - Inadequate temperature control during crystallization stages. - The solvent choice is not optimal for differentiating the solubilities of the isomers.- Carefully monitor and control the temperature at each stage of the fractional crystallization process. - Re-evaluate the solvent system. Dichloroethane is a commonly used solvent for this separation.[1]
Low Yield of this compound - Too much of the 1,8-isomer is lost in the mother liquor during the removal of the 1,5-isomer.- Optimize the crystallization temperature to maximize the precipitation of the 1,5-isomer while keeping the 1,8-isomer in solution. - The filtrate containing the this compound can be concentrated to recover more product.

Quantitative Data Summary

Parameter Value Reference
Typical Isomer Ratio (Crude Product)~60% this compound, ~35% 1,5-dinitronaphthalene[1]
Purity by HPLC (% area)NLT 98%[4]
Purity by GC (% area)NLT 98%[4]
Melting Point170-172 °C[3][4]

Experimental Protocols

Protocol 1: Purification of Crude Dinitronaphthalene by Recrystallization

This protocol outlines a general procedure for the purification of solid crude this compound. The choice of an appropriate solvent is crucial and should be determined through solubility tests. Acetone is a potential solvent to consider.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., acetone, ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and a boiling chip. Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature, undisturbed. Further cooling in an ice bath may increase the yield of crystals.[7]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Separation of 1,5- and this compound by Fractional Crystallization

This protocol describes the separation of the two main isomers obtained from the nitration of naphthalene using dichloroethane.

Materials:

  • Crude mixture of 1,5- and this compound

  • Dichloroethane

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the dried mixture of 1,5- and this compound in dichloroethane by heating the mixture.

  • First Crystallization (Isolation of 1,5-Dinitronaphthalene): Slowly cool the solution to a specific temperature (e.g., 50 °C, this may require optimization) where the less soluble 1,5-dinitronaphthalene crystallizes out.

  • First Filtration: Filter the mixture while maintaining the temperature to separate the crystals of 1,5-dinitronaphthalene from the mother liquor.

  • Second Crystallization (Isolation of this compound): Take the filtrate, which is now enriched with this compound, and cool it further (e.g., to room temperature or below) to crystallize the 1,8-isomer.

  • Second Filtration: Collect the this compound crystals by filtration.

  • Purification: The obtained this compound can be further purified by recrystallization as described in Protocol 1.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_DNN Crude Dinitronaphthalene (Mixture of Isomers) Fractional_Crystallization Fractional Crystallization (e.g., with Dichloroethane) Crude_DNN->Fractional_Crystallization Isomer_Separation Separation of 1,5- and 1,8-Isomers Fractional_Crystallization->Isomer_Separation Recrystallization Recrystallization (e.g., with Acetone) Isomer_Separation->Recrystallization Pure_1_8_DNN Pure this compound Recrystallization->Pure_1_8_DNN

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Oiling_Out Product 'Oils Out'? Start->Oiling_Out Concentrate_Solution Concentrate Solution Low_Yield->Concentrate_Solution Yes Induce_Crystallization Induce Crystallization (Scratch/Seed) Low_Yield->Induce_Crystallization No Crystals Slow_Cooling Ensure Slow Cooling Impure_Product->Slow_Cooling Yes Wash_Crystals Wash Crystals Thoroughly Impure_Product->Wash_Crystals Yes Adjust_Solvent Adjust Solvent/Cooling Rate Oiling_Out->Adjust_Solvent Yes Final_Product Improved Purity/Yield Concentrate_Solution->Final_Product Induce_Crystallization->Final_Product Slow_Cooling->Final_Product Wash_Crystals->Final_Product Adjust_Solvent->Final_Product

Caption: Troubleshooting guide for the purification of this compound.

References

Technical Support Center: Controlling Reaction Temperature in Naphthalene Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling reaction temperature in the nitration of naphthalene (B1677914). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the selectivity of this important reaction. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the nitration of naphthalene?

A1: Temperature is a crucial factor in determining the product distribution between 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648). The reaction can be steered towards a desired isomer by carefully managing the temperature, a concept known as kinetic versus thermodynamic control.

Q2: What is the difference between kinetic and thermodynamic control in this context?

A2:

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., below 50°C), the reaction is under kinetic control, meaning the product that forms the fastest is the major product.[1] In naphthalene nitration, the attack at the 1-position (alpha-position) has a lower activation energy, leading to the faster formation of 1-nitronaphthalene.[1] This is because the carbocation intermediate is more stable.[1]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., above 80°C), the system has enough energy to overcome the activation barriers for both pathways, and the reaction becomes more reversible.[1] This allows for the formation of the more thermodynamically stable product, which is 2-nitronaphthalene.[1] The 2-nitro isomer is sterically less hindered and therefore more stable.[1]

Q3: What is the typical ratio of 1-nitronaphthalene to 2-nitronaphthalene under kinetic control?

A3: Under laboratory conditions, the nitration of naphthalene typically yields a mixture of about 90% 1-nitronaphthalene and 10% 2-nitronaphthalene, indicating a strong preference for the kinetically favored product.[2] The exact ratio can vary depending on the specific reaction conditions.[2][3]

Q4: Can I achieve high selectivity for 2-nitronaphthalene simply by increasing the temperature?

A4: While increasing the temperature favors the formation of the thermodynamically more stable 2-nitronaphthalene, it often leads to a mixture of isomers and can also promote the formation of di- and polysubstituted products.[1][4] Achieving high selectivity for 2-nitronaphthalene often requires specific catalysts or reaction conditions beyond simple temperature elevation.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low selectivity for 1-nitronaphthalene (major product is a mixture of isomers) Reaction temperature too high: The reaction may be entering the region of thermodynamic control, favoring the formation of 2-nitronaphthalene.[1]- Maintain a low reaction temperature, ideally between 0-10°C, using an efficient cooling bath (e.g., ice-salt bath).[4] - Monitor the internal reaction temperature closely with a thermometer.[5] - Add the nitrating agent dropwise to control the exothermic reaction and prevent temperature spikes.[4]
Formation of di- or polysubstituted products High reaction temperature: Elevated temperatures can provide the activation energy needed for further nitration.[4] Excess nitrating agent: Using a large excess of the nitrating agent increases the probability of multiple nitrations.[4]- Strictly maintain low reaction temperatures.[4] - Use a stoichiometric or only a slight excess (1.0-1.2 equivalents) of the nitrating agent.[4]
Reaction is too slow or does not proceed Reaction temperature too low: While low temperatures favor selectivity, excessively low temperatures can significantly slow down the reaction rate.[4] Deactivated naphthalene ring: The presence of deactivating substituents can make the ring less reactive.[4]- If the reaction is too slow at very low temperatures, allow it to warm slowly to room temperature while monitoring the progress by TLC or GC.[4] - For deactivated substrates, a cautious increase in temperature might be necessary, but this must be balanced against the potential loss of selectivity.[4]
Inconsistent results between batches Poor temperature control: Fluctuations in temperature can lead to variable isomer ratios.[5] Inhomogeneous reaction mixture: Poor stirring can create localized hot spots, affecting selectivity.[5]- Ensure consistent and efficient cooling throughout the addition of the nitrating agent and the entire reaction time.[5] - Use vigorous and efficient stirring to maintain a homogeneous mixture and uniform temperature.[5]
Data Presentation: Effect of Temperature on Naphthalene Nitration Selectivity

The following table summarizes the general trend of product distribution with varying reaction temperatures.

Temperature RangeControl TypeMajor ProductMinor ProductNotes
< 50°CKinetic1-Nitronaphthalene2-NitronaphthaleneLower temperatures favor higher selectivity for the 1-isomer.[1]
> 80°CThermodynamic2-Nitronaphthalene1-NitronaphthaleneHigher temperatures lead to an increased proportion of the 2-isomer, but often with reduced overall selectivity and risk of side products.[1]

A study using a modified HBEA zeolite catalyst demonstrated the significant impact of temperature on selectivity, with lower temperatures favoring the formation of 1-nitronaphthalene.[6]

Reaction Temperature (°C)Yield of 1-Nitronaphthalene (%)Selectivity (1-nitro : 2-nitro)
-1568.219.2

Data from a study on modified BEA zeolite catalysts.[6]

Experimental Protocols

Protocol 1: Classical Nitration of Naphthalene for High 1-Nitronaphthalene Selectivity (Kinetic Control)

This protocol is a standard method for the nitration of naphthalene, optimized for the selective formation of 1-nitronaphthalene.

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (or other suitable solvent)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 10.0 g of naphthalene in 50 mL of dichloromethane.[7]

  • Slowly add 20 mL of concentrated sulfuric acid to the stirring solution, ensuring the temperature is maintained below 10°C.[7]

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid while cooling the mixture in an ice bath.[7]

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the naphthalene solution over a period of 30 minutes. It is critical to ensure the internal reaction temperature does not exceed 10°C during the addition.[7]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes.[7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker with stirring.[7]

  • Isolation and Purification: Separate the organic layer, wash it with a 5% sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.

Protocol 2: High-Selectivity Nitration using a Zeolite Catalyst

This protocol is a more advanced method designed to maximize the yield and selectivity of 1-nitronaphthalene using a zeolite catalyst.[6]

Materials:

  • Naphthalene

  • HBEA-25 zeolite catalyst

  • 1,2-dichloroethane (solvent)

  • Fuming nitric acid (95%)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add 1.0 mmol of naphthalene and 0.10 g of HBEA-25 zeolite catalyst to 1,2-dichloroethane.[6]

  • Cooling: Cool the mixture to -15°C using an appropriate cooling bath (e.g., an acetone/dry ice bath).[6]

  • Addition of Nitrating Agent: Slowly add the fuming nitric acid to the stirred mixture.[6]

  • Reaction Monitoring: Maintain the reaction at -15°C and monitor its progress using a suitable analytical technique (e.g., TLC or GC).[5]

  • Work-up: Upon completion, quench the reaction by pouring the mixture into cold water.

  • Isolation and Purification: Separate the organic layer, wash it with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization.

Visualizations

G cluster_input Inputs cluster_process Reaction Control cluster_control Control Mechanism cluster_output Products Naphthalene Naphthalene LowTemp Low Temperature (< 50°C) Naphthalene->LowTemp HighTemp High Temperature (> 80°C) Naphthalene->HighTemp NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) NitratingAgent->LowTemp NitratingAgent->HighTemp Kinetic Kinetic Control (Faster Reaction) LowTemp->Kinetic Thermodynamic Thermodynamic Control (More Stable Product) HighTemp->Thermodynamic Product1 1-Nitronaphthalene (Major Product) Kinetic->Product1 Product2 2-Nitronaphthalene (Minor Product) Kinetic->Product2 Product3 1-Nitronaphthalene (Minor Product) Thermodynamic->Product3 Product4 2-Nitronaphthalene (Major Product) Thermodynamic->Product4 G start Start prep Prepare Naphthalene Solution start->prep cool_reac Cool Reaction Mixture (e.g., 0-10°C) prep->cool_reac add_nit Dropwise Addition of Nitrating Agent cool_reac->add_nit prep_nit Prepare Nitrating Mixture (HNO₃/H₂SO₄) in Ice Bath prep_nit->add_nit monitor_temp Monitor Internal Temperature add_nit->monitor_temp monitor_temp->add_nit Adjust Addition Rate stir Stir for a Defined Period monitor_temp->stir Temperature Stable quench Quench Reaction on Ice stir->quench workup Work-up and Purification quench->workup end End workup->end

References

Technical Support Center: Synthesis of Sterically Hindered Peri-Substituted Naphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of sterically hindered peri-substituted naphthalenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Stille)

Question: Why is my cross-coupling reaction to synthesize a 1,8-disubstituted naphthalene (B1677914) derivative failing or giving very low yields?

Answer: Low yields in these reactions are common due to the significant steric hindrance in the peri-positions. This hindrance can impede several steps in the catalytic cycle. Here’s a systematic troubleshooting approach:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.

    • Recommendation: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of the hindered aryl halide. For particularly challenging couplings, specialized ligands may be necessary.

  • Choice of Coupling Reaction: The nature of your substrates may favor one type of cross-coupling over another.

    • Stille Coupling: Often succeeds where Suzuki coupling fails for highly hindered substrates due to its generally milder, base-free conditions and excellent functional group tolerance. However, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing tin byproducts.

    • Suzuki Coupling: Generally preferred due to the low toxicity of boronic acids and their byproducts. For hindered substrates, success is highly dependent on the right combination of ligand, base, and solvent.

  • Base Selection (for Suzuki Coupling): The base is critical for activating the boronic acid.

    • Recommendation: Moderately strong bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be required.

  • Solvent Choice: The solvent can influence catalyst activity and stability.

    • Recommendation: Anhydrous, degassed solvents such as toluene (B28343), DMF, or dioxane are commonly used. For Suzuki couplings, the presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.

  • Reaction Temperature and Time: Sterically hindered reactions often require more forcing conditions.

    • Recommendation: Gradually increase the reaction temperature (typically 80-120 °C) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures.

Issue 2: Formation of Side Products

Question: I'm observing significant formation of side products in my reaction to synthesize a peri-substituted naphthalene. What are the likely side reactions and how can I minimize them?

Answer: Side product formation is a common issue, often stemming from the high reactivity of intermediates or competing reaction pathways.

  • Homocoupling of Boronic Acids (Suzuki Coupling): This can be a significant side reaction, especially at higher temperatures.

    • Mitigation: Ensure a thoroughly degassed reaction mixture to minimize oxygen, which can promote homocoupling. Using the correct stoichiometry of reagents is also crucial.

  • Protodeborylation of Boronic Acids (Suzuki Coupling): This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene.

    • Mitigation: Use anhydrous solvents and reagents. The choice of a weaker base can sometimes reduce the rate of protodeborylation.

  • Tin Byproducts (Stille Coupling): The removal of tributyltin or trimethyltin (B158744) halides can be challenging and can contaminate the product.

    • Workup Procedure: After the reaction, stir the organic solution with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration through Celite.

  • Incomplete Second Substitution: In the synthesis of 1,8-disubstituted naphthalenes from a 1,8-dihalo precursor, the reaction may stall after the first substitution due to increased steric hindrance.

    • Mitigation: Use a higher excess of the coupling partner and a more active catalyst/ligand system for the second substitution. A step-wise approach, isolating the mono-substituted intermediate and then subjecting it to more forcing conditions for the second coupling, can also be effective.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies to aid in the selection of reaction conditions.

Table 1: Comparison of Stille and Suzuki Coupling for the Synthesis of a Sterically Hindered 1,8-Diarylnaphthalene

Coupling ReactionCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
StillePd₂(dba)₃P(t-Bu)₃-DMF10024>95Fictionalized Data
SuzukiPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1104875Fictionalized Data
SuzukiPd(PPh₃)₄-K₂CO₃Dioxane/H₂O10072<10Fictionalized Data

Table 2: Effect of Ligand on the Yield of a Suzuki-Miyaura Coupling of 1,8-Dibromonaphthalene

LigandCatalyst PrecursorBaseSolventTemp (°C)Yield (%)Reference
SPhosPd(OAc)₂K₃PO₄Toluene11085Fictionalized Data
XPhosPd₂(dba)₃Cs₂CO₃Dioxane10082Fictionalized Data
PPh₃Pd(PPh₃)₄K₂CO₃DMF10025Fictionalized Data
NonePdCl₂K₃PO₄Toluene110<5Fictionalized Data

Table 3: Structural Data Illustrating Steric Strain in Peri-Substituted Naphthalenes

CompoundSubstituents at C1, C8Dihedral Angle (C8-C1-X...Y) (°)Naphthalene Ring DistortionReference
1,8-Bis(bromomethyl)naphthalene-CH₂Br, -CH₂Br11.0Vertical[1]
1,8-Bis(dibromomethyl)naphthalene-CHBr₂, -CHBr₂8.3Horizontal[1]
1,8-Diiodonaphthalene-I, -I-SignificantFictionalized Data

Detailed Experimental Protocols

Protocol 1: Stille Coupling of 1,8-Dibromonaphthalene with an Organostannane

This protocol describes a general procedure for the synthesis of a 1,8-disubstituted naphthalene via a palladium-catalyzed Stille cross-coupling reaction.

Materials:

  • 1,8-Dibromonaphthalene (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (2.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.2 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 1,8-dibromonaphthalene, Pd₂(dba)₃, and P(t-Bu)₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed DMF via cannula, followed by the organostannane.

  • Heat the reaction mixture to 100 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • To remove tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride (1 M), stir vigorously for 1 hour, and then filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling of a Sterically Hindered 1-Bromo-8-substituted Naphthalene

This protocol outlines a procedure for a Suzuki-Miyaura coupling to introduce a second substituent at the peri-position, a particularly challenging step.

Materials:

  • 1-Bromo-8-substituted naphthalene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • SPhos (0.1 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed toluene and water (10:1 mixture)

Procedure:

  • In a Schlenk tube, combine the 1-bromo-8-substituted naphthalene, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed toluene and water mixture via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 24-48 hours with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

Troubleshooting_Workflow start Low Yield in Cross-Coupling catalyst Is the catalyst/ligand system optimized for hindered substrates? start->catalyst change_catalyst Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands. catalyst->change_catalyst No conditions Are the reaction conditions (base, solvent, temp.) optimal? catalyst->conditions Yes change_catalyst->conditions adjust_conditions For Suzuki: Use a stronger base (K3PO4, Cs2CO3). Increase temperature (80-120°C). Ensure anhydrous/degassed solvent. conditions->adjust_conditions No coupling_choice Is the chosen coupling method suitable for the substrate? conditions->coupling_choice Yes adjust_conditions->coupling_choice stille_vs_suzuki Consider Stille coupling for highly sensitive or hindered substrates. Troubleshoot Suzuki further if preferred. coupling_choice->stille_vs_suzuki No side_reactions Are there significant side products? coupling_choice->side_reactions Yes stille_vs_suzuki->side_reactions mitigate_side_reactions Optimize stoichiometry. Ensure inert atmosphere. Purify starting materials. side_reactions->mitigate_side_reactions Yes success Improved Yield side_reactions->success No mitigate_side_reactions->success

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

Diagram 2: Logical Relationship of Factors Affecting Steric Hindrance in Peri-Naphthalenes

Steric_Hindrance_Factors substituent_size Size of Peri-Substituents (e.g., -H < -CH3 < -I < -PPh2) steric_strain Increased Steric Strain in the Peri-Space substituent_size->steric_strain directly leads to naphthalene_distortion Distortion of Naphthalene Ring (Out-of-plane bending) steric_strain->naphthalene_distortion causes reactivity Altered Reactivity: - Lower reaction rates - Need for harsher conditions - Unique chemical properties steric_strain->reactivity directly impacts naphthalene_distortion->reactivity influences

Caption: Factors influencing reactivity due to steric hindrance.

References

Validation & Comparative

Comparative Stability of Dinitronaphthalene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of chemical compounds is paramount for safe handling, formulation, and predicting shelf-life. This guide provides a comparative analysis of the stability of various dinitronaphthalene (DNN) isomers, drawing upon available experimental data. Dinitronaphthalenes are a class of nitroaromatic compounds with applications in the synthesis of dyes, polymers, and energetic materials.

The stability of dinitronaphthalene isomers is influenced by the substitution pattern of the nitro groups on the naphthalene (B1677914) core. This guide summarizes key stability parameters, outlines the experimental methods used for their determination, and provides a visual representation of the stability relationships.

Quantitative Stability Data

IsomerMelting Point (°C)Decomposition Onset (°C)Activation Energy (Ea) (kJ/mol)Impact Sensitivity (H50, cm)
1,3-Dinitronaphthalene146 - 148[1][2]Not ReportedNot ReportedNot Reported
1,5-Dinitronaphthalene216 - 217~350 (Exothermic Peak)Not ReportedNot Reported
1,8-Dinitronaphthalene171 - 173[3]~300 (Exothermic Peak)Not ReportedSensitive to heat and shock[4][5]

Note: Decomposition onset temperatures are often determined by techniques like Differential Scanning Calorimetry (DSC) and can vary depending on the experimental conditions, such as heating rate. Impact sensitivity (H50) is a measure of the energy required to cause a material to react under impact, with lower values indicating higher sensitivity.

Relative Stability and Isomerization Pathways

The substitution pattern of the nitro groups on the naphthalene ring significantly influences the thermodynamic stability of the dinitronaphthalene isomers. Computational studies have been employed to predict the energetic ranking of the ten possible isomers. While experimental verification for all isomers is ongoing, these theoretical models provide valuable insights into their relative stabilities.

The following diagram illustrates the logical relationship between the parent naphthalene molecule and its dinitrated isomers, highlighting the isomers for which some stability data is available.

Dinitronaphthalene_Stability cluster_stability Relative Stability (Qualitative) Naphthalene Naphthalene DNN_Isomers Dinitronaphthalene Isomers Naphthalene->DNN_Isomers Dinitration 1,3-DNN 1,3-Dinitronaphthalene DNN_Isomers->1,3-DNN 1,5-DNN 1,5-Dinitronaphthalene DNN_Isomers->1,5-DNN 1,8-DNN This compound DNN_Isomers->1,8-DNN Other_Isomers Other DNN Isomers (Data Not Available) DNN_Isomers->Other_Isomers 1,5-DNN->1,8-DNN Generally More Stable 1,8-DNN->Other_Isomers Potentially Less Stable

Dinitronaphthalene isomers and their stability relationship.

Experimental Protocols

The determination of the stability of energetic materials like dinitronaphthalenes involves specialized experimental techniques. Below are detailed methodologies for the key experiments cited in the stability analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and decomposition temperature of dinitronaphthalene isomers.

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of the dinitronaphthalene isomer is placed in an aluminum or copper pan.

  • The pan is hermetically sealed and placed in the DSC instrument alongside an empty reference pan.

  • The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or argon).

  • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Endothermic events, such as melting, appear as peaks pointing downwards, while exothermic events, like decomposition, are represented by peaks pointing upwards.

  • The onset temperature of the exothermic peak is taken as the decomposition temperature.

Thermogravimetric Analysis (TGA)

Objective: To study the thermal decomposition profile and determine the temperature at which weight loss occurs.

Methodology:

  • A small sample (typically 5-10 mg) of the dinitronaphthalene isomer is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace, and the initial weight is recorded.

  • The sample is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

  • The TGA instrument continuously monitors and records the weight of the sample as a function of temperature.

  • The resulting TGA curve plots percentage weight loss versus temperature, indicating the temperature ranges of decomposition.

Impact Sensitivity Testing (H50)

Objective: To determine the sensitivity of a material to impact.

Methodology:

  • A small, specific amount of the dinitronaphthalene isomer is placed on a standardized anvil.

  • A drop-weight of a specified mass is released from a known height onto a striker that is in contact with the sample.

  • A series of tests are conducted at various drop heights.

  • The H50 value is the height from which the drop-weight will cause the sample to react (e.g., explode, decompose) in 50% of the trials. This is a statistical value determined using methods like the Bruceton up-and-down method.

Activation Energy of Decomposition

Objective: To determine the energy barrier that must be overcome for the decomposition reaction to occur.

Methodology (Model-Free Kinetics):

  • Multiple DSC or TGA experiments are performed at different heating rates (e.g., 5, 10, 15, 20 °C/min).

  • The peak decomposition temperature (Tp) is determined for each heating rate.

  • Isoconversional methods, such as the Kissinger or Flynn-Wall-Ozawa method, are applied to the data. These methods relate the heating rate and the peak decomposition temperature to the activation energy without assuming a specific reaction model.

  • The activation energy (Ea) is calculated from the slope of a plot of ln(β/Tp²) versus 1/Tp (Kissinger method) or log(β) versus 1/Tp (Flynn-Wall-Ozawa method), where β is the heating rate and Tp is the peak temperature.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive stability analysis of a dinitronaphthalene isomer.

Stability_Analysis_Workflow cluster_synthesis Sample Preparation cluster_thermal_analysis Thermal Stability Assessment cluster_sensitivity_testing Mechanical Sensitivity cluster_kinetic_analysis Kinetic Analysis Synthesis Synthesis of DNN Isomer Purification Purification and Characterization Synthesis->Purification DSC DSC Analysis Purification->DSC TGA TGA Analysis Purification->TGA Impact Impact Sensitivity (H50) Purification->Impact Friction Friction Sensitivity Purification->Friction MultiRate_DSC_TGA Multiple Heating Rate DSC/TGA DSC->MultiRate_DSC_TGA TGA->MultiRate_DSC_TGA Activation_Energy Activation Energy Calculation MultiRate_DSC_TGA->Activation_Energy

Workflow for dinitronaphthalene stability analysis.

References

A Comparative Guide to the Properties of 1,8-Dinitronaphthalene: Theoretical Predictions vs. Experimental Realities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the physicochemical properties of 1,8-dinitronaphthalene, juxtaposing experimental data with theoretical predictions. This guide also evaluates its isomer, 1,5-dinitronaphthalene (B40199), as a primary alternative, providing a comprehensive dataset for informed decision-making in research and development.

This guide delves into the fundamental characteristics of this compound, a nitroaromatic compound of significant interest in various chemical syntheses. By presenting a side-by-side comparison of its experimentally determined properties with those predicted through computational methods, we aim to provide a nuanced understanding of its behavior. Furthermore, we extend this analysis to its common isomer, 1,5-dinitronaphthalene, offering a broader perspective for researchers considering alternatives in their work.

Quantitative Data Summary

The following table summarizes the key theoretical and experimental physicochemical properties of this compound and its isomer, 1,5-dinitronaphthalene. This allows for a direct comparison of their fundamental characteristics.

PropertyThis compound1,5-Dinitronaphthalene
Molecular Formula C₁₀H₆N₂O₄C₁₀H₆N₂O₄
Molecular Weight 218.17 g/mol 218.17 g/mol
Melting Point (°C) Experimental: 170-172[1]Experimental: 216-219[2]
Theoretical: Not readily available in literature; requires specific computational modeling.Theoretical: Not readily available in literature; requires specific computational modeling.
Boiling Point (°C) Experimental: DecomposesExperimental: Sublimes[2]
Theoretical: Not readily available in literature; typically predicted using QSPR models.Theoretical: Not readily available in literature; typically predicted using QSPR models.
Solubility Experimental: Insoluble in water; soluble in acetone, toluene, and acetonitrile.[3]Experimental: Poorly soluble in water; soluble in organic solvents like ethyl acetate, acetone, benzene, and toluene.[4]
Theoretical: Solvation energy can be calculated using computational models to predict solubility trends.Theoretical: Solvation energy can be calculated using computational models to predict solubility trends.
Appearance Experimental: Yellow crystals[1]Experimental: Yellowish-white needles or light yellow fluffy solid.[2]

Spectroscopic Properties: A Tale of Two Isomers

Spectroscopic analysis is pivotal in the identification and characterization of chemical compounds. Here, we compare the experimental and theoretical spectroscopic data for this compound and 1,5-dinitronaphthalene.

Infrared (IR) Spectroscopy

This compound: Experimental FT-IR spectra are available and typically show characteristic peaks for the aromatic C-H stretching, C=C ring stretching, and the symmetric and asymmetric stretching of the nitro (NO₂) groups.

1,5-Dinitronaphthalene: A detailed theoretical and experimental study on the FT-IR and FT-Raman spectra of 1,5-dinitronaphthalene has been conducted.[4][5] The study utilized Density Functional Theory (DFT) calculations with the B3LYP/6-311+G(d,p) basis set to predict the vibrational frequencies. The calculated spectra show good agreement with the experimental spectra, allowing for a reliable assignment of the vibrational modes.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound: Experimental ¹H and ¹³C NMR spectra are available from various databases.[6]

1,5-Dinitronaphthalene: Experimental ¹H and ¹³C NMR data are also well-documented.[7]

Theoretical NMR Prediction: While specific pre-calculated NMR spectra for these dinitronaphthalenes are not always readily available, the prediction of ¹H and ¹³C NMR chemical shifts for organic molecules is a well-established computational task.[2][8] The primary method involves geometry optimization of the molecule using DFT, followed by the calculation of NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method.[9] These calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set.[2]

Experimental Protocols

To ensure the reproducibility and accuracy of experimental data, standardized protocols are essential. The following sections outline the methodologies for determining the key properties discussed in this guide.

Melting Point Determination

The melting point of a solid organic compound is determined by packing a small amount of the finely powdered substance into a capillary tube and heating it in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point. A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Solubility Determination

Qualitative solubility is determined by adding a small amount of the solute (approximately 10-20 mg) to a test tube containing about 1 mL of the solvent. The mixture is agitated and observed for dissolution. For quantitative solubility, a saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing the mixture into a thin, transparent disk.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the sample (typically 2-5 mg for ¹H NMR and 10-20 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial to avoid interfering signals. The tube is then placed in the NMR spectrometer, and the desired spectra are acquired.

Visualizing the Workflow: From Synthesis to Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of dinitronaphthalene isomers, highlighting the interplay between experimental and theoretical approaches.

experimental_theoretical_workflow Workflow: Synthesis, Characterization, and Computational Analysis of Dinitronaphthalenes cluster_synthesis Synthesis cluster_characterization Experimental Characterization cluster_computational Theoretical Analysis A Naphthalene B Nitration (HNO₃/H₂SO₄) A->B C Mixture of Dinitronaphthalene Isomers B->C D Separation (e.g., Crystallization) C->D E This compound D->E F 1,5-Dinitronaphthalene D->F G Melting Point Determination E->G H Solubility Testing E->H I IR Spectroscopy E->I J NMR Spectroscopy E->J F->G F->H F->I F->J N Comparison with Experimental Data G->N H->N I->N J->N K Molecular Modeling (DFT Geometry Optimization) L Prediction of Spectroscopic Properties (IR, NMR) K->L M Prediction of Physicochemical Properties (Melting Point, Solubility) K->M L->N M->N

Caption: From Synthesis to Validation.

Conclusion

This guide provides a foundational comparison of the theoretical and experimental properties of this compound and its isomer, 1,5-dinitronaphthalene. While experimental data provides a tangible baseline for the properties of these compounds, computational chemistry offers a powerful tool for predicting and understanding their behavior at a molecular level. The synergy between these two approaches is crucial for advancing research and development in fields that utilize these important chemical entities. For researchers, a thorough understanding of both the experimental realities and the theoretical possibilities is paramount for innovation and discovery.

References

A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 1,5- and 1,8-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 1,5- and 1,8-dinitronaphthalene. This guide provides a comparative analysis of their spectral data, detailed experimental protocols for data acquisition, and visual aids to underscore their structural and analytical distinctions.

In the realm of aromatic compounds, isomers often exhibit subtly different yet crucial physicochemical properties. For 1,5-dinitronaphthalene (B40199) and this compound, two key isomers in organic synthesis, understanding their unique spectroscopic fingerprints is paramount for unambiguous identification and quality control. This guide offers a side-by-side comparison of their spectroscopic data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques.

Structural and Spectroscopic Overview

1,5- and this compound share the same molecular formula (C₁₀H₆N₂O₄) and molecular weight (218.17 g/mol ).[1][2] However, the spatial arrangement of the two nitro groups on the naphthalene (B1677914) core gives rise to distinct symmetries and electronic environments, which are reflected in their spectroscopic profiles. The 1,5-isomer possesses a higher degree of symmetry compared to the 1,8-isomer, a factor that significantly influences its NMR and IR spectra.

G Structural Comparison of Dinitronaphthalene Isomers cluster_0 1,5-Dinitronaphthalene cluster_1 This compound 1_5_DNN_img 1_8_DNN_img

Figure 1: Molecular structures of 1,5- and this compound.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic analyses of 1,5- and this compound, providing a clear basis for their differentiation.

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the two isomers. The position of the absorption maximum (λmax) is sensitive to the electronic effects of the nitro groups and their interaction with the naphthalene ring.

Compound λmax (nm) Solvent
1,5-Dinitronaphthalene~223, ~274-307Not Specified
This compound~230, ~305Not Specified

Note: Specific λmax values can vary depending on the solvent used.

Infrared (IR) Spectroscopy

The IR spectra of these isomers are distinguished by characteristic vibrations of the C-H, C=C, and N-O bonds. The symmetric and asymmetric stretching frequencies of the nitro group (NO₂) are particularly informative.

Compound NO₂ Symmetric Stretch (cm⁻¹) NO₂ Asymmetric Stretch (cm⁻¹) Aromatic C-H Stretch (cm⁻¹) Aromatic C=C Stretch (cm⁻¹)
1,5-Dinitronaphthalene~1340 - 1360~1530 - 1550>3000~1600 - 1450
This compound~1330 - 1350~1520 - 1540>3000~1600 - 1450
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between these isomers due to the different chemical environments of the protons and carbons in each molecule.

¹H NMR Spectral Data

Compound Chemical Shift (δ, ppm) Multiplicity Solvent
1,5-Dinitronaphthalene~8.9 (d), ~8.4 (d), ~7.9 (t)Doublet, Doublet, TripletCDCl₃
This compound~8.6 (d), ~8.5 (d), ~7.9 (t)Doublet, Doublet, TripletDMSO-d₆

¹³C NMR Spectral Data

Compound Chemical Shift (δ, ppm) Solvent
1,5-Dinitronaphthalene~148, ~130, ~128, ~124DMSO-d₆
This compound~147, ~137, ~131, ~128, ~123DMSO-d₆
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of both isomers typically shows a prominent molecular ion peak (M⁺) at m/z 218. The fragmentation patterns, however, can exhibit subtle differences. A common fragmentation pathway involves the loss of NO₂.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
1,5-Dinitronaphthalene218172 ([M-NO₂]⁺), 126, 114
This compound218172 ([M-NO₂]⁺), 126, 114

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the dinitronaphthalene isomer in a UV-grade solvent (e.g., ethanol (B145695) or acetonitrile) in a quartz cuvette. A blank sample of the solvent should be used as a reference.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the solvent-filled reference and sample cuvettes.

    • Acquire the absorption spectrum of the sample solution over a wavelength range of 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet method is commonly employed.

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the dinitronaphthalene isomer with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the dinitronaphthalene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • For ¹³C NMR, a higher concentration (20-50 mg) is recommended.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire the ¹H spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse program.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[3][4]

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of 1,5- and this compound.

G cluster_0 Spectroscopic Analysis Workflow Sample Dinitronaphthalene Isomer (1,5-DNN or 1,8-DNN) UVVis UV-Vis Spectroscopy Sample->UVVis IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Data Comparative Data Analysis UVVis->Data IR->Data NMR->Data MS->Data ID Isomer Identification Data->ID

Figure 2: Logical workflow for the comparative spectroscopic analysis.

Conclusion

The spectroscopic techniques of UV-Vis, IR, NMR, and Mass Spectrometry provide a robust toolkit for the differentiation of 1,5- and this compound. While mass spectrometry confirms the molecular weight, NMR and IR spectroscopy, in particular, offer definitive evidence for the specific isomeric structure based on the unique chemical environments and vibrational modes resulting from the distinct placement of the nitro groups. This guide provides the foundational data and methodologies to aid researchers in the accurate identification and characterization of these important chemical entities.

References

Unveiling the Reactivity Landscape of Dinitronaphthalene Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of dinitronaphthalene isomers reveals significant variations in their reactivity towards nucleophilic aromatic substitution (SNAr), a critical reaction in the synthesis of pharmaceuticals and other fine chemicals. The regiochemical placement of the nitro groups on the naphthalene (B1677914) core profoundly influences the electrophilicity of the carbon atoms, dictating the rate and outcome of these reactions.

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the introduction of a wide array of functional groups onto aromatic rings. In the case of dinitronaphthalenes, the two electron-withdrawing nitro groups activate the naphthalene system towards nucleophilic attack. However, the extent of this activation and the position of substitution are highly dependent on the isomeric form of the dinitronaphthalene. Understanding these reactivity differences is paramount for researchers and drug development professionals in designing efficient synthetic routes and predicting reaction outcomes.

Comparative Reactivity: A Quantitative Overview

Generally, for a nucleophilic attack to occur, the nitro groups must be positioned to effectively delocalize the incoming negative charge through resonance. This is most effective when the nitro groups are ortho and/or para to the reaction center.

Key Observations on Reactivity:

  • Activation by Nitro Groups: The presence of two nitro groups significantly enhances the reactivity of the naphthalene ring towards nucleophiles compared to unsubstituted naphthalene.

  • Positional Influence: The location of the nitro groups is the single most important factor determining which positions are activated for substitution and the overall reaction rate.

  • Steric Hindrance: In addition to electronic effects, steric hindrance can play a role, particularly for bulky nucleophiles and in isomers where the reaction site is sterically crowded. For instance, the peri-positions in 1,8-dinitronaphthalene can present significant steric challenges.

Due to the lack of a single, comprehensive experimental study directly comparing the reaction rates of all dinitronaphthalene isomers, a definitive quantitative ranking is challenging. However, based on the principles of SNAr, isomers where a leaving group is positioned ortho or para to one or both nitro groups are expected to be the most reactive. For example, in a hypothetical scenario involving a leaving group at the 1-position, a 2,4-dinitronaphthalene scaffold would be highly activated.

Experimental Protocols for Assessing Reactivity

To quantitatively compare the reactivity of dinitronaphthalene isomers, a standardized experimental protocol is crucial. A common method involves reacting the dinitronaphthalene isomers with a chosen nucleophile in a suitable solvent and monitoring the reaction progress over time, typically using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy.

General Experimental Protocol for Kinetic Studies:

  • Reactant Preparation: Prepare stock solutions of the dinitronaphthalene isomer and the nucleophile (e.g., sodium methoxide (B1231860) or piperidine) in a dry, aprotic solvent (e.g., DMSO or acetonitrile).

  • Reaction Initiation: In a thermostated reaction vessel, mix the solutions of the dinitronaphthalene isomer and a large excess of the nucleophile to ensure pseudo-first-order kinetics.

  • Reaction Monitoring: At regular intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by acidification). Analyze the concentration of the starting material or the product in the quenched aliquots using a suitable analytical technique.

  • Data Analysis: Plot the concentration of the reactant or product as a function of time. From this data, the pseudo-first-order rate constant (k_obs) can be determined. The second-order rate constant (k_2) can then be calculated by dividing k_obs by the concentration of the nucleophile.

By performing this experiment for each dinitronaphthalene isomer under identical conditions (temperature, solvent, nucleophile concentration), a direct comparison of their reactivities can be established.

Factors Influencing Reactivity: A Logical Framework

The reactivity of dinitronaphthalene isomers in nucleophilic aromatic substitution is a multifactorial phenomenon. The interplay of electronic and steric effects ultimately determines the reaction outcome.

G Factors Influencing Dinitronaphthalene Reactivity in SNAr Reactivity Overall Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric Leaving_Group Nature of Leaving Group Reactivity->Leaving_Group Nucleophile Nature of Nucleophile Reactivity->Nucleophile Solvent Solvent Effects Reactivity->Solvent Nitro_Position Position of Nitro Groups Electronic->Nitro_Position Peri_Interaction Peri Interactions (e.g., 1,8-isomer) Steric->Peri_Interaction Ortho_Substitution Substitution at Ortho Position Steric->Ortho_Substitution Resonance Resonance Stabilization of Meisenheimer Complex Nitro_Position->Resonance Inductive Inductive Effect Nitro_Position->Inductive

Figure 1. Logical relationship of factors influencing the reactivity of dinitronaphthalene isomers in nucleophilic aromatic substitution.

Unveiling the Electronic Landscape of Dinitronaphthalenes: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals delving into the electronic structure of dinitronaphthalene isomers. This report synthesizes key computational and experimental data, offering a comparative analysis of their electronic properties and detailed methodologies for further investigation.

The ten isomers of dinitronaphthalene (DNN) exhibit a fascinating range of electronic properties, stemming from the varied positions of the two nitro groups on the naphthalene (B1677914) core. These differences significantly influence their potential applications in materials science, energetic materials, and as intermediates in the synthesis of dyes and pharmaceuticals. This guide provides a comparative overview of the electronic structures of these isomers, supported by computational data and outlining the experimental protocols used to determine these properties.

Comparative Analysis of Electronic Properties

Computational studies, primarily employing Density Functional Theory (DFT), have emerged as powerful tools to predict and understand the electronic behavior of dinitronaphthalene isomers. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, ionization potential, and electron affinity dictate the reactivity, stability, and optical properties of these molecules.

Below is a compilation of calculated electronic properties for various dinitronaphthalene isomers. The data has been extracted from multiple computational studies to provide a comparative landscape.

Dinitronaphthalene IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Adiabatic Electron Affinity (eV)
1,2-Dinitronaphthalene ----1.70[1]
1,3-Dinitronaphthalene ----1.81[1]
1,4-Dinitronaphthalene ----2.12[1]
1,5-Dinitronaphthalene (B40199) -7.99 (B3LYP/6-311+G(d,p))-4.11 (B3LYP/6-311+G(d,p))3.88 (B3LYP/6-311+G(d,p))-1.85[1]
1,6-Dinitronaphthalene ----1.78[1]
1,7-Dinitronaphthalene ----1.86[1]
1,8-Dinitronaphthalene ----1.47[1]
2,3-Dinitronaphthalene ----1.53[1]
2,6-Dinitronaphthalene ----1.99[1]
2,7-Dinitronaphthalene ----1.69[1]

Note: The HOMO and LUMO energies for 1,5-dinitronaphthalene are from a specific DFT study. Data for other isomers from a consistent computational study is needed for a direct comparison.

The adiabatic electron affinities, which represent the energy released when an electron is added to a neutral molecule, show significant variation among the isomers.[1] This highlights the different capacities of the isomers to accept an electron, a crucial factor in charge-transfer processes.

Experimental and Computational Methodologies

The determination of the electronic properties of dinitronaphthalenes relies on a synergistic approach of experimental techniques and computational modeling.

Experimental Protocols

Cyclic Voltammetry (CV): This electrochemical technique is a primary method for experimentally determining the HOMO and LUMO energy levels of molecules.

  • Principle: By measuring the oxidation and reduction potentials of a compound, one can estimate the energies of the HOMO and LUMO, respectively.

  • Typical Protocol for Nitroaromatic Compounds:

    • Solution Preparation: A solution of the dinitronaphthalene isomer is prepared in a suitable organic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

    • Three-Electrode Setup: A standard three-electrode system is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Potential Sweep: A potential is swept between a defined range, and the resulting current is measured. The potential at which oxidation occurs is related to the HOMO energy, and the potential at which reduction occurs is related to the LUMO energy.

    • Data Analysis: The HOMO and LUMO energies can be calculated from the onset potentials of the oxidation and reduction peaks, respectively, often referenced to an internal standard like ferrocene/ferrocenium (Fc/Fc+).

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule, which can be correlated with the HOMO-LUMO gap.

  • Principle: The absorption of UV-Vis light by a molecule promotes an electron from a lower energy orbital (often the HOMO) to a higher energy orbital (often the LUMO). The wavelength of maximum absorption (λmax) is related to the energy of this transition.

  • Protocol:

    • A dilute solution of the dinitronaphthalene isomer is prepared in a suitable solvent.

    • The UV-Vis spectrum is recorded using a spectrophotometer, measuring the absorbance as a function of wavelength.

    • The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.

Photoelectron Spectroscopy (PES): This technique directly measures the ionization potential of a molecule.

  • Principle: A sample is irradiated with high-energy photons, causing the ejection of electrons. The kinetic energy of the ejected electrons is measured, from which the binding energy of the electrons in the molecule can be determined, providing the ionization potential.

Computational Workflow

Density Functional Theory (DFT) is the most common computational method for studying the electronic structure of molecules like dinitronaphthalenes. A typical workflow is illustrated in the diagram below.

Computational_Workflow cluster_prep 1. Molecular Structure Preparation cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Analysis of Results cluster_validation 4. Validation mol_build Build Initial 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry sp_energy Single-Point Energy Calculation freq_calc->sp_energy Verified Minimum elec_prop Electronic Properties (HOMO, LUMO, Gap, IP, EA) sp_energy->elec_prop Energy Levels spec_sim Spectra Simulation (UV-Vis) sp_energy->spec_sim Excitation Energies comparison Compare with Experimental Data elec_prop->comparison spec_sim->comparison

A typical workflow for computational analysis of dinitronaphthalenes.

Key Steps in the Computational Protocol:

  • Geometry Optimization: The initial 3D structure of the dinitronaphthalene isomer is optimized to find its most stable energetic conformation. A popular and effective method for this is the B3LYP functional with a basis set like 6-311+G(d,p).

  • Frequency Calculation: This is performed on the optimized geometry to ensure that it represents a true energy minimum (no imaginary frequencies).

  • Single-Point Energy Calculation: A more accurate energy calculation can be performed on the optimized geometry using a higher level of theory or a larger basis set if required.

  • Property Calculation: From the results of the energy calculations, key electronic properties such as HOMO and LUMO energies, the HOMO-LUMO gap, ionization potential (approximated by the negative of the HOMO energy, according to Koopmans' theorem), and electron affinity (approximated by the negative of the LUMO energy) are extracted.

  • Spectral Simulation: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing theoretical validation for experimental results.

This guide provides a foundational understanding of the electronic structure of dinitronaphthalenes, combining available computational data with outlines of key experimental and theoretical methodologies. For researchers and professionals in drug development and materials science, this comparative approach is crucial for selecting the appropriate isomer for a specific application and for designing new molecules with tailored electronic properties. Further computational studies across all isomers with a consistent methodology are encouraged to build a more complete and directly comparable dataset.

References

Comparative Toxicity of Dinitronaphthalene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the toxicity of dinitronaphthalene (DNN) isomers. Due to the limited availability of comprehensive, directly comparable quantitative data for all DNN isomers, this document summarizes the existing qualitative and quantitative information and outlines relevant experimental protocols. The data presented herein is intended to serve as a resource for identifying knowledge gaps and guiding future research in this area.

Comparative Toxicity Data

Direct quantitative comparisons of the toxicity of a wide range of dinitronaphthalene isomers are scarce in publicly available literature. The following tables summarize the available qualitative and limited quantitative data.

Table 1: Summary of Qualitative Toxicity Data for Dinitronaphthalene Isomers

IsomerObserved Toxic EffectsReferences
1,2-Dinitronaphthalene Suspected of causing genetic defects.[1]
1,3-Dinitronaphthalene Local irritant. Symptoms of exposure may include irritation of the skin, eyes, and mucous membranes; skin pigmentation, headache, dizziness, cyanosis, nausea, vomiting, anemia, insomnia, fatigue, weight loss, central nervous system depression, liver damage, and kidney damage.[2][3]
1,5-Dinitronaphthalene Genotoxin. Symptoms of exposure may include nasal irritation, skin pigmentation, headache, dizziness, cyanosis, nausea, vomiting, anemia, insomnia, fatigue, weight loss, central nervous system depression, liver damage, and kidney damage.[4]
1,8-Dinitronaphthalene Potentially explosive. A strong oxidizing agent. A skin, eye, and mucous membrane irritant. Symptoms of exposure may include skin pigmentation, headache, dizziness, cyanosis, nausea, vomiting, anemia, insomnia, fatigue, weight loss, central nervous system depression, liver damage, and kidney damage. May induce methemoglobinemia.[5][6][7][8]

Table 2: Summary of Quantitative Genotoxicity Data for Dinitronaphthalene Isomers

IsomerAssayTest SystemResultReference
1,3-Dinitronaphthalene Ames TestSalmonella typhimuriumMutagenic (33 µ g/plate )[9]
1,5-Dinitronaphthalene Somatic Mutation and Recombination Test (SMART)Drosophila melanogasterGenotoxic[10]

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[11]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[11] The test chemical is incubated with the bacterial strains, with and without a metabolic activation system (S9 fraction from rat liver).[5] If the chemical is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize their own histidine and grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.[11]

General Protocol (adapted from OECD Guideline 471):

  • Preparation of Cultures: Grow the selected Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) overnight in nutrient broth.

  • Metabolic Activation: Prepare the S9 mix from the liver of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone).

  • Plate Incorporation Method:

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix or buffer (for experiments without metabolic activation).

    • Add 2 mL of molten top agar (B569324) and vortex briefly.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of the dinitronaphthalene isomers for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Hypothesized Metabolic Activation and Toxicity Pathway

The toxicity of many nitroaromatic compounds is linked to their metabolic activation, primarily through the reduction of the nitro groups to reactive intermediates.[6] While specific pathways for all DNN isomers have not been elucidated, a general pathway can be hypothesized based on the metabolism of other nitroaromatics and naphthalene (B1677914).[12][13]

Metabolic_Activation DNN Dinitronaphthalene (Parent Compound) Nitroreduction Nitroreductases (e.g., Cytochrome P450 Reductase) DNN->Nitroreduction Reduction Oxidative_Metabolism Cytochrome P450 (Oxidative Metabolism) DNN->Oxidative_Metabolism Oxidation Nitroso Nitroso Intermediate Nitroreduction->Nitroso Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Nitrenium Nitrenium Ion (Reactive Electrophile) Hydroxylamine->Nitrenium DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Covalent Binding Mutation Mutation DNA_Adducts->Mutation Apoptosis Apoptosis DNA_Adducts->Apoptosis Epoxide Epoxide Intermediate Oxidative_Metabolism->Epoxide Diol Dihydrodiol Epoxide->Diol Quinone Naphthoquinone Diol->Quinone ROS Reactive Oxygen Species (ROS) Quinone->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Hypothesized metabolic activation pathways of dinitronaphthalenes leading to toxicity.

General Experimental Workflow for Comparative Toxicity Assessment

The following diagram illustrates a general workflow for a comparative toxicity assessment of dinitronaphthalene isomers.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (if warranted) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Determine IC50 values Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Genotoxicity Genotoxicity Assays (e.g., Ames Test, Comet Assay) Assess mutagenicity and DNA damage Genotoxicity->Data_Analysis Mechanism Mechanistic Studies (e.g., ROS production, Apoptosis assays) Elucidate toxicity pathways Mechanism->Data_Analysis Acute_Toxicity Acute Toxicity Studies (e.g., LD50 determination) Repeated_Dose Repeated-Dose Toxicity Studies (e.g., 28-day or 90-day studies) Identify target organs Acute_Toxicity->Repeated_Dose Risk_Assessment Hazard and Risk Assessment Repeated_Dose->Risk_Assessment DNN_Isomers Dinitronaphthalene Isomers DNN_Isomers->Cytotoxicity DNN_Isomers->Genotoxicity DNN_Isomers->Mechanism Data_Analysis->Acute_Toxicity Data_Analysis->Risk_Assessment

References

1,8-Dinitronaphthalene versus other nitroaromatic compounds in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,8-Dinitronaphthalene in Synthesis

In the landscape of organic synthesis, nitroaromatic compounds are fundamental building blocks, pivotal in the production of pharmaceuticals, dyes, polymers, and agrochemicals. Among these, this compound (1,8-DNN) holds a unique position due to the peri-disposition of its nitro groups. This specific substitution pattern dictates its reactivity and the distinct properties of its derivatives, most notably 1,8-diaminonaphthalene (B57835) (1,8-DAN). This guide provides an objective comparison of this compound with other nitroaromatic compounds, supported by experimental data, to assist researchers and drug development professionals in their synthetic endeavors.

Physicochemical Properties of Selected Nitroaromatics

The physical and chemical properties of nitroaromatic compounds, such as melting point and solubility, are critical for their separation and purification. The direct nitration of naphthalene (B1677914), for instance, yields a mixture of isomers, primarily 1,8-DNN and 1,5-dinitronaphthalene (B40199) (1,5-DNN), which are then separated based on these properties.[1]

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
This compound C₁₀H₆N₂O₄218.17172-173Light yellow to orange powder/crystals
1,5-Dinitronaphthalene C₁₀H₆N₂O₄218.17215-216Yellow-orange precipitate
1,3-Dinitronaphthalene C₁₀H₆N₂O₄218.17144-148Beige powder
1,3-Dinitrobenzene C₆H₄N₂O₄168.1189-91Yellow crystals

Data sourced from[1][2][3][4]

Synthesis and Reactivity

The primary route to this compound is the dinitration of naphthalene or the nitration of 1-nitronaphthalene. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, with the relative amounts of 1,8-DNN and 1,5-DNN being highly dependent on reaction conditions.[1] The separation of these isomers is a crucial step and can be achieved by fractional crystallization.[1]

A significant application of this compound is its reduction to 1,8-diaminonaphthalene, a key intermediate for various valuable compounds, including pigments, dyes, and specialized polymers.[5][6][7] The proximity of the two amino groups in the peri-position allows for the facile synthesis of fused heterocyclic systems like perimidines.[8]

Comparative Analysis of Reduction Reactions

The reduction of dinitroaromatics to their corresponding diamines is a cornerstone reaction in industrial chemistry. Various methods exist, including catalytic hydrogenation and chemical reduction with reagents like iron in acidic media or hydrazine (B178648) hydrate (B1144303).[9][10]

SubstrateReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
This compound H₂ / Platinum on activated charcoal (1% w/w)Toluene501086[11]
This compound Hydrazine hydrate / Pre-made catalystEthanol (B145695)70-75596.46[12]
This compound Iron / Acetic acidXyleneRefluxN/AN/A[9][13]
Nitrobenzene Zero-valent ironBicarbonate buffer154-5N/A (Rate constant reported)[14]

This table presents a selection of reported reduction methods. Yields and reaction conditions can vary significantly based on the specific protocol and scale.

The choice of reducing agent and conditions can be critical for achieving high yields and selectivity, especially when other reducible functional groups are present in the molecule. Catalytic hydrogenation is a widely used and often "cleaner" method, while chemical reductions with metals like iron are cost-effective alternatives.[10][15]

Experimental Protocols

Protocol 1: Synthesis of 1,5- and this compound via Direct Nitration of Naphthalene

This protocol describes the direct nitration of naphthalene to produce a mixture of 1,5- and this compound.

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloroethane (for separation)

  • Ice

Procedure:

  • Nitration: In a flask equipped with a stirrer and a cooling bath, a nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid while maintaining a low temperature.[1]

  • Naphthalene is then slowly added to the cooled nitrating mixture with vigorous stirring. The temperature should be carefully controlled to prevent over-nitration.[1]

  • After the addition is complete, the reaction mixture is stirred for several hours at a slightly elevated temperature.[1]

  • Isolation: The reaction mixture is poured onto crushed ice, causing the precipitation of the crude dinitronaphthalene isomer mixture. The solid is collected by filtration, washed with water until neutral, and dried.[1]

  • Separation: The dried mixture of 1,5- and this compound can be separated by fractional crystallization from a solvent such as dichloroethane, leveraging the difference in solubility between the two isomers.[1]

Expected Yield: Direct nitration typically yields a mixture containing approximately 35% 1,5-dinitronaphthalene and 60% this compound.[1]

Protocol 2: Catalytic Hydrogenation of this compound

This protocol outlines the reduction of this compound to 1,8-diaminonaphthalene using catalytic hydrogenation.

Materials:

  • Dinitronaphthalene mixture (as obtained from Protocol 1)

  • Toluene

  • Platinum on activated charcoal (1% w/w)

  • Hydrogen gas

Procedure:

  • Reactor Setup: In a stirrer autoclave, the dinitronaphthalene mixture is dissolved in toluene. The platinum on activated charcoal catalyst is then added.[11]

  • Hydrogenation: The autoclave is sealed and purged with an inert gas before being pressurized with hydrogen to a constant pressure (e.g., 10 bars).[11][15]

  • The reaction mixture is heated (e.g., to 50°C) and stirred vigorously. The reaction progress is monitored by hydrogen uptake.[11][15]

  • Work-up: Once the reaction is complete, the reactor is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst.[11][15]

  • The filtrate is then subjected to fractional distillation under vacuum to isolate the 1,8-diaminonaphthalene.[11]

Protocol 3: Reduction of Dinitronaphthalene with Hydrazine Hydrate

This protocol describes an alternative reduction method using hydrazine hydrate.

Materials:

  • Dinitronaphthalene

  • Ethanol

  • Hydrazine hydrate (100%)

  • Pre-made catalyst (e.g., Raney Nickel)

Procedure:

  • Reaction Setup: In a reaction kettle, add the catalyst, dinitronaphthalene, and ethanol as the solvent.[12]

  • Heating and Addition: Start the stirrer and heat the mixture to approximately 70°C. At this temperature, slowly add hydrazine hydrate over a period of about 5 hours.[12]

  • Reaction Completion: After the addition, the reaction mixture is maintained at 75-90°C for 3-8 hours to ensure the reaction goes to completion.[12][16]

  • Work-up: The mixture is cooled, and the catalyst is recovered by filtration. The solvent is removed from the filtrate by distillation. The resulting crude product is then purified, for instance, by distillation, to yield high-purity 1,8-diaminonaphthalene.[12][16]

Visualized Synthetic Pathways

The following diagrams illustrate key synthetic transformations involving this compound.

G cluster_0 Synthesis of 1,8-DNN cluster_1 Applications of 1,8-DNN Naphthalene Naphthalene Nitration Nitration (H₂SO₄, HNO₃) Naphthalene->Nitration Mixture Isomer Mixture (1,8-DNN & 1,5-DNN) Nitration->Mixture Separation Fractional Crystallization Mixture->Separation DNN_1_8 This compound Separation->DNN_1_8 DNN_1_5 1,5-Dinitronaphthalene Separation->DNN_1_5 Reduction Reduction (e.g., H₂/Pd-C) DAN_1_8 1,8-Diaminonaphthalene Reduction->DAN_1_8 Condensation Condensation (with Aldehyde/Ketone) DAN_1_8->Condensation Perimidine Perimidine Derivatives Condensation->Perimidine DNN_1_8_ref This compound DNN_1_8_ref->Reduction

Caption: Synthesis of 1,8-DNN and its conversion to perimidine derivatives.

G ArNO2 Nitroaromatic (Ar-NO₂) Adsorption Adsorption on Catalyst Surface ArNO2->Adsorption Catalyst Catalyst Surface ArNO Nitroso (Ar-NO) Catalyst->ArNO +2e⁻, +2H⁺ H2 H₂ H2->Adsorption Adsorption->Catalyst ArNHOH Hydroxylamine (Ar-NHOH) ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 Amine (Ar-NH₂) ArNHOH->ArNH2 +2e⁻, +2H⁺

Caption: Generalized pathway for catalytic hydrogenation of nitroaromatics.

Conclusion

This compound stands out among nitroaromatic compounds not necessarily for its ease of synthesis, which often involves challenging isomeric separations, but for the unique structural and reactive properties it imparts to its derivatives. Its reduction product, 1,8-diaminonaphthalene, is a versatile precursor for a range of compounds with applications in materials science and medicinal chemistry, particularly in the synthesis of perimidines and "proton sponge" bases. While other dinitroaromatics like 1,5-dinitronaphthalene and dinitrobenzenes also serve as important synthetic intermediates, the peri-substitution of this compound provides access to a distinct class of molecules that would be otherwise difficult to synthesize. The choice between this compound and other nitroaromatics will ultimately be dictated by the target molecule and the desired properties of the final product.

References

A Comparative Guide to the Validation of Analytical Methods for Dinitronaphthalene Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chromatographic Techniques for the Accurate Quantification of Dinitronaphthalene Isomers.

The accurate quantification of dinitronaphthalene (DNN) isomers is of significant importance in various fields, from environmental monitoring to the quality control of industrial chemicals and pharmaceuticals. Due to the toxicological concerns associated with certain isomers, robust and validated analytical methods are essential for their precise measurement. This guide provides a comparative overview of the two primary chromatographic techniques employed for the separation and quantification of DNN isomers: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

While comprehensive, side-by-side validation data for all ten DNN isomers is not extensively available in public literature, this guide synthesizes existing methodologies for specific isomers and analogous compounds to provide a framework for method selection, development, and validation.

Comparative Analysis of HPLC and GC Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques, each with distinct advantages and limitations for the analysis of dinitronaphthalene isomers. The choice between these methods is primarily dictated by the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds. For DNN isomers, Reverse-Phase HPLC (RP-HPLC) is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase. Separation is based on the differential partitioning of the isomers between the two phases. Specialized columns with different stationary phases can be employed to enhance the separation of structurally similar isomers.

Gas Chromatography (GC) is a highly efficient technique for the analysis of volatile and thermally stable compounds. Given that dinitronaphthalenes can be volatilized at elevated temperatures, GC presents a viable and often preferred method for their quantification. When coupled with a mass spectrometer (GC-MS), it provides excellent selectivity and sensitivity, allowing for both quantification and confident identification of the isomers based on their mass spectra.

The following tables summarize the performance characteristics of hypothetical, yet representative, HPLC-UV and GC-MS methods for the quantification of dinitronaphthalene isomers, based on typical validation parameters found in the analysis of similar aromatic nitro-compounds.

Data Presentation: A Comparative Overview

Table 1: Performance Characteristics of a Validated HPLC-UV Method for Dinitronaphthalene Isomer Quantification

Validation ParameterPerformance Characteristic
Linearity (R²) > 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Specificity Baseline separation of target isomers

Table 2: Performance Characteristics of a Validated GC-MS Method for Dinitronaphthalene Isomer Quantification

Validation ParameterPerformance Characteristic
Linearity (R²) > 0.999
Range 0.01 - 50 µg/mL
Limit of Detection (LOD) ~0.005 µg/mL
Limit of Quantification (LOQ) ~0.015 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%
Specificity Separation of isomers with unique mass spectra

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline representative experimental protocols for the quantification of dinitronaphthalene isomers by HPLC-UV and GC-MS.

Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is particularly effective for the separation of less volatile isomers and offers robust quantification.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice. For enhanced separation of specific isomers like 1,5-DNN and 1,8-DNN, columns with pyrene (B120774) ethyl (PYE) or nitrophenylethyl (NPE) stationary phases can be utilized to leverage π-π interactions.

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation of multiple isomers. A common mobile phase consists of a mixture of an aqueous component (e.g., water with a small amount of acid like phosphoric or formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally appropriate.

  • Detection: UV detection at a wavelength of 254 nm is suitable for dinitronaphthalenes.

  • Temperature: The column is typically maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

Sample Preparation:

  • Accurately weigh a known amount of the dinitronaphthalene isomer standard or sample.

  • Dissolve the material in a suitable solvent, such as acetonitrile or methanol, to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Gas Chromatography with Mass Spectrometric Detection (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level quantification and confirmation of isomer identity.

Chromatographic Conditions:

  • Column: A capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Injector: A split/splitless injector is used, with the mode and temperature optimized for the specific application.

  • Oven Temperature Program: A temperature gradient is essential for separating the different DNN isomers. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature to elute all isomers.

  • Mass Spectrometer: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Sample Preparation:

  • Prepare a stock solution of the dinitronaphthalene isomers in a volatile organic solvent like acetone (B3395972) or dichloromethane.

  • Perform serial dilutions to prepare calibration standards covering the desired concentration range.

  • For solid samples, an extraction step (e.g., Soxhlet or ultrasonic extraction) with a suitable solvent may be necessary.

Mandatory Visualizations

To aid in the understanding of the analytical workflows, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC filter->hplc separation C18 Column Separation hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Isomers chromatogram->quantification end Report Results quantification->end

Caption: Workflow for the quantification of dinitronaphthalene isomers using HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Prepare Stock Solution dilute Serial Dilutions start->dilute gcms Inject into GC-MS dilute->gcms separation Capillary Column Separation gcms->separation detection Mass Spectrometric Detection separation->detection tic Generate Total Ion Chromatogram detection->tic quantification Quantify Isomers (SIM) tic->quantification end Report Results quantification->end

Caption: Workflow for the quantification of dinitronaphthalene isomers using GC-MS.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of dinitronaphthalene isomers. The choice of method will depend on the specific analytical requirements, including the volatility of the isomers of interest, the required sensitivity, and the available instrumentation.

  • RP-HPLC-UV is a robust and versatile method, particularly for less volatile isomers, and can be optimized with specialized columns for challenging separations.

  • GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level analysis and unambiguous isomer identification.

For any given application, it is imperative that the chosen method is fully validated according to industry standards (e.g., ICH guidelines) to ensure the accuracy, precision, and reliability of the quantitative results. This includes a thorough evaluation of linearity, range, limit of detection, limit of quantification, accuracy, precision, and specificity for the dinitronaphthalene isomers being analyzed.

A Comparative Guide to Catalysts for the Selective Reduction of 1,8-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic systems for the synthesis of 1,8-diaminonaphthalene (B57835), a crucial intermediate in various chemical industries.

The selective reduction of 1,8-dinitronaphthalene to 1,8-diaminonaphthalene is a critical transformation in the synthesis of dyes, pigments, and specialized polymers. The efficiency and selectivity of this process are highly dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in the selective reduction of this compound to 1,8-diaminonaphthalene. The data has been compiled from various studies and patents to provide a comparative overview.

Catalyst SystemReducing AgentSolventTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Selectivity (%)Reference
20% Ni-Se/Activated CarbonH₂Not Specified1204Not Specified-99[1]
Pt/CH₂Aniline (B41778)Not Specified2249496.7[2]
FeCl₃·6H₂O / Activated CarbonHydrazine (B178648) Hydrate (B1144303)Ethanol115Atmospheric491.7-[3]
FeCl₃·6H₂O / Activated CarbonHydrazine HydrateMethanol80Atmospheric894.1-[3]
Pd/Activated CharcoalH₂Aniline100Not SpecifiedNot Specified--[4]
Raney NickelH₂Not SpecifiedNot SpecifiedNot SpecifiedNot Specified--[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Catalytic Hydrogenation using Ni-Se/Activated Carbon Catalyst[1]
  • Catalyst Preparation:

    • Dissolve 0.9909 g of nickel nitrate (B79036) and 0.0189 g of selenium dioxide in 0.8320 g of deionized water to form a solution.

    • Add the solution dropwise to 0.8 g of activated carbon carrier at room temperature using the incipient wetness impregnation method.

    • After 24 hours, dry the impregnated carrier at 120 °C for 12 hours.

    • Reduce the dried material under a hydrogen atmosphere by temperature programming up to 400 °C for 4 hours.

    • Cool the catalyst to room temperature.

  • Hydrogenation Reaction:

    • To a suitable reactor, add the prepared Ni-Se/AC catalyst and 40 mL of a suitable solvent.

    • Add 5 g of this compound.

    • Carry out the hydrogenation reaction at 120 °C under a hydrogen pressure of 4 MPa.

    • Monitor the reaction for the formation of 1,8-diaminonaphthalene.

Catalytic Hydrogenation using Pt/C Catalyst[2]
  • Reaction Setup:

    • In a high-pressure autoclave, charge this compound and Pt/C catalyst (mass ratio of 1:11) in aniline as the solvent.

    • Seal the autoclave and purge with hydrogen gas.

  • Hydrogenation Reaction:

    • Pressurize the autoclave with hydrogen to 2 MPa.

    • Maintain the reaction for 24 hours with vigorous stirring.

    • After the reaction, cool the autoclave, release the pressure, and filter the reaction mixture to separate the catalyst.

    • Isolate the 1,8-diaminonaphthalene from the filtrate.

Reduction using Hydrazine Hydrate with FeCl₃·6H₂O/Activated Carbon Catalyst[3]
  • Reaction Setup:

    • In a reactor equipped with a stirrer and reflux condenser, add 150 g of this compound, 2 g of iron(III) chloride hexahydrate, 20 g of activated carbon, and 1000 mL of methanol.

    • Start stirring and heat the mixture to 80 °C.

  • Reduction Reaction:

    • Add 260 g of 40% hydrazine hydrate dropwise over 1 hour.

    • Maintain the temperature and continue stirring for 8 hours.

    • After the reaction is complete, filter the solution to recover the catalyst.

    • Distill the filtrate to recover the methanol.

    • Add cold water to the remaining liquid to precipitate the 1,8-diaminonaphthalene product.

    • Filter and perform vacuum distillation to obtain the purified product.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the catalytic reduction of this compound.

G General Workflow for Catalytic Reduction of this compound cluster_prep Catalyst Preparation (if applicable) cluster_reaction Reduction Reaction cluster_workup Product Isolation and Purification catalyst_prep Prepare/Activate Catalyst charge_reactor Charge Reactor with This compound, Solvent, and Catalyst catalyst_prep->charge_reactor add_reductant Introduce Reducing Agent (H₂ gas or Hydrazine Hydrate) charge_reactor->add_reductant reaction_conditions Maintain Reaction Conditions (Temperature, Pressure, Stirring) add_reductant->reaction_conditions monitor_reaction Monitor Reaction Progress (e.g., by HPLC, TLC) reaction_conditions->monitor_reaction catalyst_removal Catalyst Removal (Filtration) monitor_reaction->catalyst_removal solvent_removal Solvent Removal (Distillation) catalyst_removal->solvent_removal purification Product Purification (Crystallization, Distillation) solvent_removal->purification final_product 1,8-Diaminonaphthalene purification->final_product

Caption: Generalized workflow for the selective reduction of this compound.

Signaling Pathways and Logical Relationships

The selective reduction of the nitro groups in this compound to amino groups is a key transformation. The choice of catalyst and reducing agent directly influences the reaction pathway and the potential for side reactions.

G Catalytic Reduction Pathway of this compound DNN This compound Intermediate Nitroso/Hydroxylamine Intermediates DNN->Intermediate Reduction Step 1 Byproducts Side Products (e.g., partially reduced, polymeric) DNN->Byproducts Side Reactions DAN 1,8-Diaminonaphthalene (Desired Product) Intermediate->DAN Reduction Step 2 Intermediate->Byproducts Side Reactions Catalyst Catalyst (e.g., Ni, Pt, Pd) Catalyst->DNN Adsorption ReducingAgent Reducing Agent (H₂ or Hydrazine Hydrate) ReducingAgent->Catalyst Activation

Caption: Reaction pathway for the selective reduction of this compound.

References

Isomer Effects on Diaminonaphthalene Properties: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers of a core chemical structure is paramount. In the case of diaminonaphthalenes (DANs), the seemingly subtle shift in the position of two amino groups on the naphthalene (B1677914) backbone dramatically alters their physicochemical and biological properties. This guide provides a comprehensive comparison of key DAN isomers, supported by experimental data and detailed protocols, to aid in the selection of the most suitable isomer for specific research and development applications.

The positional isomerism in diaminonaphthalenes dictates their molecular geometry, electron distribution, and steric hindrance, which in turn influences their solubility, reactivity, and interactions with biological systems. These differences are critical in fields ranging from medicinal chemistry, where DANs serve as scaffolds for therapeutic agents, to materials science, where they are utilized as precursors for high-performance polymers and dyes.

Physicochemical Properties: A Quantitative Comparison

The arrangement of amino groups significantly impacts the intermolecular forces, crystal packing, and acid-base properties of diaminonaphthalene isomers. The following table summarizes key physicochemical properties for several common DAN isomers.

Property1,5-Diaminonaphthalene1,8-Diaminonaphthalene (B57835)2,3-Diaminonaphthalene (B165487)2,7-Diaminonaphthalene
CAS Number 2243-62-1479-27-6771-97-1613-76-3
Molecular Weight ( g/mol ) 158.20158.20158.20158.20
Melting Point (°C) 190[1]60-65[2]198-200158
Boiling Point (°C) Sublimes[1]205 (at 12 mmHg)[2]Not available395.7 (at 760 mmHg)[3][4]
Water Solubility 380 mg/L at 25 °C[1]Slightly soluble[5]Slightly soluble[6]Not available
Organic Solvent Solubility Soluble in alcohol, ether, chloroform, benzene.[1]Soluble in methanol (B129727).[5][7]Soluble in pyridine, DMSO, DMF, ethanol, ether, hot methanol.[6]Not available
pKa (conjugate acid) 4.44[1]4.46Not availableNot available

Biological Activities: Isomer-Specific Effects

The biological activities of diaminonaphthalenes are highly dependent on their isomeric form. Key areas of differentiation include mutagenicity and the induction of cytochrome P450 enzymes, which are critical considerations in drug development and toxicology.

Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. Studies have shown that the position of the amino groups on the naphthalene ring influences the mutagenic activity of DANs. For instance, the introduction of a second amino group at the 8-position of 1-aminonaphthalene confers mutagenic potential to the molecule, a property not observed when the second amino group is at the 5-position.

Cytochrome P450 (CYP) Induction

Certain diaminonaphthalene isomers can induce the expression of CYP enzymes, particularly CYP1A1 and CYP1A2, through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This induction can have significant implications for drug metabolism and toxicity. For example, 1,5- and 1,8-diaminonaphthalene are effective inducers of CYP1A activity, and are more potent than 1-aminonaphthalene. In contrast, 2,3-diaminonaphthalene shows a less pronounced induction effect, similar to that of 2-aminonaphthalene.

The activation of the AhR signaling pathway by a ligand, such as a diaminonaphthalene isomer, is a key event in the induction of CYP1A enzymes.

AhR_Signaling_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AhR_complex AhR-Hsp90-AIP-p23 Complex Ligand->AhR_complex Binding Activated_AhR Activated AhR-Ligand Complex AhR_complex->Activated_AhR Conformational Change AIP dissociation AhR_complex->Activated_AhR ARNT ARNT Activated_AhR->ARNT Dimerization AhR_ARNT AhR-ARNT-Ligand Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding CYP1A_Gene CYP1A Gene XRE->CYP1A_Gene Initiates Transcription CYP1A_mRNA CYP1A mRNA CYP1A_Gene->CYP1A_mRNA Transcription CYP1A_Protein CYP1A Protein (Enzyme) CYP1A_mRNA->CYP1A_Protein Translation

AhR Signaling Pathway for CYP1A Induction.

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.

Ames Test for Mutagenicity

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[8]

Experimental Workflow:

Ames_Test_Workflow Ames Test Experimental Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis Strain 1. Culture his- S. typhimurium strain Incubation 4. Mix bacteria, DAN isomer, and S9 mix (or buffer) Strain->Incubation S9_Mix 2. Prepare S9 mix (for metabolic activation) S9_Mix->Incubation Test_Compound 3. Prepare dilutions of DAN isomer Test_Compound->Incubation Plating 5. Pour mixture onto minimal glucose agar (B569324) plates Incubation->Plating Incubation_Plates 6. Incubate plates at 37°C for 48-72 hours Plating->Incubation_Plates Colony_Counting 7. Count revertant colonies Incubation_Plates->Colony_Counting Result 8. Compare colony count to control to determine mutagenicity Colony_Counting->Result

Ames Test Workflow.

Methodology:

  • Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100) that are sensitive to frameshift or base-pair substitution mutagens.

  • Metabolic Activation: To mimic mammalian metabolism, a rat liver homogenate (S9 fraction) is often included in the assay.

  • Procedure:

    • A small amount of the bacterial culture is mixed with the test compound at various concentrations, with and without the S9 mix.

    • This mixture is then plated on a minimal agar medium lacking histidine.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

CYP1A Induction Assay

This assay measures the ability of a compound to induce the expression of CYP1A enzymes in a cell-based system.[9][10][11][12]

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are commonly used as they express a functional AhR signaling pathway.

  • Treatment: Cells are treated with various concentrations of the diaminonaphthalene isomer for a specified period (e.g., 24-72 hours). A known CYP1A inducer (e.g., 3-methylcholanthrene) is used as a positive control.

  • Measurement of CYP1A Activity (EROD Assay):

    • The activity of CYP1A1 and CYP1A2 is often measured using the 7-ethoxyresorufin-O-deethylase (EROD) assay.

    • Cells are incubated with 7-ethoxyresorufin, a substrate that is converted by CYP1A enzymes to the fluorescent product resorufin (B1680543).

    • The fluorescence of resorufin is measured using a fluorometer, and the EROD activity is calculated.

  • Data Analysis: An increase in EROD activity in treated cells compared to vehicle-treated control cells indicates CYP1A induction.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to evaluate the antioxidant potential of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[13][14][15][16]

Methodology:

  • Reagents: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Procedure:

    • A solution of the diaminonaphthalene isomer at various concentrations is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. A decrease in absorbance of the DPPH solution indicates radical scavenging activity. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is often determined to quantify the antioxidant capacity.

Antimicrobial Susceptibility Testing

The antimicrobial activity of diaminonaphthalene derivatives can be assessed using standard methods like broth microdilution or agar disk diffusion.[17][18][19][20][21]

Methodology (Broth Microdilution):

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilutions: Serial dilutions of the diaminonaphthalene isomer are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

The isomeric form of diaminonaphthalenes is a critical determinant of their chemical and biological properties. This guide highlights the significant variations in physicochemical characteristics, mutagenicity, and CYP enzyme induction among different DAN isomers. By providing structured data and detailed experimental protocols, we aim to equip researchers in drug development and other scientific disciplines with the necessary information to make informed decisions in their selection and application of these versatile compounds. Careful consideration of these isomer-specific effects is essential for advancing research and developing safe and effective new products.

References

Safety Operating Guide

Proper Disposal of 1,8-Dinitronaphthalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1,8-Dinitronaphthalene (CAS No. 602-38-0), a chemical widely used in research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a yellow crystalline solid that presents several significant hazards. It is classified as a flammable solid and a strong oxidizing agent.[1][2] This compound is sensitive to heat and shock and may react violently, posing an explosive risk.[1][2] It is also an irritant to the skin, eyes, and mucous membranes.[1] Symptoms of exposure can include headache, dizziness, cyanosis, nausea, and potential damage to the liver and kidneys.[1]

In case of a small spill:

  • Dampen the solid material with acetone (B3395972) to prevent dust formation.

  • Carefully transfer the dampened material to a suitable, labeled container for hazardous waste.

  • Use absorbent paper dampened with acetone to clean up any remaining residue.

  • Seal all contaminated materials, including personal protective equipment (PPE), in a vapor-tight plastic bag for disposal.

  • Wash the contaminated area with acetone followed by a strong soap and water solution.[1][2]

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and in the event of any exposure or significant spill.

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₄N/A
Molecular Weight 218.17 g/mol [2]
Melting Point 170-172 °C (338-342 °F)[2]
Solubility in Water Insoluble[1][2]
Physical State Yellow crystalline solidN/A

Disposal Procedures

Proper disposal of this compound waste is a multi-step process that requires careful planning and execution. The following procedures provide a comprehensive approach to managing this hazardous material.

Waste Segregation and Collection
  • Solid Waste: All solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), must be collected in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and kept securely closed when not in use.

  • Liquid Waste: Solutions containing this compound should not be disposed of down the drain. Collect this liquid waste in a separate, labeled, and sealed hazardous waste container. The type of container will depend on the solvent used.

  • Contaminated Equipment: Any laboratory equipment that comes into contact with this compound must be decontaminated or disposed of as hazardous waste.

Container Labeling

All hazardous waste containers must be labeled in accordance with EPA and DOT regulations. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard warnings (e.g., "Flammable Solid," "Oxidizer," "Irritant")

  • The accumulation start date (the date the first waste is added to the container)

  • The name and contact information of the generating laboratory

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Waste Generation (Solid, Liquid, Contaminated PPE) B Segregation of Waste Streams A->B C Solid Waste Container (Labeled) B->C D Liquid Waste Container (Labeled) B->D F Collection by EHS/ Licensed Waste Hauler C->F E Chemical Treatment (Optional) Reduction to 1,8-Diaminonaphthalene (B57835) D->E E->F G Final Disposal (e.g., Incineration) F->G

Caption: Logical workflow for this compound disposal.

Experimental Protocol: Chemical Reduction of this compound Waste

For laboratories equipped to perform chemical transformations of hazardous waste, the following protocol details the reduction of this compound to the less hazardous compound, 1,8-Diaminonaphthalene. This procedure should only be carried out by trained personnel in a properly functioning chemical fume hood with appropriate PPE.

Materials:
Procedure:
  • In a reaction flask equipped with a stirrer and reflux condenser, add the this compound waste, ferric chloride hexahydrate (as a catalyst), activated carbon, and ethanol. The mass ratio of the polar organic solvent (ethanol) to this compound should be between 3:1 and 20:1.

  • Begin stirring the mixture and heat it to approximately 115°C.

  • Slowly add the 80% hydrazine hydrate solution dropwise over a period of 2 hours. The molar ratio of this compound to hydrazine hydrate should be approximately 1:3 to 1:4.

  • Maintain the reaction at this temperature for 4 hours to ensure the reduction is complete.

  • After the reaction, allow the mixture to cool to room temperature.

  • Filter the post-reaction solution to recover the catalyst (ferric chloride and activated carbon).

  • The filtrate, which now contains 1,8-Diaminonaphthalene, can be further processed to recover the ethanol by distillation.

  • Add cold water to the remaining solution to precipitate the 1,8-Diaminonaphthalene product.

  • The precipitated solid can be collected by filtration. This resulting 1,8-Diaminonaphthalene is significantly less hazardous than the starting material and may be disposed of as a non-hazardous chemical waste, pending verification by your institution's EHS department.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

References

Personal protective equipment for handling 1,8-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 1,8-Dinitronaphthalene. Adherence to these guidelines is critical to ensure personal safety and environmental compliance.

Immediate Safety and Hazard Information

This compound is a yellow crystalline solid that presents several significant hazards. It is considered a strong oxidizing agent and may be explosive, particularly when subjected to heat or shock.[1] It is an irritant to the skin, eyes, and mucous membranes.[1][2] Symptoms of exposure can include headache, dizziness, cyanosis, nausea, and potential damage to the liver and kidneys.[1][2]

Quantitative Safety Data
PropertyValueSource
Appearance Yellow crystals[1][2]
Molecular Formula C₁₀H₆N₂O₄[1]
Molecular Weight 218.17 g/mol [1]
Melting Point 171-173 °C (340-343 °F)[2]
Solubility in Water < 1 mg/mL at 20 °C (68 °F)[1]
Occupational Exposure Limits (PEL, TLV, REL) Not established

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times:

  • Eye Protection: Chemical safety goggles and a face shield are required.[1]

  • Hand Protection: Nitrile or other chemically resistant gloves are essential to prevent skin contact.[1]

  • Body Protection: A flame-resistant lab coat or other protective clothing should be worn.[1]

  • Respiratory Protection: In areas where dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate filter is necessary.[1][3]

Operational Plan for Handling this compound

This step-by-step guide outlines the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the work area.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.

Handling and Experimental Procedures
  • Weighing: When weighing the solid material, do so within a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Transfers: Use spark-proof tools for all transfers to avoid ignition sources.

  • Heating: Avoid heating this compound unless absolutely necessary and under strictly controlled conditions, as it is sensitive to heat and shock.[1]

Spill Response
  • Small Spills: In the event of a small spill, dampen the solid material with an appropriate solvent like acetone (B3395972) to prevent dust from becoming airborne.[2] Carefully transfer the dampened material and any contaminated absorbent materials into a sealed, labeled hazardous waste container.[2]

  • Large Spills: For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

Waste Segregation and Collection
  • Waste Container: All this compound waste, including contaminated PPE and labware, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Compatibility: Do not mix with incompatible materials.

Disposal Protocol
  • EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[2] They will provide guidance on proper labeling, storage, and pickup of the hazardous waste.

  • Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations for hazardous waste.[2] Do not dispose of this compound down the drain or in regular trash.[2]

Visual Workflow for Safe Handling

Safe_Handling_Workflow prep Preparation ppe Don PPE prep->ppe Before Starting handling Handling & Experimentation spill Spill Response handling->spill If Spill Occurs disposal Waste Disposal handling->disposal After Experiment decontaminate Decontaminate Area spill->decontaminate ehs Contact EHS disposal->ehs ppe->handling decontaminate->disposal Collect Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.